Product packaging for 2-Methoxypropanoic acid(Cat. No.:CAS No. 4324-37-2)

2-Methoxypropanoic acid

Cat. No.: B1208107
CAS No.: 4324-37-2
M. Wt: 104.1 g/mol
InChI Key: ICPWFHKNYYRBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxypropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B1208107 2-Methoxypropanoic acid CAS No. 4324-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPWFHKNYYRBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044018
Record name 2-Methoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4324-37-2
Record name 2-Methoxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4324-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxypropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288B9CW12D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypropanoic Acid (CAS: 4324-37-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropanoic acid, with a CAS number of 4324-37-2, is a carboxylic acid derivative that holds interest within the scientific community, particularly in the realms of organic synthesis and as a potential building block in drug discovery. Its structure, featuring a methoxy (B1213986) group on the alpha-carbon relative to the carboxylic acid, imparts specific chemical properties that make it a versatile reagent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and potential applications in drug development, with a focus on presenting data in a clear and accessible format for scientific professionals.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4324-37-2[1]
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Methoxypropionic acid[1]
Appearance Colorless oil[2]
Density 1.085 g/cm³
Boiling Point 199 °C
Flash Point 87 °C
pKa 3.59 ± 0.10 (Predicted)

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference
¹H NMR (CD₃OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H)[2]
¹³C NMR Data available on PubChem[1]
Infrared (IR) Data available on PubChem[1]
Mass Spectrometry (MS) Top Peak (m/z): 59, 2nd Highest: 31, 3rd Highest: 29[1]

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of this compound involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide (B1231860) source. A detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (B129727) (5 mL).

  • Reagent Addition: Slowly add a methanolic solution of 25% sodium methanolate (16 mL) dropwise to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and allow it to react overnight while maintaining the nitrogen atmosphere.

  • Workup:

    • After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

    • Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.

    • Perform three extractions with ethyl acetate (B1210297) (70 mL, 25 mL, and 10 mL).

    • Combine the organic phases.

  • Isolation:

    • Dry the combined organic phases with anhydrous sodium sulfate.

    • Filter the solution and concentrate it again under reduced pressure to yield this compound as a colorless oil. This procedure has been reported to yield a product of sufficient purity for direct use in subsequent reactions.

G 2-Bromopropionic Acid 2-Bromopropionic Acid Reaction Mixture Reaction Mixture 2-Bromopropionic Acid->Reaction Mixture Sodium Methanolate Sodium Methanolate Sodium Methanolate->Reaction Mixture Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reaction Mixture Heating (50°C, overnight) Heating (50°C, overnight) Reaction Mixture->Heating (50°C, overnight) Concentration Concentration Heating (50°C, overnight)->Concentration Acidification (HCl) Acidification (HCl) Concentration->Acidification (HCl) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Acidification (HCl)->Extraction (Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ethyl Acetate)->Drying (Na2SO4) Final Concentration Final Concentration Drying (Na2SO4)->Final Concentration This compound This compound Final Concentration->this compound G cluster_0 Method Development (Analytical HPLC) cluster_1 Preparative Purification Crude Sample Crude Sample Analytical HPLC Analytical HPLC Crude Sample->Analytical HPLC Optimized Gradient Optimized Gradient Analytical HPLC->Optimized Gradient Preparative HPLC Preparative HPLC Optimized Gradient->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Solvent Removal Solvent Removal Fraction Collection->Solvent Removal Pure this compound Pure this compound Solvent Removal->Pure this compound G cluster_0 Cytotoxicity Testing cluster_1 Enzyme Inhibition Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Enzyme + Substrate + Inhibitor Enzyme + Substrate + Inhibitor Incubation Incubation Enzyme + Substrate + Inhibitor->Incubation Product Quantification Product Quantification Incubation->Product Quantification Product Quantification->Data Analysis (IC50)

References

Synthesis of 2-Methoxypropanoic Acid from 2-Bromopropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-methoxypropanoic acid from 2-bromopropionic acid. The primary method described is the Williamson ether synthesis, a robust and high-yielding reaction widely used in organic chemistry. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its structure, featuring both a carboxylic acid and a methoxy (B1213986) group on a chiral center, makes it a versatile intermediate in drug development. The synthesis from 2-bromopropionic acid is a classic example of a nucleophilic substitution reaction, specifically the Williamson ether synthesis, which provides an efficient route to this target molecule.

The overall reaction involves the displacement of the bromide ion from 2-bromopropionic acid by a methoxide (B1231860) ion. This process is typically carried out in a polar protic solvent, such as methanol (B129727), which also serves as the source of the methoxide nucleophile upon reaction with a strong base like sodium metal or, more conveniently, using a commercially available solution of sodium methoxide in methanol.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from 2-bromopropionic acid proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1][2][3][4] In this reaction, the methoxide ion (CH₃O⁻) acts as the nucleophile and attacks the electrophilic carbon atom bonded to the bromine atom in 2-bromopropionic acid.[1][2] The reaction is a single-step process where the formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond occur simultaneously.[3]

The use of a primary or secondary alkyl halide, such as 2-bromopropionic acid, is ideal for the Williamson ether synthesis to minimize competing elimination reactions.[1][5] The reaction is typically conducted under basic conditions to ensure the presence of the potent methoxide nucleophile.

SN2_Mechanism cluster_reactants Reactants cluster_products Products 2-Bromopropionic_Acid 2-Bromopropionic Acid Transition_State Transition State 2-Bromopropionic_Acid->Transition_State SN2 Attack by Methoxide Ion Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Transition_State 2-Methoxypropanoic_Acid This compound Sodium_Bromide Sodium Bromide Transition_State->2-Methoxypropanoic_Acid Formation of C-O bond Transition_State->Sodium_Bromide Cleavage of C-Br bond

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 2-bromopropionic acid.[6][7]

Materials:

  • 2-Bromopropionic acid

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • 1N Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, a solution of 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) is prepared under a nitrogen atmosphere.[6][7]

  • Addition of Nucleophile: A 25% solution of sodium methoxide in methanol (16 mL) is slowly added dropwise to the stirring solution of 2-bromopropionic acid.[6][7]

  • Reaction Conditions: The reaction mixture is then heated to 50°C and allowed to react overnight while maintaining the nitrogen atmosphere.[6][7]

  • Work-up - Concentration: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.[6]

  • Work-up - Acidification and Extraction: The resulting residue is acidified to pH 1 with 1N aqueous hydrochloric acid. The aqueous solution is then extracted three times with ethyl acetate (70 mL, 25 mL, and 10 mL).[6]

  • Work-up - Drying and Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6]

The product, this compound, is obtained as a colorless oil and is often of sufficient purity for direct use in subsequent reactions without further purification.[6]

Experimental_Workflow A Dissolve 2-bromopropionic acid in methanol under N2 B Slowly add sodium methoxide solution A->B C Heat reaction mixture to 50°C overnight B->C D Cool and concentrate under reduced pressure C->D E Acidify with 1N HCl to pH 1 D->E F Extract with ethyl acetate (3x) E->F G Combine organic layers and dry with Na2SO4 F->G H Filter and concentrate to obtain This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
2-Bromopropionic acid19.6 mmol[6][7]
Sodium methoxide (25% soln)16 mL[6][7]
Methanol (solvent)5 mL[6][7]
Reaction Conditions
Temperature50 °C[6][7]
Reaction TimeOvernight[6][7]
AtmosphereNitrogen[6][7]
Product
Yield2.04 g (99%)[6]
AppearanceColorless oil[6]
Characterization
¹H NMR (CD₃OD)δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H)[6]

Conclusion

The synthesis of this compound from 2-bromopropionic acid via the Williamson ether synthesis is a highly efficient and straightforward method. The reaction proceeds with a high yield and the resulting product is often pure enough for subsequent applications without extensive purification. This technical guide provides the necessary details for researchers and professionals in the field of drug development to successfully perform this important transformation.

References

An In-Depth Technical Guide to 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypropanoic acid, a carboxylic acid relevant to various research and development applications. This document details its fundamental chemical properties, a robust experimental protocol for its synthesis, and an illustrative workflow of the synthetic process.

Core Chemical Data

This compound, also known as 2-methoxypropionic acid, is a simple ether-carboxylic acid. Its key quantitative properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[1][2][3][4][5]
Molecular Weight 104.10 g/mol [2][6][7]
Alternate Molecular Weight 104.11 g/mol [8]
CAS Number 4324-37-2 (for the racemate)[3][4][5]
IUPAC Name This compound[1][6]

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is via the Williamson ether synthesis, starting from 2-bromopropionic acid and sodium methoxide (B1231860). The following protocol provides a detailed methodology for this reaction.[6]

Materials:

  • 2-bromopropionic acid

  • Sodium methoxide (25% solution in methanol)

  • Methanol (B129727)

  • 1N Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Rotary evaporator

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

  • Addition of Base: While stirring under a nitrogen atmosphere, slowly add a 25% solution of sodium methoxide in methanol (16 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature overnight, continuing to stir under a nitrogen atmosphere.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction solution using a rotary evaporator to remove the methanol.

    • Adjust the pH of the residue to 1 by adding 1N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate three times (using 70 mL, 25 mL, and 10 mL respectively).

  • Isolation and Purification:

    • Combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil. The product is often of sufficient purity for subsequent use without further purification.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

Synthesis_Workflow Start Start: 2-bromopropionic acid in Methanol Addition Add Sodium Methoxide in Methanol (25%) Start->Addition Reagents Reaction Heat to 50°C Overnight under N₂ Addition->Reaction Initiate Reaction Concentration1 Concentrate (Rotary Evaporator) Reaction->Concentration1 Post-Reaction Acidification Acidify to pH 1 (1N HCl) Concentration1->Acidification Work-up Extraction Extract with Ethyl Acetate (3x) Acidification->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Isolate Product Concentration2 Concentrate (Rotary Evaporator) Drying->Concentration2 End End: this compound (Colorless Oil) Concentration2->End Final Product

Caption: Workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Spectral Data of 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxypropanoic acid (CAS No. 4324-37-2), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a crucial resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Quartet (q)1HCH
3.33Singlet (s)3HOCH₃
1.33Doublet (d)3HCH₃

Solvent: CD₃OD

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~78CH-O
~57O-CH₃
~18CH₃

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹)IntensityAssignment
2990 - 2850Strong, BroadO-H stretch (Carboxylic Acid)
2950, 2885MediumC-H stretch (Alkyl)
1730StrongC=O stretch (Carboxylic Acid)
1460, 1380MediumC-H bend (Alkyl)
1210StrongC-O stretch (Carboxylic Acid)
1120StrongC-O stretch (Ether)
Table 4: Mass Spectrometry Data
m/zRelative IntensityProposed Fragment
104Low[M]⁺ (Molecular Ion)
89Moderate[M - CH₃]⁺
73Moderate[M - OCH₃]⁺
59High[M - COOH]⁺
45High[COOH]⁺
31High[OCH₃]⁺

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated methanol (B129727) (CD₃OD)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Common parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak. For ¹H NMR, the peaks are integrated.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (a few drops)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

Procedure (ATR Method):

  • Sample Application: A small drop of the neat liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent.

  • Injection: A small volume of the solution is injected into the GC, where it is vaporized and separated from the solvent.

  • Ionization: The separated analyte enters the mass spectrometer and is ionized by an electron beam (typically at 70 eV) in the EI source.

  • Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which confirms the molecular weight) and the fragmentation pattern, which provides structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z ratios) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Flow for Structure Elucidation

Structure_Elucidation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_conclusion Conclusion start Unknown Compound (this compound) H_NMR ¹H NMR: - Number of signals - Chemical shifts - Integration - Splitting patterns start->H_NMR C_NMR ¹³C NMR: - Number of signals - Chemical shifts start->C_NMR IR_Analysis IR Spectroscopy: - Presence of O-H (broad) - Presence of C=O - Presence of C-O start->IR_Analysis MS_Analysis Mass Spectrometry: - Molecular Ion Peak (M⁺) - Fragmentation Pattern start->MS_Analysis Conclusion Confirmed Structure of This compound H_NMR->Conclusion C_NMR->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Logical workflow for the structural elucidation of this compound.

A Technical Guide to the Enantiomers of 2-Methoxypropanoic Acid: (R) vs. (S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a cornerstone of modern drug development and chemical synthesis, with enantiomers of a chiral molecule often exhibiting markedly different physiological effects. This technical guide provides a comparative analysis of the (R)- and (S)-enantiomers of 2-methoxypropanoic acid, a chiral carboxylic acid with potential applications as a building block in organic synthesis. This document collates available physicochemical data, outlines synthetic and resolution methodologies, and discusses the toxicological profile of the racemic mixture, highlighting the critical importance of enantiomeric differentiation. While specific biological activities for each enantiomer are not extensively documented, this guide draws parallels with structurally related compounds to underscore the potential for stereospecific interactions in biological systems.

Introduction to Chirality and this compound

Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. In a non-chiral environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological receptors and enzymes, can differ significantly. This disparity is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic[1].

This compound is a chiral carboxylic acid with the chemical formula C₄H₈O₃. The chiral center is located at the second carbon atom, which is bonded to a hydrogen atom, a methyl group, a methoxy (B1213986) group, and a carboxylic acid group. The spatial arrangement of these groups determines whether the molecule is the (R)- or (S)-enantiomer. These enantiomers are useful as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[2].

Physicochemical Properties

While enantiomers share many physical properties, their defining characteristic is their opposite interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), and the other will rotate it in a counter-clockwise (-) direction (levorotatory)[3]. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive[3].

Property(R)-2-Methoxypropanoic Acid(S)-2-Methoxypropanoic AcidRacemic this compound
Synonyms (R)-(+)-2-Methoxypropionic acid(S)-(-)-2-Methoxypropionic acid(±)-2-Methoxypropanoic acid
CAS Number 23943-96-6[4][5]23953-00-6[2]4324-37-2[6]
Molecular Formula C₄H₈O₃[4]C₄H₈O₃[2]C₄H₈O₃[6]
Molecular Weight 104.10 g/mol [4]104.10 g/mol 104.10 g/mol [6]
Physical Form Inquire[7]Liquid[2]Colorless Oil
Specific Rotation ([α]D) (+) (predicted)[5](-) (predicted)[2]

Note: The (+) and (-) designations for the specific rotation are based on common nomenclature for the (R) and (S) enantiomers of similar compounds but have not been experimentally verified for this compound in the available literature.

Synthesis and Chiral Resolution

The synthesis of this compound typically first yields a racemic mixture. To obtain the individual enantiomers, a process known as chiral resolution is required.

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the nucleophilic substitution of a 2-halopropanoic acid with a methoxide (B1231860) source.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Reactants reactant1 [label="2-Bromopropanoic Acid"]; reactant2 [label="Sodium Methoxide\nin Methanol"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; // Process process1 [label="Nucleophilic\nSubstitution", shape=ellipse];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Intermediate intermediate1 [label="Sodium 2-methoxypropanoate\n(in situ)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; // Process process2 [label="Acidification\n(e.g., HCl)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Product product1 [label="Racemic\nthis compound"];

// Edges reactant1 -> process1; reactant2 -> process1; process1 -> intermediate1 [label="Heat (e.g., 50°C)\nOvernight"]; intermediate1 -> process2; process2 -> product1 [label="Extraction with\nEthyl Acetate"]; }

Caption: General workflow for the racemic synthesis of this compound.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One of the most established methods is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows them to be separated by fractional crystallization[8].

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Starting Materials racemic_acid [label="Racemic (R/S)-2-Methoxypropanoic Acid"]; chiral_base [label="Chiral Base\n(e.g., (R)-1-Phenylethylamine)"];

node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process salt_formation [label="Salt Formation\n(in a suitable solvent, e.g., Methanol)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Diastereomeric Salts salts [label="Mixture of Diastereomeric Salts\n((R)-acid-(R)-base and (S)-acid-(R)-base)"];

node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process crystallization [label="Fractional Crystallization"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Separated Components less_soluble [label="Less Soluble Diastereomeric Salt\n(e.g., (S)-acid-(R)-base)"]; more_soluble [label="More Soluble Diastereomeric Salt\n(e.g., (R)-acid-(R)-base) in solution"];

node [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; // Process acidification1 [label="Acidification\n(e.g., HCl)"]; acidification2 [label="Acidification\n(e.g., HCl)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Final Products s_acid [label="(S)-2-Methoxypropanoic Acid"]; r_acid [label="(R)-2-Methoxypropanoic Acid"];

// Edges racemic_acid -> salt_formation; chiral_base -> salt_formation; salt_formation -> salts; salts -> crystallization; crystallization -> less_soluble [label="Precipitates"]; crystallization -> more_soluble [label="Remains in filtrate"]; less_soluble -> acidification1; more_soluble -> acidification2; acidification1 -> s_acid; acidification2 -> r_acid; }

Caption: Logical workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from a general method for the synthesis of 2-methoxypropionic acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

  • Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to 50°C and maintain this temperature overnight with continuous stirring under nitrogen.

  • After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

  • Adjust the pH of the residue to 1 with 1N hydrochloric acid.

  • Extract the aqueous solution three times with ethyl acetate (70 mL, 25 mL, and 10 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Representative Protocol for Chiral Resolution

The following is a representative protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine. This protocol is based on established chemical principles but has not been specifically validated for this compound. Optimization of the solvent and stoichiometry may be required.

Materials:

  • Racemic this compound

  • (R)-1-Phenylethylamine (or another suitable chiral amine)

  • Methanol (or another suitable solvent)

  • 50% aqueous Sodium Hydroxide (B78521)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • pH paper

Procedure:

  • Dissolve racemic this compound (1 equivalent) and (R)-1-phenylethylamine (1 equivalent) in hot methanol.

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out of the solution. For complete crystallization, the solution may be stored at a lower temperature (e.g., 4°C) overnight.

  • Collect the crystals by suction filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

  • To recover the enantiomerically enriched acid from the crystals, dissolve the crystalline salt in water and add 50% aqueous sodium hydroxide until the solution is strongly basic (check with pH paper).

  • Extract the liberated chiral amine with diethyl ether (3 portions). The aqueous layer now contains the sodium salt of the resolved carboxylic acid.

  • Acidify the aqueous layer with concentrated HCl to a low pH.

  • Extract the resolved this compound with diethyl ether (3 portions).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • The same procedure can be applied to the filtrate from step 3 to isolate the other enantiomer, which will likely be of lower enantiomeric purity.

Biological Activity and Significance

While specific studies detailing the differential biological activities of (R)- and (S)-2-methoxypropanoic acid are not prominent in the literature, the main metabolite of 2-methoxypropanol-1, 2-methoxypropionic acid, has been shown to be teratogenic in rabbits at a dose of 78 mg/kg body weight per day[9]. The no-observed-adverse-effect level (NOAEL) for developmental toxicity was determined to be 26 mg/kg body weight per day[9]. This study was conducted with the racemic mixture, and it is plausible that the teratogenic effects are primarily associated with one of the enantiomers.

The principle of stereospecificity in biological systems is well-established. For instance, the herbicidal activity of Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is biologically inactive. Similarly, the pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen (B1674241) and naproxen, resides predominantly in the (S)-enantiomer[1][10]. The inactive (R)-enantiomer may undergo in vivo metabolic inversion to the active (S)-form in some cases[1].

Given these precedents, it is highly probable that (R)- and (S)-2-methoxypropanoic acid will exhibit different biological activities and metabolic fates. Therefore, for any application in drug development or other biologically active formulations, the synthesis and testing of the individual, enantiomerically pure compounds are essential.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Enantiomers r_enantiomer [label="(R)-Enantiomer"]; s_enantiomer [label="(S)-Enantiomer"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; // Biological System receptor [label="Chiral Biological Target\n(e.g., Enzyme, Receptor)"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Interactions r_interaction [label="(R)-Enantiomer-Target Complex"]; s_interaction [label="(S)-Enantiomer-Target Complex"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; // Outcomes r_effect [label="Biological Effect A\n(e.g., Therapeutic)"]; s_effect [label="Biological Effect B\n(e.g., Inactive or Toxic)"];

// Edges r_enantiomer -> receptor [label="Binds with specific affinity"]; s_enantiomer -> receptor [label="Binds with different affinity\n(or not at all)"]; receptor -> r_interaction [style=invis]; receptor -> s_interaction [style=invis]; r_interaction -> r_effect; s_interaction -> s_effect; }

Caption: Logical relationship of enantiomers with a chiral biological target.

Conclusion

The (R)- and (S)-enantiomers of this compound are distinct chemical entities whose separation and individual characterization are crucial for their potential application in fields requiring chiral specificity, such as drug development. While comprehensive data on the specific properties and biological activities of each enantiomer are currently limited, established principles of stereochemistry and evidence from structurally similar compounds strongly suggest that their biological effects will differ. The teratogenicity of the racemic mixture underscores the importance of evaluating the toxicological profiles of each enantiomer independently. The synthetic and resolution methodologies outlined in this guide provide a framework for the preparation of enantiomerically pure (R)- and (S)-2-methoxypropanoic acid, enabling further research into their unique properties and potential applications.

References

An In-depth Technical Guide on the Solubility of 2-Methoxypropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxypropanoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and providing a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound (CAS No: 4324-37-2) is a carboxylic acid derivative with a methoxy (B1213986) group at the alpha position. Its chemical structure, featuring both a polar carboxylic acid group and a less polar methoxy ether group, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding this solubility is critical for its application in chemical synthesis, formulation development, and purification processes.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier technical data sheets did not yield specific quantitative solubility data for this compound in a range of common organic solvents. However, qualitative solubility information has been compiled from available sources.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventCAS NumberQualitative Solubility
Methanol67-56-1Slightly Soluble[1][2]
Chloroform67-66-3Slightly Soluble[1][2]

Note: "Slightly Soluble" is a qualitative term and indicates that the solute has a low but measurable solubility in the solvent. For precise applications, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the "like dissolves like" principle. Its solubility in a given organic solvent is a balance between the interactions of its polar carboxylic acid group and the less polar methoxy and ethyl components with the solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid group of this compound through hydrogen bonding. However, the presence of the non-polar alkyl backbone and the methoxy group may limit high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. They can solvate the carboxylic acid group to some extent.

  • Non-Polar Solvents (e.g., Toluene, Hexane): In non-polar solvents, the energy required to break the hydrogen bonds between this compound molecules is not compensated by strong solute-solvent interactions, leading to expected low solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC, GC, or acid-base titration).

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate in thermostatic shaker prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration (e.g., HPLC) sample3->sample4 result1 Calculate Solubility sample4->result1

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Navigating the Safety Landscape of 2-Methoxypropanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Hazard Information

2-Methoxypropanoic acid is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols is therefore essential to minimize risk.

GHS Classification and Physical Properties

The following table summarizes the key hazard classifications and physical characteristics of this compound.

ParameterValueSource(s)
GHS Pictogram [1]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.11 g/mol [2]
Density 1.0915 g/cm³ @ 20 °C[2]
Boiling Point 105-108 °C @ 25 Torr[2]
Flash Point 87.1 ± 13.3 °C[2]

Handling and Storage Protocols

To mitigate the risks associated with this compound, the following handling and storage procedures should be strictly followed:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spill Response Workflow

A prompt and appropriate response to a spill is crucial to prevent harm to personnel and the environment. The following workflow outlines the steps for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Neutralization Containment & Neutralization cluster_Cleanup_Disposal Cleanup & Disposal Evacuate Evacuate Immediate Area & Alert Others Assess Assess the Spill (Size & Location) Evacuate->Assess If safe to do so PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize with a Weak Base (e.g., Sodium Bicarbonate) Contain->Neutralize Check_pH Check pH with Litmus Paper (Target: Neutral) Neutralize->Check_pH Check_pH->Neutralize If not neutral Absorb Absorb Neutralized Residue Check_pH->Absorb Once neutral Collect Collect Waste in a Labeled, Sealable Container Absorb->Collect Decontaminate Decontaminate Spill Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste according to Institutional Protocols Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

Toxicological Information: A Note on Data Gaps

While the GHS classification indicates potential for acute oral toxicity, specific LD50 (median lethal dose) values for this compound are not readily found in publicly available toxicological databases.[1] Much of the available literature focuses on its metabolite, 2-methoxypropanol-1. For instance, a prenatal developmental toxicity study in rabbits on 2-methoxypropionic acid, a closely related compound, identified a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 26 mg/kg body weight/day.[3] However, direct extrapolation of this data to this compound should be done with caution. In the absence of specific toxicity data, a conservative approach to handling, assuming a moderate level of toxicity as indicated by the "Harmful if swallowed" classification, is prudent.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide on the Theoretical vs. Experimental pKa of 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the acid dissociation constant (pKa) for 2-Methoxypropanoic acid. Due to the limited direct experimental data for this specific compound, this guide leverages data from the structurally similar 2-hydroxypropanoic acid (lactic acid) as a proxy for experimental values and details established methodologies for both experimental determination and theoretical calculation of pKa for short-chain carboxylic acids.

Introduction

The pKa value is a critical parameter in drug development and chemical research, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This compound, a derivative of propanoic acid, possesses a carboxylic acid functional group, and its acidity is modulated by the electron-donating methoxy (B1213986) group at the alpha-position. An accurate understanding of its pKa is therefore essential for its potential applications.

Data Presentation: pKa Values

CompoundFunctional Group at C2Experimental pKa (Lactic Acid)Theoretically Predicted pKa Range (General Carboxylic Acids)
This compound-OCH₃Not Available3.0 - 5.0
2-Hydroxypropanoic acid (Lactic Acid)-OH~3.79 - 3.83[1]N/A

Note: The theoretical pKa range for carboxylic acids can vary significantly based on the computational method and the specific substituents on the molecule.

Experimental Protocols for pKa Determination

Several robust experimental methods are available for the determination of pKa values of carboxylic acids. Potentiometric titration and UV-Vis spectroscopy are two of the most common and reliable techniques.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[2][3][4][5]

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the acidic analyte. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (e.g., 0.01 M this compound) in deionized water or a suitable co-solvent if solubility is low.

    • Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.

  • Titration Procedure:

    • Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.

    • The pKa is determined from the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][7]

Principle: The acidic (HA) and basic (A⁻) forms of the molecule have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a series of known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

  • Spectral Measurements:

    • Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA).

    • Record the UV-Vis spectrum of the analyte in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (A⁻).

    • Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

    • Prepare a series of solutions of the analyte in the prepared buffer solutions, keeping the total analyte concentration constant.

    • Measure the absorbance of each buffered solution at the chosen analytical wavelength.

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_A⁻) / (A_HA - A)) where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.

Theoretical Calculation of pKa

Computational chemistry provides powerful tools to predict pKa values, offering insights into the factors influencing acidity. The most common approaches involve the use of thermodynamic cycles combined with quantum mechanical calculations.[8][9][10]

Principle: The pKa is directly related to the Gibbs free energy of the dissociation reaction in solution (ΔG°_aq). This can be calculated using a thermodynamic cycle that breaks down the process into gas-phase energies and solvation free energies.

Common Computational Methods:

  • Density Functional Theory (DFT): A widely used quantum mechanical method to calculate the electronic structure and energies of molecules.

  • Continuum Solvation Models (e.g., COSMO-RS, SMD, CPCM): These models are used to calculate the free energy of solvation by representing the solvent as a continuous medium with specific dielectric properties.[11][12][13][14][15]

Methodology using a Thermodynamic Cycle:

  • Gas-Phase Calculations:

    • Perform geometry optimization and frequency calculations for both the protonated (HA) and deprotonated (A⁻) forms of the molecule in the gas phase using a chosen level of theory (e.g., B3LYP/6-31G*).

    • From these calculations, obtain the gas-phase Gibbs free energies (G°_gas(HA) and G°_gas(A⁻)).

  • Solvation Free Energy Calculations:

    • Perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model to obtain the solvation free energies (ΔG°_solv(HA) and ΔG°_solv(A⁻)).

  • Calculation of pKa:

    • The Gibbs free energy of the dissociation in solution is calculated as: ΔG°_aq = G°_gas(A⁻) - G°_gas(HA) + ΔG°_solv(A⁻) - ΔG°_solv(HA) + ΔG°_solv(H⁺)

    • The pKa is then calculated using the equation: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. An experimental value for the solvation free energy of the proton (ΔG°_solv(H⁺)) is typically used.

Visualizations

pKa_Determination cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_comparison Comparison and Validation Theor_Start Define Molecular Structure (this compound) Gas_Phase Gas-Phase Quantum Mechanical Calculations (DFT) Theor_Start->Gas_Phase Input Solvation Continuum Solvation Model Calculations (COSMO-RS, SMD) Theor_Start->Solvation Input Thermo_Cycle Thermodynamic Cycle Calculation Gas_Phase->Thermo_Cycle ΔG°gas Solvation->Thermo_Cycle ΔG°solv Theor_pKa Predicted pKa Thermo_Cycle->Theor_pKa Calculate Comparison Compare Theoretical and Experimental pKa Theor_pKa->Comparison Exp_Start Synthesize or Procure This compound Titration Potentiometric Titration Exp_Start->Titration Sample Spectroscopy UV-Vis Spectroscopy Exp_Start->Spectroscopy Sample Exp_pKa Experimental pKa Titration->Exp_pKa Measure Spectroscopy->Exp_pKa Measure Exp_pKa->Comparison Validation Validate Computational Model Comparison->Validation

Caption: Workflow for theoretical and experimental pKa determination.

Potentiometric_Titration_Workflow A Prepare Analyte and Titrant Solutions C Titrate Sample with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H Read pKa from pH at Half-Equivalence Point G->H

Caption: Potentiometric titration workflow for pKa determination.

Conclusion

While direct experimental pKa data for this compound is sparse, a combination of experimental data from analogous compounds and robust theoretical methods provides a strong foundation for understanding its acidic properties. The detailed experimental protocols and theoretical frameworks presented in this guide offer researchers the necessary tools to either determine the pKa of this compound experimentally or to compute it with a high degree of confidence. The validation of theoretical predictions against experimental results is crucial for refining computational models and ensuring their predictive power in drug discovery and development.

References

An In-depth Technical Guide to 2-Methoxypropanoic Acid: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropanoic acid, a simple chiral carboxylic acid, serves as a foundational scaffold for a diverse range of structural analogues and derivatives with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. By exploring modifications of the core this compound structure, researchers have developed potent anti-inflammatory, anticancer, and antimicrobial agents. This document details key experimental protocols, presents quantitative biological data in a structured format, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

2-Arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a significant family of structural analogues of this compound. The introduction of a methoxy (B1213986) group at the alpha position of the propanoic acid chain can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide explores the structure-activity relationships (SAR) of these derivatives, highlighting how modifications to the aryl group, the carboxylic acid moiety, and the methoxy group can modulate their pharmacological profiles.

Structural Analogues and Derivatives

The core structure of this compound offers numerous avenues for chemical modification. Key classes of analogues and derivatives that have been explored include:

  • 2-Arylpropanoic Acid Derivatives: Replacing the methyl ether with various aryl groups has led to the development of potent cyclooxygenase (COX) inhibitors.

  • Amide and Ester Derivatives: Modification of the carboxylic acid functional group into amides and esters can alter the pharmacokinetic properties of the parent compound, potentially leading to prodrugs with improved oral bioavailability or targeted delivery.

  • Heterocyclic Analogues: Incorporation of heterocyclic rings can introduce novel biological activities and improve binding affinity to specific targets.

Synthetic Methodologies

The synthesis of this compound analogues and derivatives employs a variety of established organic chemistry reactions.

General Synthesis of 2-Arylpropanoic Acids

A common route for the synthesis of 2-arylpropionic acids involves the following key steps:

  • Formation of a Grignard Reagent: An appropriate aryl bromide is reacted with magnesium to form the corresponding Grignard reagent.

  • Reaction with a Propionate Equivalent: The Grignard reagent is then reacted with a suitable electrophile, such as diethyl carbonate, followed by reaction with a methylating agent.

  • Hydrolysis: The resulting ester is hydrolyzed to yield the final 2-arylpropanoic acid.

Synthesis of Amide Derivatives

Amide derivatives are typically synthesized by coupling the carboxylic acid with a desired amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Biological Activities and Quantitative Data

Structural analogues and derivatives of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for representative compounds.

Anti-inflammatory Activity: COX Inhibition

Many 2-arylpropionic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin (B15479496) synthesis pathway.

CompoundTargetIC50
IbuprofenCOX-115 µM
COX-225 µM
NaproxenCOX-12.6 µM
COX-24.8 µM
FlurbiprofenCOX-10.3 µM
COX-21.2 µM
Anticancer Activity: Cytotoxicity

Several novel derivatives have shown promising anticancer activity against various cancer cell lines.

CompoundCell LineIC50
Naphthalene-substituted triazole spirodienone (6a)MDA-MB-231 (Breast Cancer)0.03 µM[1]
Hela (Cervical Cancer)0.07 µM[1]
A549 (Lung Cancer)0.08 µM[1]
Naphthalene-chalcone hybrid (2j)A549 (Lung Cancer)7.835 µM[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Amide derivatives, in particular, have been investigated for their antibacterial and antifungal properties.

CompoundMicroorganismMIC (µg/mL)
N-(4-hydroxybenzyl)-3-methylbut-2-enamideE. coli10[3]
S. aureus>100[3]
N-(4-isobutoxybenzyl)-3-methylbut-2-enamideE. coli10[3]
S. aureus10[3]
N-(4-isopropoxybenzyl)-3-methylbut-2-enamideE. coli10[3]
S. aureus20[3]
Naphthalene-chalcone hybrid (2j)S. aureus31.25[2]
S. epidermidis31.25[2]
C. albicans15.625[2]
C. krusei15.625[2]

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compound

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the fluorometric probe.

  • Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Add Compound to Wells A->C B Prepare Reaction Mix (Buffer, COX Enzyme, Probe) B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Workflow for In Vitro COX Inhibition Assay

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Solution B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Workflow for Cytotoxicity Assessment

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microorganism suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways

Inhibition of the STAT3 Signaling Pathway

Recent studies on methoxy-substituted phenol (B47542) derivatives have revealed their ability to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a key transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Its constitutive activation is observed in many human cancers.

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression translocates to nucleus and promotes Inhibitor 2-Methoxypropanoic Acid Derivative Inhibitor->STAT3_active inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Inhibition of the STAT3 Signaling Pathway

Conclusion

The this compound scaffold provides a versatile platform for the design and synthesis of novel therapeutic agents. The structural analogues and derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these promising compounds for future clinical applications. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes: Chiral Derivatization for Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid) as a Chiral Derivatizing Agent for the Analysis of Alcohols and Amines.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of enantiomeric purity is a critical aspect of drug development, natural product synthesis, and stereoselective chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral derivatization is a powerful indirect method for analyzing enantiomeric mixtures. This technique involves the reaction of a racemic or enantiomerically enriched analyte with an enantiopurified chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation and quantification using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on achiral stationary phases.[1]

A common point of confusion exists between the simple molecule 2-Methoxypropanoic acid and the highly effective chiral derivatizing agent, 2-methoxy-2-(1-naphthyl)propionic acid, often referred to as MαNP acid. While structurally related, this compound is not typically used as a CDA. In contrast, MαNP acid is a well-established and powerful tool for the enantioresolution of chiral alcohols and amines due to the significant anisotropic effect of its naphthyl group, which leads to excellent separation of the resulting diastereomers in both HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

This application note provides detailed protocols for the use of MαNP acid as a chiral derivatizing agent for the determination of enantiomeric excess (ee) and absolute configuration of chiral alcohols.

Principle of Chiral Derivatization with MαNP Acid

The core principle involves the esterification of a racemic alcohol (a 1:1 mixture of R and S enantiomers) with a single enantiomer of MαNP acid, for instance, (S)-(+)-MαNP acid. This reaction converts the pair of enantiomers into a pair of diastereomers, (R-alcohol, S-acid) and (S-alcohol, S-acid), which can then be separated and quantified.

G cluster_reactants Reactants cluster_products Products Racemic_Alcohol Racemic Alcohol (R-Alcohol + S-Alcohol) Reaction Esterification (e.g., DCC, DMAP) Racemic_Alcohol->Reaction S_MNP_Acid (S)-(+)-MαNP Acid (Enantiopure CDA) S_MNP_Acid->Reaction Diastereomer_1 Diastereomer 1 (R-Alcohol)-(S)-MαNP Ester Reaction->Diastereomer_1 Diastereomer_2 Diastereomer 2 (S-Alcohol)-(S)-MαNP Ester Reaction->Diastereomer_2 Analysis Separation & Quantification (HPLC or NMR) Diastereomer_1->Analysis Diastereomer_2->Analysis G cluster_nmr ¹H NMR Analysis for Absolute Configuration Racemic_Alcohol Chiral Alcohol (Unknown Configuration) R_MNP_Ester Prepare (R)-MαNP Ester Racemic_Alcohol->R_MNP_Ester S_MNP_Ester Prepare (S)-MαNP Ester Racemic_Alcohol->S_MNP_Ester NMR_R Acquire ¹H NMR (δR) R_MNP_Ester->NMR_R NMR_S Acquire ¹H NMR (δS) S_MNP_Ester->NMR_S Calculate_Delta Calculate Δδ = δS - δR for each proton NMR_R->Calculate_Delta NMR_S->Calculate_Delta Apply_Model Apply Conformational Model (Signs of Δδ determine spatial arrangement) Calculate_Delta->Apply_Model Assign_Config Assign Absolute Configuration Apply_Model->Assign_Config

References

Application Note: Chiral Separation of Amines by HPLC Using 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two effective HPLC methods for the chiral separation of primary and secondary amines utilizing (R)- or (S)-2-Methoxypropanoic acid. The first method employs 2-Methoxypropanoic acid as a chiral derivatizing agent, forming diastereomeric amides that can be resolved on a standard achiral reversed-phase column. The second protocol describes the use of this compound as a chiral mobile phase additive (CMPA) for the enantiomeric separation of amines on an achiral stationary phase. These methods are valuable for determining the enantiomeric purity of chiral amines in pharmaceutical development, quality control, and academic research.

Introduction

The enantiomers of chiral amines often exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for their separation and quantification are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a more common achiral column. Another indirect approach involves the use of a chiral mobile phase additive.

This compound is a chiral carboxylic acid that can be utilized for the chiral resolution of amines. Its carboxylic acid group can react with primary and secondary amines to form stable amide diastereomers. Alternatively, as a chiral selector in the mobile phase, it can form transient diastereomeric complexes with the amine enantiomers, leading to their separation on an achiral column.

Method 1: Chiral Derivatization of Amines with this compound followed by HPLC Analysis

This method is based on the pre-column derivatization of the amine with this compound to form diastereomeric amides, which are then separated on a standard C18 column.

Experimental Protocol

1. Materials and Reagents:

  • (R)- or (S)-2-Methoxypropanoic acid

  • Amine sample (racemic or enantiomerically enriched)

  • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC grade

  • Mobile Phase A: 0.1% Formic acid in Water, HPLC grade

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile, HPLC grade

2. Derivatization Procedure:

  • Dissolve the amine sample (1 equivalent) and (R)- or (S)-2-Methoxypropanoic acid (1.2 equivalents) in DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate vial, dissolve DCC or EDC (1.5 equivalents) in DCM.

  • Slowly add the coupling agent solution to the amine/acid mixture under constant stirring at room temperature.

  • Allow the reaction to proceed for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.

  • Once the reaction is complete, filter the solution to remove the urea (B33335) byproduct.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.

3. HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Expected Results

The derivatization reaction converts the amine enantiomers into diastereomeric amides. These diastereomers have different physical properties and will interact differently with the stationary phase, resulting in their separation on an achiral column. The chromatogram will show two distinct peaks corresponding to the two diastereomers.

Table 1: Hypothetical Retention Data for Diastereomers of a Chiral Amine

DiastereomerRetention Time (min)Resolution (Rs)
Amide of (R)-Amine and (S)-2-MPA15.22.1
Amide of (S)-Amine and (S)-2-MPA16.5-

Note: MPA refers to this compound. Retention times and resolution are illustrative and will vary depending on the specific amine.

Workflow Diagram

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Amine Racemic Amine Reaction Amide Formation (2-4 hours, RT) Amine->Reaction Reagent (S)-2-Methoxypropanoic Acid Reagent->Reaction Coupling Coupling Agent (EDC/DCC) Coupling->Reaction HPLC HPLC Separation (Achiral C18 Column) Reaction->HPLC Detection UV/MS Detection HPLC->Detection

Caption: Workflow for chiral amine analysis via derivatization.

Method 2: this compound as a Chiral Mobile Phase Additive

In this method, the chiral selector, this compound, is added directly to the mobile phase. The separation occurs due to the formation of transient diastereomeric complexes between the amine enantiomers and the chiral additive in the mobile phase, which then interact differently with the achiral stationary phase.

Experimental Protocol

1. Materials and Reagents:

  • (R)- or (S)-2-Methoxypropanoic acid

  • Amine sample (racemic or enantiomerically enriched)

  • Mobile Phase A: Water with a specific concentration of (R)- or (S)-2-Methoxypropanoic acid (e.g., 1-10 mM) and pH adjustment.

  • Mobile Phase B: Acetonitrile or Methanol, HPLC grade

  • pH adjustment: Acetic acid or a suitable buffer

2. Mobile Phase Preparation:

  • Prepare an aqueous solution of (R)- or (S)-2-Methoxypropanoic acid at the desired concentration (e.g., 5 mM).

  • Adjust the pH of the aqueous phase to a suitable value (e.g., pH 4-6) using a dilute acid or buffer. The optimal pH will depend on the pKa of the amine and the acid.

  • Filter the aqueous mobile phase through a 0.45 µm filter.

  • The organic modifier (Mobile Phase B) is typically used without the chiral additive.

3. HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of A and B
Example Isocratic 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Expected Results

The enantiomers of the amine will be separated based on the differential stability and/or partitioning of their transient diastereomeric complexes with the chiral mobile phase additive. The chromatogram will show two peaks corresponding to the individual enantiomers.

Table 2: Hypothetical Retention Data for a Chiral Amine using a Chiral Mobile Phase Additive

EnantiomerRetention Time (min)Resolution (Rs)
(R)-Amine12.81.8
(S)-Amine14.1-

Note: Retention times and resolution are illustrative and will depend on the specific amine and the concentration and enantiomer of this compound used.

Workflow Diagram

cmpa_workflow cluster_prep Preparation cluster_analysis Analysis Sample Racemic Amine Sample HPLC HPLC Separation (Achiral C18 Column) Sample->HPLC MobilePhase Mobile Phase with (S)-2-Methoxypropanoic Acid MobilePhase->HPLC Detection UV/MS Detection HPLC->Detection

Caption: Workflow for chiral amine analysis using a CMPA.

Conclusion

The two methods presented provide effective strategies for the chiral separation of amines using this compound. The choice between derivatization and the use of a chiral mobile phase additive will depend on the specific amine, the complexity of the sample matrix, and the desired analytical outcome. Both methods offer the advantage of utilizing readily available and less expensive achiral columns for chiral separations. Method development and optimization, particularly of the mobile phase composition and pH, are crucial for achieving baseline separation.

Application Notes and Protocols: Derivatization of Alcohols with 2-Methoxypropanoic Acid for Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of chiral alcohols with a chiral carboxylic acid, exemplified by 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a powerful chiral derivatizing agent. This process converts a mixture of alcohol enantiomers into diastereomeric esters, which can then be separated and quantified using standard chromatographic and spectroscopic techniques. This method is invaluable for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols, critical parameters in pharmaceutical research and development.

The protocol described herein utilizes the Steglich esterification, a mild and efficient method that employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[1][2] This method is particularly well-suited for a wide range of alcohols, including those that are sterically hindered or sensitive to acid.[1][3]

Principle of the Method

The derivatization of a racemic or enantiomerically enriched alcohol with an enantiopure chiral carboxylic acid, such as (R)- or (S)-MαNP acid, results in the formation of a mixture of diastereomeric esters.[4] Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation and distinct analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

The analysis of the resulting diastereomers enables two critical determinations:

  • Enantiomeric Excess (ee): The relative ratio of the diastereomers, determined by integrating the corresponding signals in an NMR spectrum or the peak areas in an HPLC chromatogram, directly reflects the enantiomeric composition of the starting alcohol.[6]

  • Absolute Configuration: By using a specific enantiomer of the chiral derivatizing agent (e.g., (S)-MαNP acid) and analyzing the characteristic changes in the NMR chemical shifts of the resulting diastereomeric esters, the absolute configuration of the chiral center in the alcohol can be determined. This is often referred to as the Mosher's ester method when using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[7][8]

Experimental Protocol: Steglich Esterification for the Derivatization of Alcohols

This protocol details the procedure for the derivatization of a chiral alcohol with a chiral carboxylic acid using DCC and DMAP.

Materials and Reagents:

  • Chiral alcohol

  • (R)- or (S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or other suitable chiral carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 equivalent) and the enantiopure chiral carboxylic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Addition of the Coupling Agent:

    • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

    • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will have formed.

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with a 1 M aqueous solution of hydrochloric acid (HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude diastereomeric ester mixture.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

    • The diastereomeric ratio, and thus the enantiomeric excess of the original alcohol, can be determined by ¹H NMR spectroscopy or by HPLC analysis on a standard silica gel column. For example, MαNP esters of racemic 2-butanol (B46777) can be baseline separated by HPLC on silica gel using a mobile phase of hexane:EtOAc = 20:1.[9]

Data Presentation

The effectiveness of the derivatization and subsequent analysis can be summarized in a table format. The following table provides illustrative data for the derivatization of a generic chiral secondary alcohol with MαNP acid.

ParameterValue/ObservationReference
Reaction
MethodSteglich Esterification[1]
Coupling AgentDCC[1]
CatalystDMAP[1]
SolventDichloromethane (DCM)[1]
Reaction Time12-24 hours[10]
Temperature0 °C to Room Temperature[10]
Expected YieldGood to excellent[1]
HPLC Analysis
ColumnSilica Gel[9]
Mobile Phase (Example)Hexane:Ethyl Acetate (20:1)[9]
Separation Factor (α) for 2-butanol1.15[9]
Resolution (Rs) for 2-butanol1.18[9]
NMR Analysis
PrincipleAnalysis of chemical shift differences (Δδ)[9]
ApplicationDetermination of absolute configuration[9]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Alcohol Derivatization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis dissolve Dissolve Alcohol and Chiral Acid in DCM add_dmap Add DMAP dissolve->add_dmap cool Cool to 0°C add_dmap->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT for 12-24h add_dcc->react filter Filter to Remove DCU react->filter wash Wash with HCl, NaHCO3, Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Analyze by HPLC and/or NMR purify->analyze

Caption: Workflow for the derivatization of alcohols.

Chemical Reaction

chemical_reaction Derivatization of a Chiral Alcohol with MαNP Acid cluster_reagents Reagents alcohol R-OH (Chiral Alcohol) reagents DCC, DMAP DCM, 0°C to RT alcohol->reagents acid MαNP-COOH (Chiral Acid) acid->reagents ester MαNP-COOR (Diastereomeric Ester) reagents->ester dcu DCU (Byproduct) reagents->dcu

References

Application Note: 1H NMR Analysis of 2-Methoxypropanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the analysis of diastereomers of 2-methoxypropanoic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Enantiomers of this compound are converted into diastereomers through derivatization with a chiral auxiliary, enabling their differentiation and quantification. This method is crucial for researchers, scientists, and drug development professionals involved in stereoselective synthesis and the determination of enantiomeric purity. The protocol outlines sample preparation, NMR data acquisition parameters, and data analysis for the accurate determination of diastereomeric ratios.

Introduction

Chirality is a critical aspect of drug design and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Consequently, the accurate determination of the stereoisomeric composition of chiral molecules is of paramount importance. This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. The ability to resolve and quantify its enantiomers is essential for ensuring the stereochemical purity of the final active pharmaceutical ingredient.

¹H NMR spectroscopy is a powerful technique for the analysis of diastereomers.[1] While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers by reaction with a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA) leads to distinct chemical shifts and coupling constants for the corresponding protons in each diastereomer.[2] This spectral non-equivalence allows for the determination of the relative concentrations of the diastereomers by integrating their respective signals.

This application note provides a detailed protocol for the ¹H NMR analysis of this compound diastereomers, including data presentation in tabular format and a visual workflow diagram.

Experimental Protocols

Materials and Equipment
  • Racemic this compound

  • (R)-(+)-α-Methylbenzylamine (chiral derivatizing agent)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous dichloromethane (B109758) (DCM)

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Standard laboratory glassware and equipment

Sample Preparation: Derivatization to Diastereomeric Amides
  • Dissolution: In a clean, dry vial, dissolve 10.4 mg (0.1 mmol) of racemic this compound in 1 mL of anhydrous DCM.

  • Addition of Chiral Derivatizing Agent: Add 12.1 mg (0.1 mmol) of (R)-(+)-α-methylbenzylamine to the solution.

  • Coupling Reaction: Add 22.7 mg (0.11 mmol) of DCC to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent from the filtrate under reduced pressure.

  • NMR Sample Preparation: Dissolve the resulting crude diastereomeric amide mixture in approximately 0.7 mL of CDCl₃ containing TMS. Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30 (30° pulse)

  • Number of Scans: 16

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)

  • Acquisition Time: 4 seconds

  • Spectral Width: 12 ppm

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction.

  • Signal Identification: Identify the well-resolved signals corresponding to each diastereomer. The methoxy (B1213986) (OCH₃) and α-proton (CH) signals of the this compound moiety are typically well-separated.

  • Integration: Integrate the selected, well-resolved signals for each diastereomer.

  • Diastereomeric Ratio (d.r.) Calculation: The diastereomeric ratio is calculated from the ratio of the integral values of the corresponding signals. For example, if Integral_A corresponds to diastereomer A and Integral_B corresponds to diastereomer B, then d.r. = Integral_A / Integral_B.

Data Presentation

The following tables summarize the hypothetical ¹H NMR data for the diastereomeric amides formed from racemic this compound and (R)-(+)-α-methylbenzylamine. This data is illustrative and based on typical chemical shifts and splitting patterns for such compounds.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities for Diastereomers of N-((R)-1-phenylethyl)-2-methoxypropanamide

Proton AssignmentDiastereomer 1 ((R,R)-amide)Diastereomer 2 ((S,R)-amide)Δδ (ppm)
OCH₃ (s, 3H)3.403.450.05
CH₃ (d, 3H, J=6.8 Hz)1.351.420.07
α-H (q, 1H, J=6.8 Hz)3.954.050.10
Amide NH (br d, 1H)6.806.900.10
α-H (benzyl) (quint, 1H)5.155.250.10
CH₃ (benzyl) (d, 3H)1.501.550.05
Aromatic-H (m, 5H)7.25-7.407.25-7.40-

*s = singlet, d = doublet, q = quartet, m = multiplet, br = broad

Table 2: Quantitative Analysis of a Diastereomeric Mixture

Signal IntegratedDiastereomer 1 IntegralDiastereomer 2 IntegralDiastereomeric Ratio (1:X)
OCH₃1.000.851 : 0.85
α-H1.000.861 : 0.86
Average 1 : 0.855

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation start Racemic this compound derivatization Derivatization with (R)-(+)-α-Methylbenzylamine start->derivatization workup Reaction Work-up derivatization->workup nmr_sample Dissolve in CDCl3 workup->nmr_sample acquisition 1H NMR Data Acquisition (400 MHz) nmr_sample->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing identification Identify Diastereomeric Signals processing->identification integration Integrate Resolved Signals identification->integration calculation Calculate Diastereomeric Ratio integration->calculation end_point Report Diastereomeric Ratio calculation->end_point

Caption: Workflow for the 1H NMR analysis of this compound diastereomers.

Conclusion

The described ¹H NMR spectroscopic method provides a reliable and accurate means for the analysis and quantification of this compound diastereomers. The protocol is straightforward and utilizes standard laboratory equipment and techniques. The clear separation of signals for the diastereomeric derivatives allows for precise integration and subsequent calculation of the diastereomeric ratio, which is essential for quality control in drug development and stereoselective synthesis. This application note serves as a comprehensive guide for researchers and scientists working with chiral molecules.

References

Application Note: Determination of Enantiomeric Excess Using 2-Methoxypropanoic Acid as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a racemic or enantioenriched mixture to form diastereomers.[2][3] These resulting diastereomers possess distinct physical and spectral properties, allowing for their differentiation and quantification by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][4]

2-Methoxypropanoic acid is a simple and effective CDA for determining the enantiomeric excess of chiral alcohols and amines. By forming diastereomeric esters or amides, it allows for the resolution of signals in NMR spectra, from which the enantiomeric ratio can be calculated by integration.[3] This application note provides a detailed protocol for the use of this compound in this context.

Principle of the Method

The core principle involves the conversion of a pair of enantiomers (e.g., (R)- and (S)-alcohol) into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (e.g., (S)-2-Methoxypropanoic acid).

(R/S)-Analyte + (S)-CDA → (R,S)-Diastereomer + (S,S)-Diastereomer

Because diastereomers have different spatial arrangements, the nuclei within them experience distinct magnetic environments. In an NMR spectrum, this results in separate, distinguishable signals for each diastereomer.[2][3] The relative area of these signals, determined by integration, is directly proportional to the concentration of each enantiomer in the original sample, allowing for the calculation of enantiomeric excess.

Experimental Protocols

Protocol 1: Derivatization of Chiral Alcohols via Esterification

This protocol details the formation of diastereomeric esters from a chiral alcohol and enantiomerically pure this compound using a standard acid-catalyzed esterification (Fischer Esterification).[5][6]

Materials:

  • Chiral alcohol sample (e.g., (±)-1-phenylethanol)

  • (R)- or (S)-2-Methoxypropanoic acid (enantiomerically pure)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)[5]

  • Anhydrous Toluene (B28343) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chiral alcohol (1.0 eq) and (S)-2-Methoxypropanoic acid (1.1 eq) in anhydrous toluene (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture.[7]

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to quench the acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel. However, for direct NMR analysis to determine ee, the crude product is often sufficient.

  • NMR Analysis: Prepare a sample of the diastereomeric ester mixture in a suitable deuterated solvent (e.g., CDCl₃) for ¹H or other relevant NMR analysis.

Protocol 2: Derivatization of Chiral Amines via Amidation

This protocol describes the formation of diastereomeric amides using a peptide coupling agent, which is generally milder and more efficient for amide bond formation.[8][9]

Materials:

  • Chiral amine sample (e.g., (±)-α-methylbenzylamine)

  • (R)- or (S)-2-Methoxypropanoic acid (enantiomerically pure)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • 4-Dimethylaminopyridine (DMAP)[8]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deuterated solvent for NMR (e.g., CDCl₃)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stirrer, dissolve the (S)-2-Methoxypropanoic acid (1.1 eq), the chiral amine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the mixture in an ice bath (0°C) and add EDC (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amides.

  • Purification (Optional): As with the esters, the crude product may be used directly for NMR analysis or purified by flash chromatography if required.

  • NMR Analysis: Prepare a sample of the diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.

Data Acquisition and Analysis

NMR Spectroscopy

The primary method for analyzing the diastereomeric mixture is high-resolution ¹H NMR spectroscopy. The non-equivalence of the two diastereomers leads to differences in the chemical shifts (Δδ) of corresponding protons.

  • Sample Preparation: Dissolve an accurately weighed sample of the derivatized product in a high-purity deuterated solvent.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum. It is crucial to achieve good signal-to-noise and resolution to accurately integrate the signals.

  • Analysis:

    • Identify a proton signal in the analyte portion of the molecule that is well-resolved for the two diastereomers. Protons closer to the newly formed stereocenter often show the largest chemical shift difference (Δδ). For example, the methine proton (CH) or methyl protons (CH₃) of the original alcohol or amine are good candidates.

    • Carefully integrate the two resolved signals corresponding to the two diastereomers. Let the integrals be I₁ and I₂.

  • Calculation of Enantiomeric Excess (ee):

    • Enantiomeric Excess (% ee) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Data Presentation

The effectiveness of a chiral derivatizing agent is often compared based on the magnitude of the chemical shift differences (Δδ) it induces in the NMR spectrum of the resulting diastereomers. Larger Δδ values simplify analysis and improve accuracy.

Table 1: Comparison of Chiral Derivatizing Agents for NMR Analysis

Chiral Derivatizing Agent (CDA)Analyte TypeTypical Δδ (ppm) in ¹H NMRNotes
This compound Alcohols, Amines0.01 - 0.05Simple, cost-effective reagent. May require high-field NMR for baseline resolution.[10]
Mosher's Acid (MTPA) Alcohols, Amines0.05 - 0.20Widely used standard; the CF₃ group provides a useful ¹⁹F NMR handle.[2][3]
MαNP Acid Alcohols, Amines> 0.10The naphthyl group induces large chemical shift differences due to strong anisotropic effects.[4]
(R)- or (S)-Mandelic Acid Alcohols, Amines0.01 - 0.05Commercially available and effective, but can be limited by self-association.[10]

Visualizations

experimental_workflow cluster_synthesis Step 1: Derivatization cluster_analysis Step 2: Analysis racemate Racemic Analyte ((R)- and (S)-Alcohol/Amine) reaction Esterification or Amidation (Forms Diastereomers) racemate->reaction cda Chiral Derivatizing Agent ((S)-2-Methoxypropanoic Acid) cda->reaction diastereomers Diastereomeric Mixture ((R,S)- and (S,S)-Product) reaction->diastereomers nmr ¹H NMR Spectroscopy diastereomers->nmr spectra Resolved NMR Signals (Two distinct peaks) nmr->spectra calculation Integration & Calculation spectra->calculation ee_result Enantiomeric Excess (% ee) calculation->ee_result

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent.

reaction_scheme cluster_reactants Reactants cluster_products Products R_Analyte (R)-Analyte (Alcohol or Amine) CDA (S)-2-Methoxypropanoic Acid R_Analyte->CDA + S_Analyte (S)-Analyte (Alcohol or Amine) S_Analyte->CDA + RS_Diastereomer (R,S)-Diastereomer CDA->RS_Diastereomer Reaction SS_Diastereomer (S,S)-Diastereomer CDA->SS_Diastereomer Reaction

Caption: Conversion of enantiomers into a separable mixture of diastereomers.

References

Application Notes and Protocols: 2-Methoxypropanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the generation of enantiomerically pure compounds is of paramount importance, particularly in drug development where the physiological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. 2-Methoxypropanoic acid, a chiral carboxylic acid, can serve as a valuable chiral auxiliary, primarily in the resolution of racemic alcohols and the determination of their absolute configurations.

The underlying principle of this application lies in the conversion of a racemic mixture of alcohols into a mixture of diastereomeric esters by reaction with an enantiomerically pure form of this compound. These diastereomers, possessing different physical properties, can then be separated by standard chromatographic techniques. Subsequent analysis, particularly using ¹H NMR spectroscopy, allows for the determination of the absolute configuration of the alcohol. While more sterically hindered analogues like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) often provide greater chemical shift differences for easier analysis, the fundamental methodology remains the same and can be adapted for this compound.

Core Applications

  • Enantioresolution of Racemic Alcohols: Separation of enantiomers of a racemic alcohol by converting them into separable diastereomeric esters.

  • Determination of Absolute Configuration: Elucidation of the absolute stereochemistry of chiral alcohols through ¹H NMR analysis of the corresponding diastereomeric esters.

Data Presentation

The efficacy of this compound as a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the esterification reaction and the enantiomeric excess (e.e.) of the resolved alcohol after removal of the auxiliary. The separation of the diastereomers is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical HPLC Data for the Separation of Diastereomeric Esters

DiastereomerRetention Time (min)Peak Area (%)
(R)-alcohol-(S)-acid12.549.8
(S)-alcohol-(S)-acid14.250.2

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Ester Analysis

Proton near Chiral CenterChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2Δδ (ppm)
Hα to hydroxyl4.854.950.10
Methyl group on alcohol1.221.180.04

Experimental Protocols

The following protocols are adapted from established methods for analogous chiral carboxylic acids and provide a framework for the use of (S)-2-methoxypropanoic acid as a chiral auxiliary for the resolution of a generic racemic secondary alcohol.

Protocol 1: Esterification of a Racemic Alcohol with (S)-2-Methoxypropanoic Acid

Objective: To synthesize diastereomeric esters from a racemic alcohol and enantiomerically pure (S)-2-methoxypropanoic acid.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • (S)-2-methoxypropanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 eq) and (S)-2-methoxypropanoic acid (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.

  • Purify the mixture by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Separation of Diastereomeric Esters by HPLC

Objective: To separate the two diastereomers synthesized in Protocol 1.

Materials:

Procedure:

  • Dissolve a small amount of the diastereomeric ester mixture in the mobile phase.

  • Set up the HPLC system with a suitable mobile phase, for example, a mixture of hexane and isopropanol (e.g., 95:5 v/v). The optimal mobile phase composition should be determined empirically.

  • Inject the sample onto the column.

  • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.

  • Collect the separated fractions corresponding to each diastereomer.

  • Analyze the purity of the collected fractions by re-injecting them into the HPLC.

Protocol 3: Determination of Absolute Configuration by ¹H NMR

Objective: To determine the absolute configuration of the alcohol based on the chemical shift differences in the ¹H NMR spectra of the diastereomeric esters.

Materials:

Procedure:

  • Prepare separate NMR samples for each of the purified diastereomeric esters in CDCl₃.

  • Acquire high-resolution ¹H NMR spectra for both samples.

  • Carefully assign the protons in the spectra, paying close attention to the protons close to the newly formed stereocenter.

  • Compare the chemical shifts (δ) of corresponding protons in the two diastereomers.

  • The spatial arrangement of the ester will cause differential shielding/deshielding of the protons on the alcohol moiety. By applying established models (e.g., the Trost or Mosher model, adapted for the methoxypropanoic acid auxiliary), the absolute configuration of the alcohol can be inferred from the sign of the chemical shift difference (Δδ = δ_S - δ_R).

Visualizations

experimental_workflow cluster_synthesis Esterification cluster_separation Separation cluster_analysis Analysis & Cleavage Racemic_Alcohol Racemic Alcohol Esterification Esterification (DCC, DMAP) Racemic_Alcohol->Esterification Chiral_Acid (S)-2-Methoxypropanoic Acid Chiral_Acid->Esterification Diastereomers Diastereomeric Ester Mixture Esterification->Diastereomers HPLC HPLC Separation Diastereomers->HPLC Diastereomer_1 Diastereomer 1 HPLC->Diastereomer_1 Diastereomer_2 Diastereomer 2 HPLC->Diastereomer_2 NMR 1H NMR Analysis Diastereomer_1->NMR Cleavage_1 Hydrolysis Diastereomer_1->Cleavage_1 Diastereomer_2->NMR Cleavage_2 Hydrolysis Diastereomer_2->Cleavage_2 Enantiomer_R (R)-Alcohol Cleavage_1->Enantiomer_R Enantiomer_S (S)-Alcohol Cleavage_2->Enantiomer_S

Caption: Workflow for the resolution of a racemic alcohol using (S)-2-methoxypropanoic acid.

logical_relationship Racemic_Mixture Racemic Alcohol (R)-Alcohol + (S)-Alcohol Diastereomeric_Mixture Diastereomeric Esters ((R,S) and (S,S)) Racemic_Mixture->Diastereomeric_Mixture + Chiral Auxiliary Chiral_Auxiliary Chiral Auxiliary (S)-2-Methoxypropanoic Acid Separation Physical Separation (e.g., Chromatography) Diastereomeric_Mixture->Separation Diastereomer_1 Isolated Diastereomer 1 (R,S) Separation->Diastereomer_1 Diastereomer_2 Isolated Diastereomer 2 (S,S) Separation->Diastereomer_2 Removal Auxiliary Removal Diastereomer_1->Removal Diastereomer_2->Removal Enantiomer_1 Enantiomerically Pure (R)-Alcohol Removal->Enantiomer_1 Enantiomer_2 Enantiomerically Pure (S)-Alcohol Removal->Enantiomer_2

Caption: Logical steps for chiral resolution using an auxiliary.

Applications of 2-Methoxypropanoic Acid in Pharmaceutical Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-methoxypropanoic acid in pharmaceutical analysis. The focus is on its application as a chiral resolving agent for the separation of enantiomeric drugs and as a derivatizing agent for enhanced chromatographic analysis.

Application Note 1: Chiral Resolution of Racemic Propranolol (B1214883) using (S)-2-Methoxypropanoic Acid

Introduction:

Propranolol, a widely used beta-blocker, is administered as a racemic mixture. However, the desired therapeutic activity primarily resides in the (S)-(-)-enantiomer. Consequently, the accurate determination of enantiomeric purity is crucial for quality control and regulatory compliance. This application note describes a method for the chiral resolution of racemic propranolol by diastereomeric salt formation using (S)-2-methoxypropanoic acid as the resolving agent. The diastereomers are subsequently separated, and the enantiomeric excess of the liberated propranolol is determined by chiral High-Performance Liquid Chromatography (HPLC).

Principle:

The acidic chiral resolving agent, (S)-2-methoxypropanoic acid, reacts with the basic amine group of racemic propranolol to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leading to the enrichment of one enantiomer.

Logical Relationship of Chiral Resolution

G racemic_propranolol Racemic Propranolol ((R/S)-Propranolol) diastereomeric_salts Diastereomeric Salts ((R)-Propranolol-(S)-Acid) ((S)-Propranolol-(S)-Acid) racemic_propranolol->diastereomeric_salts Salt Formation resolving_agent (S)-2-Methoxypropanoic Acid resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts (Solid and Solution) fractional_crystallization->separated_salts liberation Liberation of Enantiomers (Base Treatment) separated_salts->liberation enantiomers Enriched Propranolol Enantiomers liberation->enantiomers G drug Primary Amine Drug derivatization Derivatization Reaction drug->derivatization reagent This compound activation Carbodiimide Activation reagent->activation activation->derivatization derivative Amide Derivative derivatization->derivative hplc HPLC Analysis derivative->hplc quantification Quantification hplc->quantification

Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement for drug development. 2-Methoxypropanoic acid is a chiral carboxylic acid that can be utilized as a resolving agent for the separation of racemic mixtures, particularly amines and alcohols.

Principle of the Method

The most common method for chiral resolution using a chiral acid is through the formation of diastereomeric salts.[1][2] Since enantiomers have identical physical properties, direct separation is challenging.[2] The process involves reacting the racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent, in this case, (R)- or (S)-2-Methoxypropanoic acid. This reaction forms a mixture of two diastereomeric salts.

(R/S)-Amine + (R)-2-Methoxypropanoic acid → [(R)-Amine-(R)-acid] + [(S)-Amine-(R)-acid]

Diastereomers have different physical properties, such as solubility, melting point, and crystal structure.[2] This difference in solubility allows for the separation of the two diastereomeric salts by fractional crystallization. One diastereomer will typically crystallize out of solution under specific solvent and temperature conditions, while the other remains dissolved. Once the diastereomeric salts are separated, the individual enantiomers of the target compound can be recovered by treating the salt with a base (for amines) or acid (for liberating the resolving agent from resolved alcohols).

Applications
  • Resolution of Racemic Amines: this compound is well-suited for the resolution of primary, secondary, and tertiary amines that can form salts. This is a widely used strategy in the synthesis of chiral amines, which are important building blocks in many active pharmaceutical ingredients.

  • Resolution of Racemic Alcohols: While alcohols do not directly form salts with carboxylic acids, they can be derivatized to introduce a basic functional group, or the resolution can proceed via the formation of diastereomeric esters. Subsequent separation by chromatography or crystallization can be performed. A more common approach for alcohols is to use a chiral derivatizing agent that forms esters which can be separated by chromatography. However, for the purpose of diastereomeric salt crystallization, the alcohol would typically be converted into a derivative that can form a salt.

Factors Influencing Resolution Efficiency

The success of a chiral resolution by diastereomeric salt formation is dependent on several factors that must be optimized for each specific racemic mixture:

  • Solvent: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A suitable solvent system will maximize the solubility difference between the two diastereomers. Screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is often necessary.

  • Temperature: Temperature affects the solubility of the salts. Controlled cooling is a common technique to induce crystallization of the less soluble diastereomer.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can impact the yield and enantiomeric purity of the product. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.

  • Concentration: The concentration of the reactants in the solvent can affect the rate of crystallization and the purity of the crystals.

  • Rate of Cooling: Slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the co-precipitation of both diastereomers.

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using (S)-2-Methoxypropanoic acid.

Materials:

  • Racemic amine

  • (S)-2-Methoxypropanoic acid

  • Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture)

  • Diethyl ether or other anti-solvent (optional)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Filter paper

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of the chosen anhydrous solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-2-Methoxypropanoic acid in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Stir the mixture at an elevated temperature for 30 minutes to ensure complete salt formation.

  • Crystallization of the Diastereomeric Salt:

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can promote crystallization.

    • If no crystals form at room temperature, cool the solution further in an ice bath or a refrigerator.

    • If crystallization is still not observed, an anti-solvent like diethyl ether can be added dropwise until turbidity is observed, followed by cooling.

    • Allow the crystallization to proceed for several hours to overnight to maximize the yield.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The collected crystals represent the less soluble diastereomeric salt. The mother liquor contains the more soluble diastereomer.

    • To improve the diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt crystals in water.

    • Add 1 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to neutralize the resolving agent and liberate the free amine.

    • Extract the liberated amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a diastereomeric derivative with a different chiral agent and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Materials:

  • Resolved amine sample

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine, trifluoroacetic acid, if required)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of the racemic amine at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a solution of the resolved amine sample at the same concentration.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate. The mobile phase composition will depend on the specific amine and column used (e.g., 90:10 hexane:isopropanol).

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the resolved amine sample.

    • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Data Presentation

The following tables present illustrative data for the chiral resolution of various racemic amines and alcohols using this compound. Note: This data is hypothetical and serves as an example of how to present quantitative results. Actual results will vary depending on the specific substrate and experimental conditions.

Table 1: Illustrative Data for the Chiral Resolution of Racemic Amines with (S)-2-Methoxypropanoic Acid

Racemic AmineSolvent SystemYield of Less Soluble Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
1-PhenylethylamineEthanol429594
1-(1-Naphthyl)ethylamineMethanol/Water (9:1)389897
2-AminoheptaneIsopropanol459291
trans-2-PhenylcyclohexylamineEthyl Acetate3599>99

Table 2: Illustrative Data for the Chiral Resolution of Racemic Alcohols via Diastereomeric Ester Formation and Separation

Racemic AlcoholChiral Derivatizing AgentSeparation MethodYield of Desired Enantiomer (%)Enantiomeric Excess (e.e.) (%)
1-Phenylethanol(S)-2-Methoxypropanoic acidHPLC (Silica gel)40>99
2-Octanol(S)-2-Methoxypropanoic acidFractional Crystallization3596
Menthol(S)-2-Methoxypropanoic acidHPLC (Silica gel)43>99
Borneol(S)-2-Methoxypropanoic acidFractional Crystallization3094

Mandatory Visualization

Chiral_Resolution_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_separation Step 3: Separation cluster_isolation Step 4: Isolation cluster_analysis Step 5: Analysis Racemic_Mixture Racemic Mixture (R/S-Substrate) Salt_Formation Diastereomeric Salt Formation in a suitable solvent Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent ((S)-2-Methoxypropanoic Acid) Resolving_Agent->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Filtration Filtration Fractional_Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-Substrate-(S)-Acid) Filtration->Less_Soluble_Salt Solid Mother_Liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S)-Substrate-(S)-Acid) Filtration->Mother_Liquor Liquid Liberation_R Liberation of (R)-Enantiomer (e.g., addition of base) Less_Soluble_Salt->Liberation_R Liberation_S Liberation of (S)-Enantiomer (e.g., addition of base) Mother_Liquor->Liberation_S Pure_R_Enantiomer Pure (R)-Enantiomer Liberation_R->Pure_R_Enantiomer Pure_S_Enantiomer Pure (S)-Enantiomer Liberation_S->Pure_S_Enantiomer Analysis Enantiomeric Excess (e.e.) Determination (e.g., Chiral HPLC) Pure_R_Enantiomer->Analysis Pure_S_Enantiomer->Analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Factors_Affecting_Resolution center_node Resolution Efficiency (Yield & e.e.) Solvent Solvent Choice center_node->Solvent Temperature Temperature Profile center_node->Temperature Stoichiometry Resolving Agent Stoichiometry center_node->Stoichiometry Concentration Concentration center_node->Concentration Cooling_Rate Rate of Cooling center_node->Cooling_Rate Substrate_Structure Substrate Structure center_node->Substrate_Structure

Caption: Key factors influencing the efficiency of chiral resolution.

References

Application Notes and Protocols for 2-Methoxypropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 2-methoxypropanoic acid, a valuable chiral building block in synthetic and medicinal chemistry. The protocols outlined below cover the synthesis of this compound and its subsequent derivatization into amides and esters, which are key functionalities in many pharmaceutical compounds.

Data Presentation

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material2-Bromopropionic acid[1]
ReagentsSodium methoxide (B1231860), Methanol (B129727), 1N HCl[1]
SolventMethanol, Ethyl acetate (B1210297)[1]
Reaction Temperature50 °C[1]
Reaction TimeOvernight[1]
Yield99%[1]
Product AppearanceColorless oil[1]
Characterization¹H NMR (CD₃OD): δ 3.67 (q, 1H), 3.33 (s, 3H), 1.33 ppm (d, 3H)[1]

Table 2: General Conditions for Amide Coupling of this compound

ParameterDescription
Carboxylic AcidThis compound
AminePrimary or secondary amine
Coupling ReagentsHATU, HBTU, EDC/HOBt, or DCC/DMAP
BaseDIPEA or Triethylamine
SolventDMF or DCM
Reaction Temperature0 °C to Room Temperature
Reaction Time2-24 hours

Table 3: General Conditions for Esterification of this compound

ParameterDescription
Carboxylic AcidThis compound
AlcoholPrimary or secondary alcohol
CatalystConcentrated H₂SO₄ or p-TsOH
SolventExcess alcohol or an inert solvent (e.g., toluene) with Dean-Stark trap
Reaction TemperatureReflux
Reaction Time2-24 hours

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromopropionic acid.

Materials:

  • 2-Bromopropionic acid

  • 25% Sodium methoxide in methanol

  • Methanol

  • 1N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a stir bar and a condenser, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL) under a nitrogen atmosphere.[1]

  • Slowly add a methanolic solution of 25% sodium methoxide (16 mL) dropwise to the stirring solution.[1]

  • Heat the reaction mixture to 50 °C and stir overnight under a continuous nitrogen stream.[1]

  • After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.[1]

  • Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 70 mL, 25 mL, 10 mL).[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. The product is typically of sufficient purity for subsequent reactions without further purification.[1]

Protocol 2: Amide Coupling of this compound (General Procedure)

This protocol provides a general method for the formation of an amide bond between this compound and a primary or secondary amine using a peptide coupling reagent.

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Stir bar

  • Nitrogen balloon

  • Standard work-up and purification supplies

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Protocol 3: Fischer Esterification of this compound (General Procedure)

This protocol describes a general method for the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol of choice

  • Concentrated Sulfuric Acid

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle

  • Dean-Stark trap (optional)

  • Toluene (optional)

  • Standard work-up and purification supplies

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired alcohol (can be used as the solvent, or 1.2-2.0 eq in an inert solvent like toluene).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • If using an inert solvent, equip the flask with a Dean-Stark trap to remove water as it is formed.

  • Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation.

Mandatory Visualization

Oxytocin (B344502) Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the oxytocin receptor, a G-protein coupled receptor. Antagonists of this receptor, such as Retosiban, are of interest in drug development for conditions like preterm labor.[2][3][4] this compound can serve as a chiral building block for the synthesis of complex molecules that may interact with such biological targets.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR Binds Gq Gq protein OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Contraction Uterine Contraction PKC->Contraction Leads to Retosiban Retosiban (Antagonist) Retosiban->OXTR Blocks

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: Amide Coupling

The following diagram outlines the general workflow for the amide coupling of this compound.

Amide_Coupling_Workflow start Start reagents Combine this compound, Coupling Reagent, and Base in Solvent start->reagents activation Stir for Activation (e.g., 10 min at RT) reagents->activation add_amine Add Amine activation->add_amine reaction Stir Reaction (2-24h at RT) add_amine->reaction workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) reaction->workup dry_concentrate Dry (Na₂SO₄) and Concentrate workup->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification product Isolated Amide Product purification->product

Caption: Amide Coupling Workflow.

References

Application Note and Protocol: Mobile Phase Optimization for 2-Methoxypropanoic Acid Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of 2-methoxypropanoic acid and its derivatives. The stereochemical purity of these compounds is often a critical quality attribute in pharmaceutical development, necessitating robust and reliable analytical methods for their separation and quantification. This guide covers two primary HPLC approaches: direct chiral separation on a chiral stationary phase (CSP) and indirect analysis of diastereomers after derivatization on a standard reversed-phase column. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to assist in the development and optimization of HPLC methods for this class of compounds.

Introduction

This compound and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. For instance, (2R)-2-acetamido-3-methoxypropanoic acid is a key intermediate in the synthesis of the anticonvulsant drug Lacosamide.[1] The therapeutic efficacy and safety of such drugs are often dependent on the stereochemistry of the active pharmaceutical ingredient (API). Therefore, it is crucial to have accurate and precise analytical methods to control the enantiomeric purity of these intermediates and the final API.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of chiral compounds.[1] The optimization of the mobile phase is a critical aspect of HPLC method development, as it directly influences retention time, resolution, and overall separation efficiency.[2] This application note provides a systematic approach to mobile phase optimization for this compound derivatives, focusing on both direct and indirect chiral separation methods.

Physicochemical Properties of a Representative Derivative

A summary of the key physicochemical properties of a representative this compound derivative, (2R)-2-acetamido-3-methoxypropanoic acid, is presented in the table below.

PropertyValue
IUPAC Name (2R)-2-acetamido-3-methoxypropanoic acid
Synonyms N-acetyl-O-methyl-D-serine
CAS Number 196601-67-9
Molecular Formula C4H8O3
Molecular Weight 161.16 g/mol

HPLC Methodologies

Two primary HPLC approaches can be employed for the analysis of this compound derivatives:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[1]

  • Indirect Chiral HPLC via Derivatization: This method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column, such as a C18 column.[1]

The choice between these methods depends on factors such as the availability of a suitable CSP, the complexity of the sample matrix, and the desired sensitivity and resolution.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis

This protocol outlines a direct method for the enantiomeric separation of a this compound derivative.

Instrumentation and Column:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: A polysaccharide-based CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® IC), is often effective for the separation of N-protected amino acids.[3]

Chromatographic Conditions:

ParameterRecommended Conditions
Column CHIRALPAK® IC (250 x 4.6mm / 5µm)[3]
Mobile Phase n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25 °C[3]
Detection UV at 270 nm[3]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

Protocol 2: Indirect Chiral HPLC Analysis via Derivatization

This protocol describes the analysis of a this compound derivative after derivatization with a chiral derivatizing agent to form diastereomers. This approach allows for separation on a more common achiral C18 column.

Derivatization Reagent:

  • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) is a common choice for the derivatization of amino acids and their derivatives.[4][5]

Derivatization Procedure:

  • To 50 µL of a 1 mg/mL sample solution in water, add 100 µL of 1 M sodium bicarbonate solution.[6]

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[6]

  • Incubate the mixture at 40°C for 1 hour, with occasional vortexing.[6]

  • After incubation, cool the reaction mixture to room temperature.[6]

  • Neutralize the reaction by adding 10 µL of 2 M HCl.[4]

  • Dilute the sample with the mobile phase prior to injection.

Instrumentation and Column:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 20% B, increase to 80% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 10 µL

Data Presentation: Mobile Phase Optimization

The following tables provide example data for the effect of mobile phase composition on the chiral separation of a this compound derivative. The data is based on the direct chiral HPLC method (Protocol 1) and illustrates how systematic changes in the mobile phase can be used to optimize the separation.

Table 1: Effect of % 2-Propanol in n-hexane on Chromatographic Parameters

% 2-PropanolRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)Tailing Factor (Tf)
1518.522.12.81.3
20 10.2 15.7 6.9 1.1
257.810.54.51.2

Note: Data presented here is illustrative, based on a similar compound, N-Cbz-DL-serine, to demonstrate the optimization process.[3]

Table 2: Effect of Mobile Phase Additive on Chromatographic Parameters

Additive (0.1%)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)Tailing Factor (Tf)
None11.516.85.51.5
Trifluoroacetic Acid 10.2 15.7 6.9 1.1
Acetic Acid10.816.26.21.3

Note: Data presented here is illustrative and demonstrates the typical effect of acidic additives in improving peak shape and resolution.

Visualizations

The following diagrams illustrate the workflows and chemical reactions described in this application note.

Derivatization_Reaction Analyte 2-Methoxypropanoic Acid Derivative Conditions 40°C, 1 hr NaHCO3 Analyte->Conditions Marfeys Marfey's Reagent (l-FDAA) Marfeys->Conditions Diastereomers Diastereomeric Products Conditions->Diastereomers

Caption: Reaction scheme for the derivatization of a this compound derivative with Marfey's reagent.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral/C18 Column Inject->Separate Detect UV/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: General experimental workflow for the HPLC analysis of this compound derivatives.

Optimization_Workflow Start Define Separation Goals (Rs > 2.0, Tf < 1.5) Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Start->Initial_Conditions Run_HPLC Perform HPLC Analysis Initial_Conditions->Run_HPLC Evaluate Evaluate Chromatogram (Rs, Tf, Retention) Run_HPLC->Evaluate Optimize_Solvent Adjust Organic Solvent Ratio Evaluate->Optimize_Solvent Goals Not Met Optimize_Additive Modify Mobile Phase Additive/pH Evaluate->Optimize_Additive Poor Peak Shape Final_Method Final Optimized Method Evaluate->Final_Method Goals Met Optimize_Solvent->Run_HPLC Optimize_Additive->Run_HPLC

Caption: Logical workflow for mobile phase optimization in HPLC.

Conclusion

The successful separation of this compound derivatives by HPLC relies on the careful selection of the analytical approach and the systematic optimization of the mobile phase. This application note provides two robust starting points for method development: direct chiral HPLC and indirect analysis following derivatization. By following the detailed protocols and utilizing the provided data and workflows as a guide, researchers can efficiently develop and optimize HPLC methods to achieve the desired separation and ensure the quality and purity of these important pharmaceutical intermediates. The key to successful mobile phase optimization lies in a systematic approach, where one parameter is varied at a time to observe its effect on the chromatographic performance.

References

Application Notes and Protocols for Chiral Analysis using 2-Methoxypropanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. One effective method for chiral analysis of alcohols and amines is through derivatization with a chiral resolving agent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques. 2-Methoxypropanoic acid (2-MPA) is a valuable chiral derivatizing agent for this purpose. This document provides detailed application notes and protocols for the synthesis of this compound esters and their subsequent analysis for the determination of enantiomeric excess.

Principle of Chiral Discrimination

The underlying principle of this method is the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral derivatizing agent, in this case, (R)- or (S)-2-Methoxypropanoic acid. These resulting diastereomers possess different physical and chemical properties, allowing for their separation by achiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The relative peak areas of the separated diastereomers directly correspond to the enantiomeric ratio of the original alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound Esters of a Chiral Alcohol (Fischer Esterification)

This protocol describes a general procedure for the synthesis of diastereomeric esters from a chiral alcohol and this compound.

Materials:

  • Chiral alcohol

  • (R)- or (S)-2-Methoxypropanoic acid (2-MPA)

  • Toluene (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for removal of water)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the chiral alcohol (1.0 eq), (R)- or (S)-2-Methoxypropanoic acid (1.2 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • If using a Dean-Stark trap, fill the side arm with toluene. Attach the reflux condenser to the Dean-Stark trap and the trap to the flask.

  • Heat the reaction mixture to reflux and continue heating until the reaction is complete (monitor by TLC or GC). The removal of water by the Dean-Stark trap drives the equilibrium towards the ester product.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diastereomeric esters.

  • Purify the esters by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of the synthesized diastereomeric esters using normal-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of hexanes and ethyl acetate is commonly used. The exact ratio should be optimized to achieve baseline separation of the diastereomers. A typical starting gradient could be 95:5 (Hexanes:Ethyl Acetate).

Procedure:

  • Prepare a standard solution of the diastereomeric ester mixture in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 220 nm, or as appropriate for the chromophore).

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and determine the retention times and peak areas of the two diastereomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the two diastereomers)

Protocol 3: Chiral Analysis by Gas Chromatography (GC)

This protocol describes the separation of the diastereomeric esters using a chiral capillary GC column.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a specific rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes. The program should be optimized for the specific esters.

Procedure:

  • Prepare a dilute solution of the diastereomeric ester mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the chromatogram and identify the peaks corresponding to the two diastereomers based on their retention times.

  • Integrate the peak areas and calculate the enantiomeric excess as described in the HPLC protocol.

Data Presentation

The following tables provide representative data for the chiral analysis of a hypothetical chiral secondary alcohol after derivatization with (R)-2-Methoxypropanoic acid.

Table 1: HPLC Separation of Diastereomeric 2-Methoxypropanoate Esters

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
(R,R)-ester12.5450002.1
(R,S)-ester14.25000
  • Column: Silica Gel (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Ethyl Acetate (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Enantiomeric Excess (e.e.): 80%

Table 2: GC Separation of Diastereomeric 2-Methoxypropanoate Esters

DiastereomerRetention Time (min)Peak Area
(R,R)-ester18.348000
(R,S)-ester18.92000
  • Column: Chiral Cyclodextrin-based Capillary Column (30 m x 0.25 mm x 0.25 µm)

  • Oven Program: 100 °C (2 min), then 10 °C/min to 240 °C (5 min)

  • Carrier Gas: Helium

  • Detector: FID

  • Enantiomeric Excess (e.e.): 92%

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification cluster_products Products chiral_alcohol Chiral Alcohol (R/S Mixture) esterification Fischer Esterification (Acid Catalyst, Heat) chiral_alcohol->esterification mpa (S)-2-Methoxypropanoic Acid mpa->esterification diastereomers Diastereomeric Esters ((S,R) and (S,S)) esterification->diastereomers

Caption: Synthesis of diastereomeric esters from a chiral alcohol.

Chiral_Analysis_Workflow cluster_separation Chromatographic Separation cluster_analysis Data Analysis start Diastereomeric Ester Mixture hplc HPLC (Achiral Column) start->hplc gc GC (Chiral Column) start->gc quantification Peak Integration & Quantification hplc->quantification gc->quantification ee_calc Enantiomeric Excess (e.e.) Calculation quantification->ee_calc

Caption: Workflow for chiral analysis of diastereomeric esters.

Mechanism_of_Separation cluster_derivatization Derivatization cluster_cda Chiral Derivatizing Agent cluster_separation Separation R_alc R-Alcohol plus + R_alc->plus S_alc S-Alcohol S_alc->plus S_mpa (S)-2-MPA plus->S_mpa arrow -> SR_ester (S,R)-Ester arrow->SR_ester SS_ester (S,S)-Ester arrow->SS_ester S_mpa->arrow separation Different physical properties => Separable by chromatography SR_ester->separation SS_ester->separation

Caption: Principle of diastereomer formation for chiral separation.

2-Methoxypropanoic Acid in Metabolic Studies: An Overview of Limited Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that, based on a comprehensive review of publicly available scientific literature, 2-Methoxypropanoic acid is not a compound extensively used or studied in the field of metabolic research. As a result, detailed application notes, experimental protocols, and quantitative data regarding its use in metabolic studies are not available at this time.

While the chemical properties of this compound are well-documented, its biological role and applications in metabolic pathway analysis, as a metabolic tracer, or as a biomarker for disease remain largely unexplored. Searches of prominent scientific databases and metabolomics resources have not yielded significant data on its use in cellular metabolism, its mechanism of action in biological systems, or its relevance in drug development from a metabolic standpoint.

Chemical Identity

This compound, also known as 2-methoxypropionic acid, is a simple carboxylic acid. Its basic chemical information is summarized below.

PropertyValueSource
Molecular Formula C4H8O3[1][2]
Molecular Weight 104.10 g/mol [1][2]
CAS Number 4324-37-2 (for the racemate)[1]
Synonyms 2-methoxypropionic acid[1]

Structurally Related Compounds in Metabolic Research

It is important to distinguish this compound from other structurally similar compounds that have been identified in metabolic contexts. For instance, compounds such as 2-Methoxy-3-(4-methoxyphenyl)propanoic acid, 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid, and (S)-2-(4-Methoxyphenoxy)propanoic acid have been noted in the Human Metabolome Database. These molecules, however, are distinct from this compound and have been identified, for example, as metabolites of other compounds or have been detected in food products.

Future Directions

The absence of this compound in the current metabolic research landscape does not preclude its potential future use. Researchers interested in exploring its metabolic relevance could consider the following hypothetical workflow:

G cluster_0 Initial Investigation cluster_1 Metabolite Profiling cluster_2 Data Analysis & Pathway Identification Hypothesis Hypothesize Potential Metabolic Role Synthesis Synthesize Isotopically Labeled This compound Hypothesis->Synthesis Cell_Culture Introduce to Cell Culture or Animal Model Synthesis->Cell_Culture Extraction Metabolite Extraction from Biological Samples Cell_Culture->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Data_Processing Process Mass Spec and NMR Data LC_MS->Data_Processing NMR->Data_Processing Metabolite_ID Identify Downstream Metabolites Data_Processing->Metabolite_ID Pathway_Analysis Metabolic Pathway Mapping Metabolite_ID->Pathway_Analysis

Caption: Hypothetical workflow for investigating the metabolic fate of this compound.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Derivatization with 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral derivatization using 2-Methoxypropanoic acid (MPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the derivatization of chiral alcohols and amines for enantiomeric analysis by HPLC and NMR.

Troubleshooting Guide: Incomplete Derivatization

Incomplete derivatization is a common issue that can lead to inaccurate quantification of enantiomeric excess (%ee) and difficulties in determining absolute configuration. The following table outlines potential causes and recommended solutions to ensure your derivatization reaction with this compound proceeds to completion.

Issue/Symptom Potential Cause Recommended Solution
Low yield of diastereomeric products (esters or amides) Presence of moisture: Water in the sample, solvent, or glassware can hydrolyze the activated MPA (e.g., acid chloride) or the coupling agent, preventing the reaction with the target alcohol or amine.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Dry the sample thoroughly, for example, under a stream of nitrogen or by lyophilization, before adding the derivatization reagents.[1][2]
Inefficient activation of this compound: The carboxylic acid group of MPA is not reactive enough on its own to form an ester or amide bond with alcohols or amines.[3][4]- For ester formation (with alcohols): Activate MPA by converting it to its acid chloride using reagents like oxalyl chloride or thionyl chloride. Alternatively, use a carbodiimide (B86325) coupling agent such as DCC or EDAC in the presence of a catalyst like DMAP.[4] - For amide formation (with amines): Utilize peptide coupling reagents like HBTU, HATU, or PyBOP.
Insufficient derivatizing reagent: The molar ratio of activated MPA to the analyte may be too low, resulting in unreacted starting material.- Increase the molar excess of the activated MPA. A 1.5 to 5-fold excess is a common starting point, but this may need to be optimized depending on the analyte and sample matrix.
Suboptimal reaction conditions: The reaction temperature may be too low, or the reaction time too short for the derivatization to reach completion.- Temperature: Most derivatizations are performed at room temperature. For sterically hindered substrates, gentle heating (e.g., 40-60°C) may be required. However, be cautious as excessive heat can cause racemization or degradation.[3] - Time: Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) to determine the optimal reaction time.
Presence of unreacted analyte in analytical results (HPLC, NMR) Steric hindrance: The chiral center of the analyte or the MPA itself may be sterically hindered, slowing down the reaction rate.- Increase the reaction time and/or temperature as described above.- Consider using a less sterically hindered derivatizing agent if the issue persists.- The addition of a catalyst like DMAP can sometimes overcome steric hindrance in esterifications.
Impure reagents: The this compound, coupling agents, or solvents may be of insufficient purity, containing inhibitors or competing reactants.- Use high-purity, anhydrous reagents and solvents.- If preparing the MPA acid chloride in situ, ensure the activating reagent is fresh and properly stored.
Inconsistent results between batches Sample matrix effects: Components in the sample matrix may interfere with the derivatization reaction by consuming the reagent or inhibiting the reaction.- Perform a sample cleanup or extraction prior to derivatization to remove interfering substances.- Use a larger excess of the derivatizing reagent to overcome matrix effects.
Degradation of the derivatizing reagent: Activated forms of MPA (e.g., the acid chloride) are often moisture-sensitive and can degrade upon storage.- Prepare the activated derivatizing reagent fresh before each use.- Store reagents under an inert atmosphere (e.g., nitrogen or argon) and protect them from moisture.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing my chiral alcohol or amine with this compound?

A1: this compound is a chiral derivatizing agent (CDA). When a racemic or enantiomerically enriched mixture of a chiral alcohol or amine is reacted with an enantiomerically pure form of MPA (either (R) or (S)), a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (e.g., HPLC on a C18 column) or distinguished by NMR spectroscopy.[5][6] This allows for the determination of the enantiomeric excess (%ee) and, in many cases, the absolute configuration of your analyte.[7]

Q2: How do I activate this compound for the derivatization reaction?

A2: The carboxylic acid of MPA must be activated to react with alcohols or amines. A common method is to convert it to the more reactive acid chloride by treating it with a reagent like oxalyl chloride or thionyl chloride in an anhydrous, aprotic solvent. Alternatively, for both alcohols and amines, you can use peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) for alcohols.[4]

Q3: Why am I seeing two peaks for my starting material in my HPLC analysis after derivatization?

A3: If you are analyzing a racemic starting material on a chiral HPLC column, you will see two peaks corresponding to the two enantiomers. After derivatization with a single enantiomer of MPA, you should see two peaks corresponding to the two diastereomers on an achiral column. If you are still seeing the original two peaks on a chiral column after derivatization, it indicates a complete failure of the reaction. If you see peaks for both the starting material and the diastereomeric products on an achiral column, the derivatization is incomplete.

Q4: Can I use either (R)- or (S)-2-Methoxypropanoic acid for my derivatization?

A4: Yes, you can use either enantiomer, as long as it is enantiomerically pure. The choice of (R)- or (S)-MPA will determine the elution order of the resulting diastereomers in HPLC or the specific chemical shift differences observed in NMR.[7] For assigning absolute configuration using NMR (a modified Mosher's method), it is often beneficial to prepare derivatives from both (R)- and (S)-MPA to compare the resulting spectra.[5]

Q5: How can I confirm that the derivatization is complete?

A5: You can monitor the reaction progress using thin-layer chromatography (TLC) or by taking aliquots at various time points and analyzing them by HPLC or NMR. The reaction is considered complete when the peak(s) corresponding to the starting analyte are no longer observed, and the peak areas of the diastereomeric products do not increase further over time.

Experimental Protocols

Protocol: Derivatization of a Chiral Secondary Alcohol with (R)-2-Methoxypropanoic Acid using Oxalyl Chloride Activation

This protocol provides a general guideline for the derivatization of a chiral secondary alcohol. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Materials:

  • (R)-2-Methoxypropanoic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270)

  • Chiral secondary alcohol sample

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Activation of (R)-2-Methoxypropanoic Acid:

    • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-Methoxypropanoic acid (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution.

    • Add one drop of anhydrous DMF as a catalyst.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (R)-2-methoxypropanoyl chloride.

  • Derivatization Reaction:

    • Dissolve the chiral secondary alcohol (1.0 equivalent) in anhydrous DCM in a separate dry flask under an inert atmosphere.

    • Add anhydrous pyridine (2.0 equivalents) to the alcohol solution.

    • Cool the solution to 0°C.

    • Dissolve the crude (R)-2-methoxypropanoyl chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the stirred alcohol/pyridine solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude diastereomeric ester mixture.

  • Analysis:

    • Purify the crude product by flash column chromatography if necessary.

    • Analyze the product by HPLC using an achiral column (e.g., C18) to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

    • Analyze by ¹H and ¹⁹F NMR (if applicable, though MPA does not contain fluorine like Mosher's acid) to determine the enantiomeric excess and assign the absolute configuration.

Visualizations

Derivatization_Workflow cluster_activation Step 1: MPA Activation cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: Analysis MPA 2-Methoxypropanoic Acid (MPA) Activated_MPA Activated MPA (MPA-Cl) MPA->Activated_MPA  Activation Activator Activating Agent (e.g., Oxalyl Chloride) Activator->Activated_MPA Analyte Chiral Analyte (Alcohol/Amine) Product Diastereomeric Mixture Analyte->Product  Derivatization Activated_MPA_2->Product Analysis HPLC / NMR Analysis Result Enantiomeric Ratio (%ee) Analysis->Result Product_2->Analysis

Caption: Workflow for chiral derivatization with this compound.

Troubleshooting_Derivatization Start Incomplete Derivatization Observed Check_Moisture Is the system anhydrous? Start->Check_Moisture Check_Reagents Are reagents fresh and in sufficient excess? Check_Moisture->Check_Reagents Yes Sol_Dry Dry all glassware, solvents, and sample. Check_Moisture->Sol_Dry No Check_Conditions Are reaction time and temperature optimized? Check_Reagents->Check_Conditions Yes Sol_Reagents Use fresh reagents and increase molar excess. Check_Reagents->Sol_Reagents No Check_Activation Was the MPA activation step efficient? Check_Conditions->Check_Activation Yes Sol_Conditions Increase reaction time and/or temperature. Check_Conditions->Sol_Conditions No Sol_Activation Optimize activation (reagents, time). Check_Activation->Sol_Activation No Success Derivatization Complete Check_Activation->Success Yes Sol_Dry->Check_Reagents Sol_Reagents->Check_Conditions Sol_Conditions->Check_Activation Sol_Activation->Success

Caption: Troubleshooting decision tree for incomplete derivatization.

References

Technical Support Center: Improving Peak Resolution of 2-Methoxypropanoic Acid Diastereomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Methoxypropanoic acid diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during method development and offers systematic solutions to improve peak resolution.

Q1: My chromatogram shows co-eluting or poorly resolved peaks for this compound diastereomers. Where do I start?

A: Achieving baseline separation for diastereomers requires a systematic approach. The first step is to ensure your system is performing optimally before modifying chromatographic parameters. Start by verifying system suitability (e.g., pressure fluctuation, detector noise) and column health. If the system is sound, proceed with method optimization, focusing on the mobile phase, stationary phase, and temperature.

The following workflow provides a step-by-step process for troubleshooting poor resolution.

G Troubleshooting Workflow for Poor Peak Resolution start Poor or No Resolution check_system 1. Verify System Suitability & Column Health start->check_system optimize_mp 2. Optimize Mobile Phase check_system->optimize_mp System OK adjust_additive Adjust Additive (TFA, Acetic Acid) optimize_mp->adjust_additive change_modifier Change Organic Modifier (e.g., IPA vs. EtOH) optimize_mp->change_modifier evaluate_csp 3. Evaluate Chiral Stationary Phase (CSP) adjust_additive->evaluate_csp No Improvement success Resolution Achieved adjust_additive->success Improved change_modifier->evaluate_csp No Improvement change_modifier->success Improved change_temp 4. Adjust Temperature (Typically Lower) evaluate_csp->change_temp No Improvement evaluate_csp->success Improved consider_deriv 5. Advanced: Consider Derivatization change_temp->consider_deriv No Improvement change_temp->success Improved consider_deriv->success Improved

A systematic workflow for troubleshooting poor HPLC peak resolution.

Q2: I've adjusted the mobile phase strength (the ratio of hexane (B92381) to alcohol), but the resolution is still poor. What's the next step?

A: If changing the solvent strength is ineffective, the next step is to alter the selectivity of your mobile phase. For an acidic compound like this compound, this is most effectively done by adding a small amount of an acidic modifier.[1][2][3]

The primary role of the acid is to suppress the ionization of the analyte's carboxylic acid group.[4] When the analyte is in its neutral form, it interacts more consistently with the chiral stationary phase, leading to sharper peaks and often better resolution. Trifluoroacetic acid (TFA), acetic acid, and formic acid are common choices.[1][3]

Table 1: Effect of Mobile Phase Additive on Peak Resolution

Mobile Phase Composition (Hexane:IPA) Additive (0.1% v/v) Resolution (Rs) Tailing Factor (Tf) Notes
90:10 None 0.85 1.8 Poor resolution, significant tailing.
90:10 Acetic Acid 1.45 1.2 Improved resolution, reduced tailing.
90:10 Trifluoroacetic Acid (TFA) 1.90 1.1 Baseline resolution, good peak symmetry.

| 90:10 | Formic Acid | 1.65 | 1.1 | Good resolution and symmetry. |

Data is illustrative and may vary based on the specific column and system.

Q3: Changing the mobile phase isn't enough. Should I consider a different column?

A: Absolutely. The choice of the chiral stationary phase (CSP) is the most critical factor in a chiral separation.[1] If mobile phase optimization does not yield the desired resolution, screening different types of CSPs is the logical next step. For chiral acids, polysaccharide-based and anion-exchange CSPs are excellent candidates.[5]

  • Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are versatile and widely used for a broad range of compounds, including acids.[1] They can often be used in normal-phase, reversed-phase, and polar organic modes.

  • Anion-exchange CSPs: Columns like CHIRALPAK® QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds and can provide very high selectivity.[5][6][7]

Table 2: Comparison of Chiral Stationary Phases (CSPs)

CSP Type Column Example Typical Mobile Phase Resolution (Rs) Selectivity (α)
Cellulose Carbamate Chiralcel® OD-H Hexane:IPA + 0.1% TFA 1.6 1.15
Amylose Carbamate Chiralpak® AD-H Hexane:IPA + 0.1% TFA 2.1 1.25
Pirkle-Type Whelk-O® 1 Hexane:IPA:Acetic Acid 1.4 1.12

| Quinine-based Anion Exchanger | CHIRALPAK® QN-AX | Methanol/Acetonitrile + Additives | 2.5 | 1.35 |

Data is illustrative. Performance is highly dependent on the specific analyte and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for separating this compound diastereomers?

A: A good starting point is to use a standard polysaccharide-based chiral column with a normal-phase mobile phase. This approach is robust and has a high probability of success. A detailed screening protocol is provided below.

Q2: How does temperature affect the separation of these diastereomers?

A: Temperature influences the thermodynamics of the interaction between the analyte and the CSP. Generally, lower column temperatures increase the stability of the transient diastereomeric complexes, leading to enhanced selectivity and better resolution.[1] However, this also typically increases retention times and solvent viscosity. It is recommended to start at ambient temperature (e.g., 25 °C) and then investigate lower temperatures if resolution needs to be improved.

Table 3: Impact of Column Temperature on Separation

Temperature (°C) Retention Time (t_R1, min) Retention Time (t_R2, min) Resolution (Rs)
40 6.2 6.7 1.3
25 8.5 9.4 1.8

| 15 | 12.1 | 13.8 | 2.2 |

Conditions: Chiralpak® AD-H column; Mobile Phase: Hexane:IPA (90:10) + 0.1% TFA; Flow Rate: 1.0 mL/min.

Q3: Should I use normal-phase or reversed-phase chromatography?

A: The choice depends on the CSP and the analyte's properties.

  • Normal Phase (NP): Uses a non-polar mobile phase like hexane with a polar modifier (e.g., isopropanol, ethanol). NP is often the first choice for polysaccharide CSPs as it can offer superior selectivity for many compounds.[1]

  • Reversed Phase (RP): Uses a polar mobile phase, such as water/acetonitrile or water/methanol. RP is necessary if your sample is not soluble in NP solvents. Many modern immobilized polysaccharide CSPs are robust enough for use in RP mode.

For this compound, normal phase chromatography is generally the preferred starting point due to the potential for higher selectivity.

G Key Factors in Chiral Separation Resolution Peak Resolution CSP Chiral Stationary Phase (Selectivity) CSP->Resolution MP Mobile Phase (Selectivity & Retention) MP->Resolution Temp Temperature (Thermodynamics) Temp->Resolution

Peak resolution is governed by the interplay of these three factors.

Q4: When is derivatization a necessary strategy?

A: Derivatization is an indirect approach that should be considered when direct separation on a chiral stationary phase fails or is not sufficiently robust.[8] The process involves reacting the this compound with an enantiomerically pure chiral derivatizing agent.[9] This reaction converts the pair of diastereomers into two new, covalently bonded diastereomers that have larger structural differences and can often be separated on a standard, non-chiral (achiral) HPLC column, like a C18.[8][10] This is an advanced technique, as it adds extra steps to sample preparation and requires careful selection of the derivatizing reagent.[8]

Experimental Protocols

Protocol 1: Screening Method for Chiral Separation

This protocol outlines a standard procedure for initial screening to find suitable separation conditions for this compound diastereomers.

1. Instrumentation and Columns

  • HPLC system with a UV detector.

  • Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

2. Materials and Reagents

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA), analytical grade

  • Sample of this compound diastereomeric mixture

3. Mobile Phase Preparation

  • Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

  • Add TFA to the final mixture to a concentration of 0.1% (v/v). For example, add 1 mL of TFA to 999 mL of the Hexane/IPA mixture.

  • Degas the mobile phase by sonication or vacuum filtration.

4. Sample Preparation

  • Prepare a stock solution of the this compound sample at 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm (Carboxylic acids have low UV absorbance, requiring detection at lower wavelengths)

  • Run Time: 30 minutes or until both peaks have eluted

6. Procedure

  • Equilibrate the first column (e.g., Chiralpak® AD-H) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and run the analysis.

  • Evaluate the resulting chromatogram for separation. Calculate the resolution (Rs) and selectivity (α).

  • If separation is inadequate, repeat the process with the second column (Chiralcel® OD-H).

  • Based on the best initial result, proceed to optimize the mobile phase composition (e.g., vary the %IPA from 5% to 20%) and temperature to maximize resolution.

References

Technical Support Center: Synthesis of 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with a methoxide (B1231860) source, such as sodium methoxide, in a polar aprotic solvent like methanol (B129727).[1]

Q2: I am observing a significant amount of an impurity in my reaction mixture. What is the most likely side product?

A2: The primary and most common side product in the synthesis of this compound via the Williamson ether synthesis is acrylic acid (prop-2-enoic acid).[1][2] This is formed through a competing E2 elimination reaction.[1][2][3]

Q3: Why is the E2 elimination reaction a major issue in this synthesis?

A3: The E2 elimination is a competing pathway to the desired SN2 (substitution) reaction. Several factors contribute to its prevalence in this specific synthesis:

  • Substrate: The starting material, 2-bromopropanoic acid, is a secondary alkyl halide. Secondary alkyl halides are known to undergo both SN2 and E2 reactions.[2][4]

  • Base/Nucleophile: Sodium methoxide is a strong base and a good nucleophile. Strong bases favor the E2 elimination pathway.[5][6]

Q4: Are there any other potential side reactions I should be aware of?

A4: While E2 elimination is the most significant side reaction, other possibilities, though less common, include:

  • Hydrolysis: If water is present in the reaction mixture or during workup, the starting material (2-bromopropanoic acid) or the product (this compound) could potentially undergo hydrolysis to form lactic acid.

  • Reactions involving the carboxylate group: While the primary reaction occurs at the carbon-bromine bond, under certain conditions, the carboxylate group could potentially undergo side reactions, although this is less frequently reported for this specific synthesis.

Troubleshooting Guide: Minimizing Side Reactions

This guide provides troubleshooting strategies for common problems encountered during the synthesis of this compound, with a focus on minimizing the formation of the acrylic acid byproduct.

Problem 1: High Levels of Acrylic Acid Impurity Detected

Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution.

Solutions:

  • Temperature Control: Higher temperatures generally favor elimination reactions.[1] Maintaining a lower reaction temperature is crucial for minimizing the formation of acrylic acid.

  • Base Addition: The rate and method of adding the sodium methoxide solution can influence the local concentration of the base. Slow, dropwise addition of the methoxide solution to the 2-bromopropanoic acid solution can help to keep the base concentration low at any given moment, thereby favoring the SN2 reaction.

  • Solvent Choice: The reaction is typically performed in methanol, which is the conjugate acid of the methoxide base. Using a polar aprotic solvent can help to solvate the cation of the base, making the alkoxide more nucleophilic and potentially favoring the SN2 pathway.

Problem 2: Low Yield of this compound

Cause: In addition to the formation of side products, low yields can result from incomplete reaction or loss of product during workup.

Solutions:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Moisture Control: Ensure all reagents and glassware are dry. The presence of water can lead to hydrolysis of the starting material and product, as well as react with the sodium methoxide.

  • Workup Procedure: The acidification step during workup is critical for protonating the carboxylate salt of the product to the free carboxylic acid, allowing for its extraction into an organic solvent. Ensure the pH is sufficiently acidic (typically pH 1-2) for complete protonation.

Data Presentation

The following table summarizes the expected outcomes of the synthesis under different hypothetical conditions, illustrating the competition between the desired SN2 reaction and the E2 elimination side reaction.

ParameterCondition 1: StandardCondition 2: Optimized (Low Temp)
Temperature 50-60 °C0-10 °C
Base Addition Rapid AdditionSlow, Dropwise Addition
Expected Yield (this compound) 75-85%>95%
Expected Byproduct (Acrylic acid) 10-20%<5%

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound with Minimized Side Reactions

This protocol is designed to favor the SN2 pathway and minimize the formation of acrylic acid.

Materials:

  • 2-bromopropanoic acid

  • Sodium methoxide (25% solution in methanol)

  • Anhydrous methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromopropanoic acid in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the sodium methoxide solution dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 12-16 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Remove the solvent under reduced pressure.

  • To the residue, add 1 M hydrochloric acid until the pH is approximately 1-2.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Protocol: HPLC Method for Monitoring Reaction Progress and Impurity Profiling

This HPLC method can be used to separate and quantify this compound and the primary impurity, acrylic acid.[7][8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid to suppress ionization.[7][8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Retention Times: Acrylic acid will typically have a shorter retention time than the more substituted this compound.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2-Bromopropanoic_Acid 2-Bromopropanoic Acid 2-Methoxypropanoic_Acid This compound (Desired Product) 2-Bromopropanoic_Acid->2-Methoxypropanoic_Acid SN2 Reaction (Substitution) Acrylic_Acid Acrylic Acid (Side Product) 2-Bromopropanoic_Acid->Acrylic_Acid E2 Reaction (Elimination) Sodium_Methoxide Sodium Methoxide

Caption: Main reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Reaction Williamson Ether Synthesis (2-Bromopropanoic Acid + NaOMe) Start->Reaction Analysis Analyze Product Mixture (e.g., HPLC, GC-MS) Reaction->Analysis High_Impurity High Acrylic Acid? Analysis->High_Impurity Optimize Optimize Conditions: - Lower Temperature - Slow Base Addition High_Impurity->Optimize Yes Purify Purification (e.g., Distillation, Chromatography) High_Impurity->Purify No Optimize->Reaction Final_Product Pure this compound Purify->Final_Product

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Purification of Reaction Mixtures Containing 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of excess 2-Methoxypropanoic acid from reaction mixtures. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative summary of common purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most straightforward method to remove a large amount of excess this compound from my reaction mixture?

A1: For significant quantities of this compound, liquid-liquid extraction using a mild aqueous base is typically the most efficient initial purification step. This method leverages the acidic nature of the carboxylic acid to convert it into a water-soluble salt, which can then be separated from the non-acidic and neutral components of your reaction mixture that remain in the organic phase.[1][2]

Q2: My desired product is sensitive to strong bases. What are my options for extraction?

A2: If your product is base-sensitive, you can use a weak inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the extraction.[1] These bases are generally sufficient to deprotonate the carboxylic acid without causing degradation of sensitive functional groups in your target molecule. Always perform a small-scale pilot extraction to confirm the stability of your compound.

Q3: After basic extraction, I am struggling to recover my product from the organic layer. What could be the issue?

A3: This could be due to a few factors:

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), or gently swirling the mixture instead of shaking it.[3]

  • Product Solubility: Your product might have some solubility in the aqueous phase. To minimize this, you can perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume.

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the this compound. The pH should ideally be at least two units above the pKa of the acid.[4]

Q4: I have a small amount of this compound remaining after extraction. How can I remove these trace amounts?

A4: For removing trace acidic impurities, flash column chromatography is a highly effective method.[5][6] Using a silica (B1680970) gel stationary phase, the more polar this compound will have a stronger interaction and elute more slowly than less polar products. You may need to add a small amount of a modifying agent, like triethylamine, to the eluent to prevent tailing of the acidic compound.

Q5: My product and this compound have very similar polarities. What is the best purification strategy in this case?

A5: When polarities are similar, a multi-step purification approach is often necessary.

  • Start with an acid-base extraction to remove the bulk of the this compound.

  • Follow this with flash column chromatography . You may need to screen several solvent systems to achieve optimal separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.

  • If the product is a solid, recrystallization can be a final polishing step to achieve high purity.[7][8]

Q6: Can I use distillation to remove this compound?

A6: Fractional distillation can be a viable option if there is a significant difference in the boiling points of your desired product and this compound (boiling point ~105-108 °C at 25 Torr).[9][10] This method is most suitable when both your product and the acid are thermally stable.

Comparison of Purification Methods

The following table summarizes the key aspects of different methods for removing excess this compound.

MethodPrincipleBest ForAdvantagesDisadvantages
Liquid-Liquid Extraction Acid-base chemistry to partition the acid into an aqueous phase.[2]Removing large quantities of the acid.Fast, scalable, and cost-effective for bulk removal.[1]May not remove trace amounts, risk of emulsion formation.[3]
Flash Column Chromatography Differential adsorption of components onto a solid stationary phase.[5][6]Removing trace to moderate amounts of the acid, separating compounds with different polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[7][8]Final purification of solid products to achieve high purity.Can yield very pure crystalline products.Only applicable to solid compounds, potential for product loss in the mother liquor.
Fractional Distillation Separation based on differences in boiling points.[10][11]Separating thermally stable liquids with significantly different boiling points.Can be effective for large-scale purifications.Requires a significant boiling point difference, not suitable for thermally sensitive compounds.

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Bulk Removal

Objective: To remove the majority of excess this compound from a reaction mixture.

Materials:

  • Reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.

  • Drain the lower aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.

  • Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the organic solution using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography for Trace Removal

Objective: To remove trace amounts of this compound and separate the desired product.

Materials:

  • Crude product from the initial workup.

  • Silica gel (for flash chromatography).

  • A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Chromatography column.

  • Collection tubes.

  • TLC plates and chamber.

  • UV lamp for visualization (if applicable).

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your desired product and this compound. The ideal Rf value for your product is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Workflow and Decision Making

The selection of an appropriate purification method depends on several factors, including the scale of the reaction, the properties of the desired product, and the level of purity required. The following diagram illustrates a general workflow for deciding on a purification strategy.

Removal_of_2_Methoxypropanoic_Acid start Start: Reaction Mixture containing excess This compound large_excess Is there a large excess of this compound? start->large_excess is_solid Is the desired product a solid? recrystallization Perform Recrystallization is_solid->recrystallization Yes distillation Consider Fractional Distillation (if boiling points differ significantly and product is thermally stable) is_solid->distillation No extraction Perform Liquid-Liquid Extraction with aqueous base large_excess->extraction Yes chromatography Perform Flash Column Chromatography large_excess->chromatography No check_purity1 Check Purity (e.g., TLC, NMR) extraction->check_purity1 check_purity1->chromatography Needs Further Purification end Pure Product check_purity1->end Sufficiently Pure check_purity2 Check Purity chromatography->check_purity2 check_purity2->is_solid Needs Further Purification check_purity2->end Sufficiently Pure recrystallization->end distillation->end

Caption: Decision workflow for removing excess this compound.

References

Technical Support Center: Optimizing Esterification of 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-methoxypropanoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of this compound in a question-and-answer format.

Question 1: Why is the yield of my esterification reaction consistently low?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Several factors can be optimized to drive the equilibrium towards the product side:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time.

  • Water Presence: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[2][3][4]

    • Solution: Use a Dean-Stark apparatus to remove water azeotropically, or employ a drying agent like molecular sieves.[5]

  • Insufficient Reactant: According to Le Chatelier's principle, using a large excess of one reactant (usually the alcohol, as it can also serve as the solvent) will push the equilibrium towards the ester product.[2][6]

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.[1] Conversely, excessively high temperatures can lead to side reactions.

  • Insufficient Catalyst: The concentration of the acid catalyst might be too low to effectively protonate the carboxylic acid.[1]

Question 2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?

Answer: Side reactions can compete with the desired esterification, reducing the yield and complicating purification.

  • Ether Cleavage: The methoxy (B1213986) group on this compound could potentially be cleaved under harsh acidic conditions, especially at high temperatures, leading to the formation of lactic acid derivatives.

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Consider using a milder catalyst, like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.

  • Dehydration of Alcohol: With sensitive alcohols, particularly tertiary alcohols, dehydration to form alkenes can be a significant side reaction.

    • Solution: Employ moderate reaction temperatures and a less acidic catalyst.

  • Self-Condensation: At high temperatures, carboxylic acids can undergo self-condensation to form anhydrides, though this is less common under standard esterification conditions.

Question 3: How can I effectively monitor the progress of the reaction?

Answer: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective method to monitor the disappearance of the starting materials (this compound and the alcohol) and the appearance of the ester product.[1]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the conversion of the limiting reagent and the formation of the product over time.

Question 4: The purification of my final ester product is challenging. What are the recommended purification methods?

Answer: The purification strategy will depend on the properties of the resulting ester.

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent. Washing with a saturated sodium bicarbonate solution will neutralize the acid catalyst and remove any unreacted carboxylic acid.[6] Subsequent washes with water and brine will remove water-soluble impurities.

  • Distillation: If the ester is volatile and thermally stable, distillation can be an effective purification method.

  • Column Chromatography: For non-volatile esters or to remove closely related impurities, column chromatography on silica (B1680970) gel is a common and effective technique.[5]

  • Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can provide a high-purity product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the esterification of this compound?

A1: The most common catalysts for Fischer esterification are strong Brønsted acids.[1] These include:

  • Concentrated sulfuric acid (H₂SO₄)[4][6]

  • p-Toluenesulfonic acid (p-TsOH)[6]

  • Dry hydrogen chloride (HCl) gas[1][4] Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can also be used and offer the advantage of easier separation from the reaction mixture.[7]

Q2: What is the general mechanism for the Fischer esterification of this compound?

A2: The Fischer esterification is a nucleophilic acyl substitution reaction. The key steps are:[1][2]

  • Protonation of the carbonyl oxygen of the this compound by the acid catalyst.

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.

  • Elimination of water as a leaving group.

  • Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Q3: Can I perform this esterification without a solvent?

A3: Yes, the reaction can be carried out without a solvent, particularly when a large excess of the alcohol is used. In this case, the alcohol serves as both a reactant and the solvent.[1]

Q4: Are there alternative methods to Fischer esterification for synthesizing these esters?

A4: Yes, other methods can be employed, especially for sensitive substrates or to avoid the formation of water. These include:

  • Reaction with Acyl Chlorides: Converting the carboxylic acid to its corresponding acyl chloride followed by reaction with the alcohol. This reaction is typically faster and not reversible.[4]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form the ester under mild conditions.[5]

Data Presentation

Disclaimer: The following data is for the esterification of propanoic acid, a close structural analog of this compound. These values should be considered a starting point for the optimization of your specific reaction.

Table 1: Effect of Temperature on the Conversion of Propanoic Acid to n-Propyl Propanoate

Temperature (°C)Reaction Time (min)Conversion (%)
3521083.7
45210-
55210-
6521096.9

Conditions: Molar ratio of propanoic acid/1-propanol/H₂SO₄ was 1/10/0.20.[8]

Table 2: Effect of Alcohol Structure on the Conversion of Propanoic Acid

AlcoholReaction Time (min)Conversion (%)
Ethanol210~85
1-Propanol210~90
2-Propanol210~65
1-Butanol210~95

Conditions: Molar ratio of acid/alcohol/H₂SO₄ was 1/10/0.20 at 45°C.[8]

Table 3: Effect of Molar Ratio of 1-Propanol to Propanoic Acid on Reaction Rate

Acid/Alcohol Molar RatioRelative Reaction Rate
1/2.5Slower
1/5Moderate
1/10Faster

Conditions: Molar ratio of acid/H₂SO₄ was 1/0.20 at 45°C.[8]

Experimental Protocols

General Protocol for Fischer Esterification of this compound

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (1.5 - 10 eq)

    • Acid catalyst (e.g., concentrated H₂SO₄, 0.05 - 0.20 eq)

    • Anhydrous organic solvent (e.g., toluene, if not using excess alcohol as solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add this compound and the alcohol (and solvent, if applicable).

    • Begin stirring the mixture.

    • Slowly and carefully add the acid catalyst to the reaction mixture.

  • Reaction:

    • Heat the mixture to reflux and maintain for 2-8 hours.

    • Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification:

    • Purify the crude ester by distillation, column chromatography, or recrystallization as appropriate.

Visualizations

Fischer_Esterification_Mechanism RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Water Water experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine this compound, Alcohol, and Catalyst heat Heat to Reflux reactants->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Distillation, Chromatography, or Recrystallization dry->purify troubleshooting_guide cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield? increase_time Increase Reaction Time start->increase_time Incomplete Reaction excess_alcohol Use Excess Alcohol start->excess_alcohol Reversible Reaction remove_water Remove Water (Dean-Stark) start->remove_water Reversible Reaction optimize_temp Optimize Temperature start->optimize_temp Slow Rate increase_catalyst Increase Catalyst Loading start->increase_catalyst Slow Rate milder_conditions Use Milder Conditions (Temp, Catalyst) start->milder_conditions Side Products Observed

References

troubleshooting baseline noise in HPLC analysis of 2-Methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with baseline noise during the HPLC analysis of 2-Methoxypropanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

High baseline noise can obscure peaks of interest, leading to inaccurate quantification and poor sensitivity.[1] Baseline noise is characterized by short-term, irregular fluctuations in the chromatogram.[1] It is distinct from baseline drift, which is a gradual, long-term shift.[1] The following sections address common causes and solutions for baseline noise.

Q1: Where should I start troubleshooting baseline noise?

A systematic approach is crucial for efficiently identifying the source of baseline noise. Begin with the most common and easily correctable issues, such as problems with the mobile phase, before moving to more complex hardware troubleshooting.[2][3]

The following diagram outlines a logical workflow for troubleshooting baseline noise.

G cluster_0 Start: Baseline Noise Observed cluster_1 Phase 1: Mobile Phase & External Checks cluster_2 Phase 2: System & Pump Issues cluster_3 Phase 3: Column & Detector cluster_4 Resolution start Observe Baseline Noise c1 Check Mobile Phase: - Freshly prepared? - HPLC Grade? - Properly degassed? - Miscible solvents? start->c1 Start Here c2 Check for Leaks: Inspect fittings from pump to detector. c1->c2 If OK c3 Environmental Factors: - Stable temperature? - No vibrations? c2->c3 If OK s1 Purge Pump & System: Flush with strong solvent (e.g., Methanol (B129727)/Isopropanol). c3->s1 If OK s2 Check Pump Performance: - Pressure fluctuating? - Listen for unusual noises. s1->s2 If Noise Persists s3 Inspect Pump: - Worn seals? - Faulty check valves? s2->s3 If Pulsing/Irregular d1 Isolate Column: Replace column with a union. Noise persists? s3->d1 If Pump OK d2 Column Issue: - Contaminated? - Degrading? - Flush or replace column. d1->d2 No d3 Isolate Detector: Stop flow. Noise persists? d1->d3 Yes end_node Baseline Stable d2->end_node Problem Solved d4 Detector Issue: - Clean flow cell. - Check lamp. d3->d4 Yes (Electronic Noise) d5 Noise Stops: Problem is upstream (Pump/Mixer). Re-evaluate Phase 2. d3->d5 No (Flow-related Noise) d4->end_node Problem Solved d5->end_node Problem Solved

Caption: A step-by-step workflow for troubleshooting HPLC baseline noise.

Q2: How does the mobile phase contribute to baseline noise?

The mobile phase is one of the most common sources of baseline noise.[1] Several factors can be responsible:

  • Dissolved Gases: Air bubbles in the mobile phase can enter the detector cell, causing spikes and noise.[4][5] Thoroughly degassing the mobile phase using an inline degasser, helium sparging, or sonication is crucial.[1][2]

  • Contamination: Using low-purity solvents, salts, or additives can introduce impurities that create a noisy or drifting baseline.[3][6] Always use HPLC-grade reagents.[2]

  • Improper Mixing or Immiscibility: If solvents are not mixed properly or are immiscible, the inconsistent composition delivered by the pump will lead to baseline fluctuations.[3][4] Premixing solvents by hand can sometimes resolve this.[2]

  • Degradation: Some mobile phase additives, like Trifluoroacetic Acid (TFA), can degrade over time, increasing UV absorbance and causing baseline drift or noise.[6] It is recommended to prepare fresh mobile phase daily.[3]

Q3: How does mobile phase pH affect the analysis of this compound?

For ionizable analytes like this compound, mobile phase pH is a critical parameter that affects retention time, peak shape, and selectivity.[7][8]

  • Analyte Ionization: this compound is a carboxylic acid. At a pH above its pKa, it will be ionized (negatively charged). In its ionized form, it is more polar and will have very little retention on a non-polar reversed-phase column (like a C18), eluting very early.[8][9]

  • Ion Suppression: To achieve good retention and a sharp peak shape, the ionization of the acid should be suppressed. This is achieved by setting the mobile phase pH at least 1.5-2 units below the pKa of the analyte.[9][10] In its neutral (un-ionized) form, the molecule is less polar and interacts more strongly with the C18 stationary phase, leading to longer retention.[8]

  • pH Stability: Small fluctuations in pH near the analyte's pKa can cause significant shifts in retention time and can lead to peak splitting or tailing.[11] Therefore, using a buffer is essential to maintain a stable pH throughout the analysis.[12][13]

The diagram below illustrates this relationship.

G cluster_0 Mobile Phase pH vs. Analyte State cluster_1 Interaction with C18 Column ph_low Low pH (e.g., pH 2.5) << pKa ph_high High pH (e.g., pH 7.0) >> pKa acid_neutral This compound (R-COOH) Neutral Form ph_low->acid_neutral Favors acid_ionized 2-Methoxypropanoate (R-COO⁻) Ionized Form ph_high->acid_ionized Favors c18_column C18 Stationary Phase (Non-Polar) acid_neutral->c18_column Strong Interaction acid_ionized->c18_column Weak Interaction retention_good Good Retention Sharp Peak c18_column->retention_good Results in retention_poor Poor/No Retention Early Elution c18_column->retention_poor Results in

Caption: Effect of mobile phase pH on the ionization and retention of an acidic analyte.

Q4: What hardware components can cause baseline noise?

If the mobile phase has been ruled out, the noise is likely originating from the HPLC system hardware.[2]

  • Pump: Worn pump seals, pistons, or malfunctioning check valves can cause pressure fluctuations and an unstable, often pulsing, baseline.[1][4] Regular pump maintenance is key to avoiding these issues.[1] A pulse damper can also help stabilize the baseline.[2]

  • Detector:

    • Contaminated Flow Cell: Residue from previous samples can build up in the flow cell, causing noise.[3][4] Flushing the cell with a strong solvent like methanol or isopropanol (B130326) can help.[2]

    • Air Bubbles: Bubbles trapped in the flow cell will cause significant noise and spikes.[3][5] Purging the detector or installing a back-pressure regulator after the cell can resolve this.[3]

    • Failing Lamp: An old or failing UV detector lamp can have low energy, resulting in a noisy baseline.[3][4] Most systems track lamp usage hours, indicating when a replacement is needed.

  • Leaks: Leaks anywhere in the system can introduce air and cause pressure fluctuations, leading to noise.[2][4] A common sign of a leak, especially with buffered mobile phases, is the buildup of salt crystals around fittings.[2]

Data & Protocols

Table 1: Common Buffers for Reversed-Phase HPLC

Choosing a buffer with a pKa close to the desired mobile phase pH is critical for effective pH control.[13] For analyzing this compound (an acid), a mobile phase pH of ~2.5-3.5 is often a good starting point.

Buffer SystemRecommended pH RangeMS CompatibilityNotes
Phosphate Buffer2.0 – 7.0NoProvides high buffering capacity but is not volatile and can damage a mass spectrometer.[11]
Formic Acid / Ammonium Formate2.0 – 4.5YesVolatile and widely used for LC-MS applications.[11][14]
Acetic Acid / Ammonium Acetate3.8 – 5.8YesVolatile buffer suitable for weak acids and bases in LC-MS.[11][14]
Trifluoroacetic Acid (TFA)~2.0Yes (Causes Ion Suppression)A strong acid modifier, not a true buffer. Can cause ion suppression in MS.[6]
Experimental Protocol: Analysis of this compound

This protocol provides a starting point for method development. Optimization may be required based on your specific instrument and sample matrix.

1. Objective: To quantify this compound using reversed-phase HPLC with UV detection.

2. Materials & Equipment:

  • HPLC system with UV/PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (LC-MS grade)

  • This compound reference standard

  • Sample diluent: Mobile Phase A

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-17 min: 5% B (Equilibration)

4. Standard & Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the sample diluent.

  • Create a series of calibration standards by diluting the stock solution.

  • Dilute samples to fall within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.

The general workflow for this experiment is visualized below.

G prep_mp 1. Prepare Mobile Phase (0.1% Formic Acid in Water & ACN) equil 3. Equilibrate System (Pump mobile phase until baseline is stable) prep_mp->equil prep_smp 2. Prepare Samples & Standards (Filter all injections) inject 4. Inject Sample prep_smp->inject equil->inject acquire 5. Acquire Data (Run gradient program) inject->acquire analyze 6. Analyze Results (Integrate peak, quantify) acquire->analyze

Caption: Standard experimental workflow for an HPLC analysis.

References

preventing racemization during derivatization with 2-Methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing racemization during derivatization with 2-Methoxypropanoic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to ensure the stereochemical integrity of your analytes during analysis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue during derivatization with this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] When using a chiral derivatizing agent (CDA) like this compound, the goal is to convert a mixture of analyte enantiomers into a mixture of diastereomers.[2] The ratio of these newly formed diastereomers is then measured to determine the original sample's enantiomeric excess (ee). If either the analyte or the this compound itself racemizes during the reaction, the final diastereomeric ratio will not accurately reflect the initial enantiomeric ratio, leading to a significant underestimation of the sample's optical purity.[3]

Q2: What is the primary chemical mechanism that causes racemization during the derivatization reaction?

A2: The most common mechanism for racemization during the formation of an amide or ester bond is through the formation of a planar, achiral intermediate.[3] The process begins when the carboxylic acid group of this compound is "activated" by a coupling reagent. This activation increases the acidity of the proton on the alpha-carbon (the chiral center). If a base is present, it can abstract this acidic proton, forming a planar enolate intermediate. This intermediate loses its stereochemical information. Subsequent protonation can occur from either face of the planar molecule with roughly equal probability, resulting in a mixture of both (R) and (S) enantiomers of the acid.[3]

G cluster_main Racemization via Enolate Intermediate start (R)-2-Methoxypropanoic Acid (Chiral) activated Activated Acid Intermediate start->activated + Coupling Reagent enolate Planar Enolate (Achiral) activated->enolate + Base - H⁺ (Proton Abstraction) r_acid (R)-Acid enolate->r_acid + H⁺ (Reprotonation) s_acid (S)-Acid enolate->s_acid + H⁺ (Reprotonation) racemate Racemic Mixture r_acid->racemate s_acid->racemate

Caption: Mechanism of racemization via an achiral enolate intermediate.

Q3: Which coupling reagents are best for minimizing racemization?

A3: The choice of coupling reagent is critical. Reagents are generally classified as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts.[3]

  • Carbodiimides (e.g., DCC, DIC): These are effective but can lead to significant racemization if used alone because their intermediate is highly reactive and susceptible to enolization.[3][4] They should always be used with an additive like HOBt or Oxyma.[4]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): Aminium/uronium (HATU, HBTU) and phosphonium (PyBOP) salts are generally safer choices.[5] They are designed for rapid and efficient coupling, which outcompetes the rate of racemization.[5][6] HATU is often considered a highly efficient reagent for coupling sterically hindered molecules with low racemization.[5]

Q4: What is the function of additives like HOBt and Oxyma?

A4: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential racemization suppressants, particularly when using carbodiimide (B86325) coupling reagents.[7] They work by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide. This reaction forms a more stable, but still reactive, active ester. This new intermediate is less prone to racemization and provides a faster pathway for the desired ester or amide formation.[3][4]

G cluster_path Role of Additives in Suppressing Racemization acid Carboxylic Acid (R-COOH) o_acyl O-Acylisourea Intermediate (Highly Reactive) acid->o_acyl dcc Carbodiimide (e.g., DCC) dcc->o_acyl racemized Racemization o_acyl->racemized Slow reaction or excess base leads to... hobt_ester HOBt Active Ester (More Stable) o_acyl->hobt_ester Fast trapping hobt Additive (HOBt / Oxyma) hobt->hobt_ester product Desired Diastereomer (Ester/Amide) hobt_ester->product Coupling amine Analyte (Alcohol/Amine) amine->product

Caption: Additives provide a faster, non-racemizing reaction pathway.

Q5: Which type of base should be used for the derivatization reaction?

A5: The choice and amount of base can significantly impact racemization.[5] Strong or sterically unhindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) can easily abstract the alpha-proton, promoting enolization and racemization.[5] It is highly recommended to use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5] Furthermore, only the minimum amount of base necessary to facilitate the reaction should be used.[4]

Troubleshooting Guide

Problem: My analytical results (e.g., from chiral HPLC or NMR) show a lower than expected enantiomeric excess (ee%), and I suspect racemization occurred during the derivatization step.

This guide provides a logical workflow to identify and mitigate the source of racemization.

G start Low ee% Detected q1 Step 1: Review Coupling Reagent Are you using a carbodiimide (DCC, DIC) alone? start->q1 sol1 Action: Add HOBt or Oxyma. Consider switching to HATU or PyBOP. q1->sol1 Yes q2 Step 2: Evaluate Base Are you using a strong base (DIEA, TEA)? q1->q2 No sol1->q2 sol2 Action: Switch to a weaker/hindered base (NMM, Collidine). Use minimum required equivalents. q2->sol2 Yes q3 Step 3: Check Temperature Is the reaction run at or above room temperature? q2->q3 No sol2->q3 sol3 Action: Perform the reaction at 0°C. q3->sol3 Yes q4 Step 4: Review Reaction Time Is pre-activation time long or is the reaction left for an extended period? q3->q4 No sol3->q4 sol4 Action: Use in-situ activation. Monitor reaction by TLC/LC-MS and quench upon completion. q4->sol4 Yes end Re-analyze Sample q4->end No sol4->end

Caption: Troubleshooting workflow for unexpected racemization.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesRacemization RiskRecommendations
Carbodiimides DCC, DIC, EDCHigh (if used alone)Must be used with an additive like HOBt or Oxyma to suppress racemization.[4][8]
Aminium/Uronium Salts HATU, HBTU, TBTULowHighly efficient and recommended for sensitive substrates. HATU is particularly effective.[5][6]
Phosphonium Salts PyBOP, BOPLowGenerally considered safe in terms of racemization; a good alternative to aminium salts.[3][5]

Table 2: Influence of Reaction Parameters on Racemization

ParameterCondition Promoting RacemizationRecommended Condition to Minimize Racemization
Temperature Elevated temperatures (Room temp. or higher)Low temperatures (e.g., 0°C).[4][5]
Base Strong, unhindered bases (e.g., DIEA, TEA)Weak, sterically hindered bases (e.g., NMM, collidine).[5]
Solvent Polar aprotic solvents (e.g., DMF)Less polar solvents (e.g., DCM), if solubility allows.[4]
Activation Time Prolonged pre-activation of the acidUse in-situ activation or keep pre-activation time to a minimum (1-5 minutes).[4][5]

Experimental Protocols

Protocol: General Procedure for Derivatization to Minimize Racemization

This protocol provides a general methodology for forming an ester or amide bond between an analyte (chiral alcohol or amine) and this compound using conditions designed to suppress racemization.

Materials:

  • Analyte (chiral alcohol or amine)

  • (R)- or (S)-2-Methoxypropanoic acid (1.0 - 1.2 equivalents)

  • Coupling Reagent (e.g., HATU, 1.1 eq.)

  • Weak Base (e.g., N-methylmorpholine (NMM), 1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Flame-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the analyte (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.[4]

  • Base Addition: Add the weak base (e.g., NMM, 1.5 eq) to the cooled solution and stir for 2 minutes.

  • Activation & Coupling: Add the coupling reagent (e.g., HATU, 1.1 eq) to the reaction mixture in one portion.[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diastereomeric product by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the diastereomeric ratio of the purified product using a suitable analytical method, such as ¹H-NMR, ¹⁹F-NMR (if applicable), or chiral/achiral HPLC, to calculate the enantiomeric excess of the original analyte.

References

Technical Support Center: Addressing Peak Tailing for 2-Methoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of 2-methoxypropanoic acid and its derivatives.

Troubleshooting Guide

Q1: What are the primary causes of peak tailing for this compound derivatives?

Peak tailing for acidic compounds like this compound derivatives in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The most common cause is the interaction of the acidic analyte with residual silanol (B1196071) groups on the silica-based column packing material.[1] At a mid-range pH, these silanol groups can be ionized and interact with the polar carboxylic acid group of the analyte, leading to a secondary retention mechanism that results in a tailed peak.[2]

Other contributing factors can include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can result in the co-existence of both ionized and un-ionized forms, causing peak broadening and tailing.[4]

  • Insufficient Buffering: An inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the sample flow path and cause peak distortion.[2]

  • Extra-column Effects: Excessive volume in tubing and connections outside of the column can lead to band broadening and tailing.[5]

  • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4]

Q2: How can I systematically troubleshoot peak tailing?

A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process:

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks overload Reduce sample concentration/ injection volume all_peaks->overload Yes mobile_phase Evaluate Mobile Phase all_peaks->mobile_phase No improve1 Peak shape improves? overload->improve1 overload_issue Column overload was the issue. Optimize sample load. improve1->overload_issue Yes system_check Check for column void, blocked frit, or extra-column volume improve1->system_check No ph_check Is mobile phase pH ~2 units below analyte pKa? mobile_phase->ph_check adjust_ph Adjust pH to 2.5-3.0 (e.g., add 0.1% formic acid) ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-50 mM)? ph_check->buffer_check Yes increase_buffer Increase buffer concentration buffer_check->increase_buffer No column_check Evaluate Column buffer_check->column_check Yes endcapped_check Is the column a modern, high-purity, end-capped type? column_check->endcapped_check replace_column Replace with a suitable end-capped column endcapped_check->replace_column No flush_column Flush or regenerate column endcapped_check->flush_column Yes

A systematic workflow for troubleshooting peak tailing.

Q3: What is the first thing I should check if I observe peak tailing?

First, observe if all peaks in the chromatogram are tailing or only the peak for your this compound derivative. If all peaks are tailing, the issue is likely systemic, such as a physical problem with the column (a void or blockage) or excessive extra-column volume.[6] If only the analyte peak is tailing, the cause is more likely a chemical interaction between the analyte and the stationary phase.[6]

Q4: How does mobile phase pH affect peak shape, and what is the optimal range for this compound derivatives?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like carboxylic acids.[7] To minimize peak tailing, the mobile phase pH should be adjusted to suppress the ionization of both the this compound derivative and the residual silanol groups on the column.[1] This is typically achieved by setting the pH at least 2 units below the pKa of the analyte.[8] For most carboxylic acids, a pH in the range of 2.5 to 3.5 is effective.[2] Using an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) at a concentration of 0.1% is common practice.[1][8]

Q5: What role does the buffer in the mobile phase play in preventing peak tailing?

A buffer is used to maintain a constant pH of the mobile phase, which is crucial for reproducible retention times and good peak shapes of ionizable compounds.[9] Insufficient buffer capacity can lead to localized pH changes as the sample passes through the column, causing the analyte to exist in both ionized and non-ionized forms, resulting in peak tailing or splitting. A buffer concentration of 10-50 mM is generally recommended to provide adequate pH control.[2]

Q6: Which HPLC column should I choose to minimize peak tailing for this compound derivatives?

The choice of column is critical for achieving symmetrical peaks. For acidic compounds prone to tailing, consider the following:

  • End-capped C18 or C8 columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[4][6]

  • High-purity silica (B1680970) columns: Modern columns are made with high-purity silica that has a lower concentration of acidic silanol groups and metal contaminants, leading to improved peak shapes for basic and acidic compounds.[1]

  • Columns with alternative stationary phases: For very polar acidic compounds that are poorly retained on traditional C18 columns, a polar-embedded or a hydrophilic interaction chromatography (HILIC) column might be a better choice.[2]

Q7: Can my sample preparation or injection solvent cause peak tailing?

Yes, the sample solvent can significantly impact peak shape.[4] If the sample is dissolved in a solvent that is much stronger (e.g., higher organic content) than the mobile phase, it can lead to peak distortion, including tailing or fronting.[4] Whenever possible, dissolve the sample in the initial mobile phase.[10] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[3]

For complex matrices, proper sample preparation is essential to remove interferences that can cause peak tailing.[11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample before injection.[12]

Q8: How do I know if I am overloading my column?

Column overload occurs when the amount of sample injected exceeds the capacity of the column.[3] A key indicator of column overload is when peak tailing worsens as the sample concentration increases.[4] To check for overload, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[13]

Q9: Could there be an issue with my HPLC system itself?

Yes, problems with the HPLC system can lead to peak tailing that affects all peaks in a chromatogram. Common culprits include:

  • Extra-column dead volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[5]

  • Leaking fittings: A loose fitting can also introduce dead volume and distort peak shapes.

  • Column inlet frit blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to a distorted flow path.[2] Using a guard column and filtering your samples and mobile phases can help prevent this.[14]

  • Column void: A void at the head of the column can be caused by pressure shocks or dissolution of the silica bed at high pH.[4] This will disrupt the packing and lead to poor peak shape.

Quantitative Data Summary

The following tables provide illustrative data on how different chromatographic parameters can affect the peak shape of acidic compounds.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Model Carboxylic Acid (Benzoic Acid)

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
2.21.27.8
4.7 (near pKa)1.15.0
7.01.31.7
Data adapted from a study on sodium benzoate, demonstrating that while tailing is present across the pH range, retention is significantly affected by the ionization state.

Table 2: Influence of Buffer Concentration on Tailing Factor

Buffer ConcentrationTailing Factor (Tf)
5 mM1.8
10 mM1.5
20 mM1.2
50 mM1.1
Illustrative data showing that increasing buffer concentration can improve peak symmetry by maintaining a stable pH and masking silanol interactions.[4][15]

Table 3: Comparison of Different C18 Columns for the Analysis of a Polar Acidic Compound

Column TypeStationary PhaseTailing Factor (Tf)
Standard C18Traditional, not fully end-capped2.1
End-capped C18High-purity, fully end-capped1.2
Polar-embedded C18C18 with an embedded polar group1.1
Representative data illustrating the impact of column chemistry on the peak shape of a polar acidic analyte. Modern, end-capped and polar-embedded columns generally provide better peak symmetry.[2][16]

Detailed Experimental Protocols

Protocol 1: General Screening Method for this compound Derivatives

This protocol provides a starting point for the analysis of this compound derivatives using reversed-phase HPLC.

  • Column: High-purity, end-capped C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or as appropriate for the derivative)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90% A, 10% B) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10]

Protocol 2: Optimizing Mobile Phase pH to Reduce Peak Tailing

This protocol describes a systematic approach to optimizing the mobile phase pH to improve the peak shape of a tailing peak.

  • Prepare a series of mobile phases: Prepare several batches of the aqueous component of your mobile phase (e.g., water or a low concentration of buffer) and adjust the pH of each to a different value within the range of 2.5 to 4.0 using a suitable acid (e.g., phosphoric acid or formic acid).

  • Equilibrate the column: Start with the lowest pH mobile phase and equilibrate the column for at least 15-20 column volumes.

  • Inject the sample: Inject your this compound derivative standard and record the chromatogram.

  • Measure the tailing factor: Calculate the tailing factor of the analyte peak.

  • Increase the pH: Switch to the next higher pH mobile phase, ensuring the column is fully equilibrated before the next injection.

  • Repeat steps 3-5: Continue this process for all the prepared mobile phases.

  • Analyze the results: Compare the tailing factors at each pH to determine the optimal pH for symmetrical peaks.

Protocol 3: Sample Preparation for Analysis of this compound Derivatives from a Complex Matrix (e.g., Plasma)

This protocol outlines a solid-phase extraction (SPE) method for cleaning up a biological sample prior to HPLC analysis.

  • Condition the SPE cartridge: Use a mixed-mode anion exchange SPE cartridge. Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample: Dilute the plasma sample 1:1 with 2% phosphoric acid in water and load it onto the SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5) followed by 1 mL of methanol to remove interferences.

  • Elute the analyte: Elute the this compound derivative with 1 mL of 5% formic acid in methanol.

  • Evaporate and reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for injection.

Mandatory Visualizations

G cluster_0 Stationary Phase (Silica) cluster_1 Mobile Phase Silica Si OH1 O-H Silica->OH1 OH2 O-H Silica->OH2 O_minus O- Silica->O_minus Analyte_unionized R-COOH (Analyte - Un-ionized) Analyte_unionized->Silica Desired Hydrophobic Interaction (Primary Retention) Analyte_ionized R-COO- (Analyte - Ionized) Analyte_ionized->O_minus Ionic Interaction (Secondary Retention) CAUSES TAILING

Chemical interactions on a silica-based stationary phase.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor?

An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0.[2] In practice, a value between 0.9 and 1.2 is often considered excellent. For many regulated analytical methods, a tailing factor of less than 2.0 is acceptable.[2]

Q: Why does a low pH improve the peak shape of acidic compounds?

A low pH (typically 2.5-3.5) ensures that the carboxylic acid group of the analyte is protonated (in its neutral form), and it also protonates the residual silanol groups on the silica stationary phase.[1] This minimizes the undesirable ionic interactions between the negatively charged analyte (at higher pH) and negatively charged silanols, leading to a more uniform interaction with the stationary phase and a more symmetrical peak.[1]

Q: What is an "end-capped" column?

An end-capped column has undergone a secondary chemical treatment to convert most of the accessible residual silanol groups on the silica surface into less polar, non-ionizable groups.[13] This process, typically using a small silylating agent, "caps" the silanols, reducing their ability to interact with polar analytes and thereby minimizing peak tailing.[13]

Q: Can I use a gradient elution to improve peak shape?

While a gradient primarily affects the retention time and resolution of compounds with different hydrophobicities, it can sometimes indirectly improve peak shape. For late-eluting peaks, a gradient can make them sharper and less broad. However, for peak tailing caused by secondary interactions, optimizing the mobile phase composition (pH, buffer) and column chemistry is generally more effective than simply changing the gradient.

Q: What are some common mobile phase additives to reduce tailing, and are they MS-compatible?

Common acidic additives to improve the peak shape of acidic compounds include:

  • Formic acid (0.1%): Volatile and MS-compatible.[17]

  • Acetic acid (0.1%): Volatile and MS-compatible.

  • Phosphoric acid (0.1%): Not volatile and therefore not suitable for MS detection.[1]

  • Trifluoroacetic acid (TFA, 0.05-0.1%): Volatile and provides good peak shape but can cause ion suppression in the mass spectrometer.[18]

For MS applications, formic acid or acetic acid are the preferred choices.

References

Technical Support Center: Purification of 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: Common impurities may include unreacted starting materials such as 2-bromopropionic acid and sodium methoxide, as well as side-products from elimination reactions, which are a common occurrence in Williamson ether synthesis.[1][2][3] The presence of residual solvent from the reaction or work-up is also a possibility.

Q2: What is a general purity level that can be expected after a standard extractive workup?

A2: A standard extractive workup following synthesis can yield this compound that is sufficiently pure for some subsequent reactions, potentially around 95-99% purity.[4] However, for applications requiring higher purity, further purification steps are necessary.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this compound, a low-molecular-weight carboxylic acid, are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A4: Yes, Reverse-Phase HPLC (RP-HPLC) can be a powerful technique for purifying this compound, especially for achieving very high purity on a smaller scale.[5] The method can be scaled up for preparative separations to isolate the pure compound from closely related impurities.[5]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: Inefficient distillation column. The fractionating column may not have enough theoretical plates for the separation.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause 2: Incorrect pressure. The vacuum may not be optimal for the separation of components with close boiling points.

    • Solution: Adjust the vacuum level. A lower pressure will decrease the boiling points and may improve separation. Experiment with different pressures to find the optimal condition.

  • Possible Cause 3: Azeotrope formation. this compound may form an azeotrope with water or other impurities, making separation by simple distillation difficult.[6]

    • Solution: Consider using a different purification method, such as azeotropic distillation with a suitable entrainer or switching to chromatography or crystallization.

Problem: The product is degrading during distillation.

  • Possible Cause: High pot temperature. Carboxylic acids can be susceptible to decarboxylation or other degradation pathways at elevated temperatures.

    • Solution: Use a lower pressure (higher vacuum) to reduce the boiling point of the this compound and thus the required pot temperature. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

Recrystallization

Problem: this compound is not crystallizing from the solution.

  • Possible Cause 1: The solution is not supersaturated. Too much solvent may have been used, or the solution may not have been cooled sufficiently.

    • Solution: Evaporate some of the solvent to increase the concentration of the product. Ensure the solution is cooled to a low enough temperature, potentially using an ice bath or refrigerator.[7]

  • Possible Cause 2: Presence of impurities inhibiting crystallization. Certain impurities can interfere with the formation of a crystal lattice.

    • Solution: Try adding a seed crystal of pure this compound to induce crystallization. If that fails, consider a preliminary purification step like column chromatography to remove the problematic impurities.

  • Possible Cause 3: Inappropriate solvent system. The chosen solvent or solvent mixture may not be suitable for the recrystallization of this compound.[8]

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For a related compound, 2-(4-hydroxyphenoxy)propionic acid ester, solvents like aliphatic hydrocarbons (e.g., hexane), aromatic hydrocarbons (e.g., toluene), esters, alcohols, and water have been used.[9]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

    • Solution: Switch to a lower-boiling point solvent. Alternatively, lower the saturation temperature by adding more solvent before cooling. Slow cooling can also help prevent oiling out.[8]

Column Chromatography

Problem: Poor separation on the column.

  • Possible Cause 1: Incorrect mobile phase. The polarity of the eluent may be too high or too low, resulting in either co-elution of compounds or the product not moving from the origin.

    • Solution: Optimize the mobile phase composition through thin-layer chromatography (TLC) analysis first. A good solvent system for TLC should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.

  • Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.

Problem: Tailing of the product peak.

  • Possible Cause: Strong interaction between the carboxylic acid group and the silica (B1680970) gel.

    • Solution: Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase. This will protonate the silanol (B1196071) groups on the silica surface and reduce their interaction with the acidic product, leading to sharper peaks.

Experimental Protocols

General Extractive Workup (from Synthesis)

This protocol is based on a typical workup for the synthesis of 2-methoxypropionic acid.[4]

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.

  • Extract the aqueous solution three times with ethyl acetate (B1210297) (e.g., 70 mL, 25 mL, and 10 mL for a ~2g scale).

  • Combine the organic phases.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

Reverse-Phase HPLC for Purity Analysis and Purification

The following is a general starting point for an RP-HPLC method that can be adapted for preparative purification.[5]

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of acetonitrile (B52724) (or methanol) and water. An acidic modifier like phosphoric acid or formic acid is often added to suppress the ionization of the carboxylic acid and improve peak shape.

  • Detection: UV detection (wavelength will need to be determined, typically around 210 nm for carboxylic acids without a strong chromophore).

  • Mode: Isocratic or gradient elution can be used. A gradient from a lower to a higher concentration of the organic solvent is often effective for separating components with different polarities.

Quantitative Data

ParameterDistillationRecrystallizationColumn Chromatography
Typical Purity Achieved >98%>99%>99.5%
Scale Milligrams to KilogramsMilligrams to KilogramsMilligrams to Grams
Throughput Moderate to HighLow to High (batchwise)Low
Solvent Consumption LowModerate to HighHigh

Note: The values in this table are estimates based on general principles of purification for similar organic acids and are not based on specific experimental data for this compound.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation High boiling impurities recrystallization Recrystallization crude->recrystallization Soluble/insoluble impurities chromatography Column Chromatography crude->chromatography Closely related impurities pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General purification strategies for this compound.

Troubleshooting_Distillation start Poor Separation in Distillation cause1 Inefficient Column start->cause1 cause2 Incorrect Pressure start->cause2 cause3 Azeotrope Formation start->cause3 solution1 Use longer/more efficient column cause1->solution1 solution2 Optimize vacuum level cause2->solution2 solution3 Switch to another method (e.g., chromatography) cause3->solution3

Caption: Troubleshooting logic for fractional distillation issues.

Troubleshooting_Recrystallization start No Crystal Formation cause1 Solution not supersaturated start->cause1 cause2 Inhibiting impurities start->cause2 cause3 Wrong solvent start->cause3 solution1 Concentrate solution / Cool further cause1->solution1 solution2 Add seed crystal / Preliminary purification cause2->solution2 solution3 Perform solvent screening cause3->solution3

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Methoxypropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: A prevalent and high-yielding laboratory method involves the reaction of a 2-halopropionic acid with a methoxide (B1231860) source. A typical example is the reaction of 2-bromopropionic acid with sodium methoxide in methanol (B129727).[1][2] This nucleophilic substitution reaction is generally efficient and straightforward to perform. For industrial-scale production of related compounds, phase-transfer catalysis has been employed to improve yield and simplify product separation.[3]

Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A2: Scaling up this synthesis requires stringent safety protocols. This compound is harmful if swallowed and causes skin and serious eye irritation.[4][5] The starting materials, such as 2-bromopropionic acid and sodium methoxide, also present hazards. Sodium methoxide is flammable and corrosive. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling of Reagents: Handle sodium methoxide with care, as it is a water-reactive and flammable solid. The reaction can be exothermic, so controlled addition of reagents is crucial.

  • Fire Safety: Have appropriate fire extinguishing media, such as dry chemical or carbon dioxide, readily available. Keep the reaction away from ignition sources.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.[7] For quantitative analysis during and after the reaction, High-Performance Liquid Chromatography (HPLC) can be utilized.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions, such as elimination. 3. Loss of product during workup and purification.1. Ensure the reaction is run for a sufficient amount of time. Monitor the reaction to completion. 2. Maintain the recommended reaction temperature; higher temperatures can favor elimination. Ensure anhydrous conditions if necessary. 3. Optimize the extraction and distillation procedures to minimize product loss.
Product Impurity 1. Unreacted starting materials. 2. Formation of byproducts.1. Ensure the correct stoichiometry of reactants. Consider a slight excess of the nucleophile. 2. Purify the crude product by distillation or chromatography. Recrystallization of a solid derivative can also be an option.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. The product is a viscous oil, making handling difficult.1. Add brine (saturated NaCl solution) to break up emulsions. 2. If distillation is challenging, consider converting the acid to a solid salt for easier handling and purification, followed by regeneration of the acid.

Experimental Protocols

Synthesis of this compound from 2-Bromopropionic Acid

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • 2-Bromopropionic acid

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • 1N Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).

  • Slowly add a 25% solution of sodium methoxide in methanol (16 mL) to the stirring solution.

  • Heat the reaction mixture to 50°C and let it react overnight.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • To the residue, add 1N aqueous hydrochloric acid until the pH reaches 1.

  • Extract the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain this compound as a colorless oil. The reported yield for a similar small-scale reaction is approximately 99%.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Bromopropionic Acid in Methanol add_naome Add Sodium Methoxide Solution start->add_naome react Heat at 50°C Overnight add_naome->react concentrate1 Concentrate Reaction Mixture react->concentrate1 acidify Acidify with 1N HCl concentrate1->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry filter Filter dry->filter concentrate2 Concentrate to Yield Product filter->concentrate2 end end concentrate2->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions issue->side_reactions workup_loss Workup Losses issue->workup_loss sol_incomplete Increase Reaction Time / Monitor incomplete_rxn->sol_incomplete sol_side Optimize Temperature / Anhydrous Conditions side_reactions->sol_side sol_workup Optimize Extraction / Purification workup_loss->sol_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxypropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Williamson ether synthesis and the methylation of lactic acid or its esters.

  • Williamson Ether Synthesis: This classic method involves the reaction of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with a methoxide (B1231860) source, such as sodium methoxide.[1] It is a reliable method that can provide high yields.

  • Methylation of Lactic Acid/Esters: This approach utilizes readily available lactic acid or its esters (e.g., methyl lactate) as starting materials. Methylating agents like dimethyl sulfate (B86663) or diazomethane (B1218177) are used to introduce the methyl group onto the hydroxyl function.

Q2: I am getting a low yield in my Williamson ether synthesis of this compound. What are the likely causes?

A2: Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side reactions: The most common side reaction is E2 elimination, which is favored by high temperatures and sterically hindered substrates.[2]

  • Moisture: The presence of water in the reaction mixture can consume the sodium methoxide, reducing its effectiveness.

  • Impure starting materials: The purity of 2-bromopropanoic acid and sodium methoxide is crucial for a high-yielding reaction.

Q3: What are the potential impurities in the synthesis of this compound?

A3: The impurity profile can vary depending on the synthetic route.

  • Williamson Ether Synthesis:

    • Unreacted 2-bromopropanoic acid.

    • Acrylic acid from the E2 elimination side reaction.

    • Byproducts from the decomposition of the starting materials or product.

  • Methylation of Lactic Acid/Esters:

    • Unreacted lactic acid or methyl lactate.

    • Byproducts from the methylating agent (e.g., methanol (B129727) from dimethyl sulfate hydrolysis).

    • Poly-methylated products if harsh conditions are used.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves the following steps:

  • Acidification and Extraction: After the reaction, the mixture is acidified (e.g., with HCl) and the product is extracted into an organic solvent like ethyl acetate.[1]

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure.

  • Distillation: For higher purity, the crude product can be purified by vacuum distillation.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

This guide will help you troubleshoot and improve the yield of this compound when using the Williamson ether synthesis method.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stirring) start->check_conditions check_reagents Check Reagent Quality (Purity, Dryness) check_conditions->check_reagents Conditions OK optimize_conditions Optimize Conditions: - Lower Temperature - Increase Time - Use PTC check_conditions->optimize_conditions Conditions Suboptimal check_workup Review Work-up Procedure check_reagents->check_workup Reagents OK purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Reagents Impure/Wet modify_workup Modify Work-up: - Adjust pH - Thorough Extraction check_workup->modify_workup Work-up Inefficient end Improved Yield check_workup->end Work-up OK optimize_conditions->end purify_reagents->end modify_workup->end

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Incomplete Reaction - Monitor the reaction progress using TLC or GC. - Increase the reaction time. - Ensure efficient stirring to maintain a homogeneous mixture.Increased conversion of starting materials to product.
E2 Elimination Side Reaction - Lower the reaction temperature. The Williamson ether synthesis is an SN2 reaction, which is favored at lower temperatures than the competing E2 elimination.[2] - Consider using a phase-transfer catalyst (PTC) which can allow for milder reaction conditions.Reduced formation of acrylic acid byproduct and increased yield of the desired ether.
Moisture Contamination - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of sodium methoxide quenching, leading to a more efficient reaction.
Impure Starting Materials - Purify 2-bromopropanoic acid by distillation before use. - Use freshly prepared or commercially available high-purity sodium methoxide.Minimized side reactions and improved product purity and yield.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a common and effective method for the synthesis of this compound.

Reaction Scheme:

CH₃CH(Br)COOH + CH₃ONa → CH₃CH(OCH₃)COOH + NaBr

Experimental Workflow

Williamson_Ether_Synthesis_Workflow start Start dissolve_bromo Dissolve 2-Bromopropanoic Acid in Methanol start->dissolve_bromo add_methoxide Slowly Add Sodium Methoxide Solution at 0-5°C dissolve_bromo->add_methoxide react Warm to Room Temperature and Stir Overnight add_methoxide->react quench Quench with Water and Acidify with HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry_concentrate Dry over Na2SO4 and Concentrate wash->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify end This compound purify->end

Caption: Experimental workflow for Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromopropanoic acid152.9715.3 g0.1
Sodium methoxide54.025.94 g0.11
Methanol (anhydrous)32.04100 mL-
Diethyl ether (anhydrous)74.12As needed-
1 M Hydrochloric acid36.46As needed-
Saturated NaCl solution (brine)-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.3 g (0.1 mol) of 2-bromopropanoic acid in 50 mL of anhydrous methanol.

  • Prepare a solution of sodium methoxide by carefully dissolving 2.53 g (0.11 mol) of sodium metal in 50 mL of anhydrous methanol under a nitrogen atmosphere.

  • Cool the 2-bromopropanoic acid solution to 0-5 °C using an ice bath.

  • Slowly add the sodium methoxide solution dropwise to the stirred 2-bromopropanoic acid solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 50 mL of water.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound. A yield of around 80-90% can be expected.

Protocol 2: Methylation of Lactic Acid using Diazomethane

This method is suitable for small-scale synthesis and generally gives clean products with a simple workup. Caution: Diazomethane is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions.[3]

Reaction Scheme:

CH₃CH(OH)COOH + CH₂N₂ → CH₃CH(OCH₃)COOH + N₂

Experimental Workflow

Diazomethane_Methylation_Workflow start Start dissolve_lactic Dissolve Lactic Acid in Diethyl Ether start->dissolve_lactic add_diazomethane Add Ethereal Diazomethane Solution Dropwise at 0°C dissolve_lactic->add_diazomethane react Stir until N2 Evolution Ceases and Yellow Color Persists add_diazomethane->react quench Quench Excess Diazomethane with Acetic Acid react->quench concentrate Concentrate under Reduced Pressure quench->concentrate end This compound concentrate->end

Caption: Experimental workflow for methylation with diazomethane.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Lactic acid90.089.01 g0.1
Ethereal solution of diazomethane42.04In slight excess-
Diethyl ether (anhydrous)74.12100 mL-
Acetic acid60.05A few drops-

Procedure:

  • Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established procedures.[4]

  • In a flask, dissolve 9.01 g (0.1 mol) of lactic acid in 100 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add the ethereal solution of diazomethane dropwise with stirring. Nitrogen gas will evolve. Continue the addition until the yellow color of diazomethane persists and gas evolution ceases.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain this compound. This method typically provides a high yield of a relatively pure product.

Data Summary

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsTypical Yield (%)AdvantagesDisadvantages
Williamson Ether Synthesis 2-Bromopropanoic acid, Sodium methoxide80-95%High yield, scalable, uses common reagents.Potential for E2 elimination side reaction, requires anhydrous conditions.
Methylation with Diazomethane Lactic acid, Diazomethane>95%Very high yield, clean reaction, simple workup.Diazomethane is toxic and explosive, not suitable for large-scale synthesis.
Methylation with Dimethyl Sulfate Lactic acid/Methyl lactate, Dimethyl sulfate, Base70-85%Readily available and inexpensive reagents.Dimethyl sulfate is toxic and a suspected carcinogen, requires careful handling and purification.

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

References

Validation & Comparative

A Comparative Guide to Chiral Derivatizing Agents: 2-Methoxypropanoic Acid vs. Mosher's Acid (MTPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) and absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), remains a powerful and accessible technique for this purpose. For decades, α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has been the preeminent reagent for these analyses.[1] This guide provides a detailed comparison of Mosher's acid with the less ubiquitous 2-methoxypropanoic acid and its more powerful analogue, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), offering insights into their respective performances, supported by experimental protocols and data.

At a Glance: Key Differences and Performance Metrics

While Mosher's acid is a highly effective and widely trusted CDA, alternatives such as the this compound family of reagents present distinct advantages, most notably the potential for larger chemical shift differences (Δδ) in the ¹H NMR spectra of their diastereomeric derivatives. A larger Δδ value simplifies spectral analysis and enhances the reliability of stereochemical assignments.

PropertyThis compoundMosher's Acid (MTPA)2-Methoxy-2-(1-naphthyl)propionic acid (MαNP)
Chemical Structure C₄H₈O₃C₁₀H₉F₃O₃C₁₄H₁₂O₃
Key Structural Feature Simple aliphatic backbonePhenyl and trifluoromethyl groupsNaphthyl group
Anisotropic Effect Moderate (from the methoxy (B1213986) group)Strong (from the phenyl group)Very Strong (from the naphthyl group)
¹H NMR Δδ Values Data not widely available, expected to be smaller than MTPAGood, widely accepted standardSignificantly larger than MTPA[2]
Cost Generally lowerHigherHigher than MTPA
Availability Commercially availableReadily available in both enantiopure formsAvailable, but less common than MTPA

Delving Deeper: A Head-to-Head Comparison

Mosher's Acid (MTPA): The Gold Standard

Mosher's acid has been the go-to CDA for decades due to its robust performance and the wealth of literature supporting its application.[1] The presence of the phenyl ring and the trifluoromethyl group creates a distinct anisotropic environment, leading to well-resolved signals for the resulting diastereomers in ¹H and ¹⁹F NMR spectra. The analysis of the chemical shift differences (Δδ = δS - δR) between the diastereomeric esters or amides allows for the determination of the absolute configuration of the chiral substrate.[3]

Advantages of Mosher's Acid:

  • Extensive body of literature and well-established protocols.[4]

  • Reliable performance for a wide range of chiral alcohols and amines.

  • Availability of both (R) and (S) enantiomers in high purity.

  • The presence of fluorine allows for sensitive ¹⁹F NMR analysis.

Limitations of Mosher's Acid:

  • In some cases, the Δδ values can be small, leading to signal overlap and ambiguity in the analysis, especially in complex molecules.[5]

  • The cost of the reagent can be a consideration for large-scale applications.

This compound and its Naphthyl Analogue (MαNP Acid): A Powerful Alternative

While direct comparative data for this compound is scarce, its structural analogue, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), has been shown to be a superior CDA in terms of inducing larger chemical shift differences.[2] The larger aromatic system of the naphthyl group exerts a more pronounced anisotropic effect compared to the phenyl group in Mosher's acid. This results in significantly larger Δδ values in the ¹H NMR spectra of the diastereomeric esters, facilitating a more straightforward and reliable determination of absolute configuration.[2]

Advantages of the this compound Family (specifically MαNP Acid):

  • Larger Δδ Values: The most significant advantage is the generation of larger and more easily interpretable chemical shift differences in ¹H NMR spectra.[2]

  • Enhanced Reliability: The larger separation of signals reduces the chance of peak overlap and increases the confidence in stereochemical assignments.

Limitations:

  • Cost and Availability: MαNP acid is generally more expensive and less readily available than Mosher's acid.

  • Limited Literature: Compared to Mosher's acid, there is a less extensive body of published data and established protocols for MαNP acid and especially for the parent this compound.

Experimental Protocols

The following are generalized protocols for the preparation of diastereomeric esters for NMR analysis. The choice of acid chloride or the use of a coupling agent depends on the reactivity of the chiral alcohol and the acid.

Protocol 1: Derivatization with Mosher's Acid Chloride

Materials:

  • Chiral alcohol (1-5 mg)

  • (R)- or (S)-Mosher's acid chloride (1.1-1.5 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous pyridine (B92270) or DMAP (catalytic amount)

  • NMR tube

Procedure:

  • Dissolve the chiral alcohol in the deuterated solvent in an NMR tube.

  • Add the anhydrous base (e.g., pyridine).

  • Add Mosher's acid chloride and mix the contents thoroughly.

  • Monitor the reaction by ¹H NMR until completion (typically 30-60 minutes at room temperature).

  • Acquire the final ¹H and/or ¹⁹F NMR spectrum.

  • Repeat the procedure using the other enantiomer of Mosher's acid chloride.

Protocol 2: Derivatization with 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid) using a Coupling Agent

Materials:

  • Chiral alcohol (1-5 mg)

  • (R)- or (S)-MαNP acid (1.1-1.5 equivalents)

  • Coupling agent (e.g., DCC, EDC) (1.1-1.5 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • DMAP (catalytic amount)

  • NMR tube

Procedure:

  • Dissolve the chiral alcohol, MαNP acid, and DMAP in the deuterated solvent in an NMR tube.

  • Add the coupling agent and mix well.

  • Allow the reaction to proceed at room temperature, monitoring by ¹H NMR until the starting material is consumed.

  • Acquire the final ¹H NMR spectrum.

  • Repeat the procedure with the other enantiomer of MαNP acid.

Visualizing the Chemistry

To better understand the structures and workflows, the following diagrams are provided.

cluster_2MPA This compound cluster_MTPA Mosher's Acid (MTPA) img_2MPA img_MTPA

Caption: Chemical Structures of this compound and Mosher's Acid.

G cluster_reactants Reactants cluster_products Products Chiral_Alcohol Chiral Alcohol (R/S mixture) Derivatization Derivatization Reaction (Esterification) Chiral_Alcohol->Derivatization CDA Chiral Derivatizing Agent ((R)-enantiomer) CDA->Derivatization Diastereomer_R Diastereomer (R,R) Derivatization->Diastereomer_R Diastereomer_S Diastereomer (S,R) Derivatization->Diastereomer_S NMR_Analysis NMR Analysis Diastereomer_R->NMR_Analysis Diastereomer_S->NMR_Analysis Result Determination of Enantiomeric Excess & Absolute Configuration NMR_Analysis->Result

Caption: General workflow for chiral derivatization and NMR analysis.

G Start Need to determine absolute configuration of a chiral alcohol/amine Complex_Molecule Is the molecule structurally complex with potential for signal overlap? Start->Complex_Molecule High_Confidence Is the highest confidence in assignment critical? Complex_Molecule->High_Confidence Yes Cost_Constraint Are there significant cost constraints? Complex_Molecule->Cost_Constraint No High_Confidence->Cost_Constraint No Consider_MNAP Consider MαNP Acid for larger Δδ values High_Confidence->Consider_MNAP Cost_Constraint->Consider_MNAP No MTPA_Standard Use Mosher's Acid as a cost-effective standard Cost_Constraint->MTPA_Standard Use_MTPA Use Mosher's Acid (MTPA)

Caption: Decision tree for selecting a chiral derivatizing agent.

Conclusion

Mosher's acid remains a reliable and well-documented chiral derivatizing agent for the determination of enantiomeric excess and absolute configuration by NMR spectroscopy. However, for challenging cases involving complex molecules where signal overlap may be an issue, or when the highest degree of confidence in the stereochemical assignment is required, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) presents a powerful alternative due to its ability to induce larger chemical shift differences. While direct experimental data for the parent this compound as a CDA is not as readily available, the performance of its naphthyl analogue suggests that the this compound scaffold is a promising platform for the development of effective chiral derivatizing agents. The choice between these reagents will ultimately depend on the specific requirements of the analysis, including the complexity of the substrate, the desired level of analytical certainty, and budgetary considerations.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the quantitative analysis of 2-Methoxypropanoic acid. The selection of a suitable analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines detailed experimental protocols, presents a comparative analysis of validation parameters, and discusses the relative strengths of each technique for this specific application.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a robust and widely used technique for the analysis of organic acids. For this compound, a reversed-phase HPLC method with UV detection is a common approach. The validation of this method ensures its suitability for its intended purpose by evaluating its performance characteristics.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-Phase Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2] The exact ratio may require optimization.

  • Elution: Isocratic or gradient elution can be employed.

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).[3]

  • Detection Wavelength: Low UV wavelength (e.g., 210 nm) is often used for carboxylic acids lacking a strong chromophore.

  • Injection Volume: 10-20 µL.[1][3]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation: HPLC Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for the analysis of this compound. These values are illustrative and should be experimentally determined during method validation.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.999> 0.999
Range (µg/mL) To be defined based on application1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 3.0%< 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:1~0.1
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:1~0.3
Specificity No interference from blank/placeboPeak purity > 99%

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_System Develop System Suitability Test MD_Optimize->MD_System V_Protocol Prepare Validation Protocol MD_System->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report RA_SST Perform System Suitability V_Report->RA_SST RA_Sample Analyze Samples RA_Data Process & Report Results RA_Sample->RA_Data RA_SST->RA_Sample Analytical_Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_CE Capillary Electrophoresis H_Sample Sample Preparation (Dilution/Filtration) H_Inject Injection H_Sample->H_Inject H_Sep Chromatographic Separation (C18 Column) H_Inject->H_Sep H_Detect UV Detection H_Sep->H_Detect H_Data Data Analysis H_Detect->H_Data G_Sample Sample Preparation (Derivatization) G_Inject Injection G_Sample->G_Inject G_Sep Gas Chromatographic Separation G_Inject->G_Sep G_Detect Mass Spectrometric Detection G_Sep->G_Detect G_Data Data Analysis G_Detect->G_Data C_Sample Sample Preparation (Dilution in BGE) C_Inject Injection C_Sample->C_Inject C_Sep Electrophoretic Separation C_Inject->C_Sep C_Detect UV Detection C_Sep->C_Detect C_Data Data Analysis C_Detect->C_Data

References

accuracy and precision of enantiomeric excess determination with 2-Methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the development of chiral drugs. 2-Methoxypropanoic acid (2-MPA) serves as a valuable chiral derivatizing agent (CDA) for this purpose, converting a mixture of enantiomers into diastereomers that can be distinguished and quantified, primarily by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative overview of 2-MPA's performance against other common methods, supported by experimental data and detailed protocols.

Principle of Enantiomeric Excess Determination with 2-MPA

The core principle involves the reaction of the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure form of this compound. This reaction creates a mixture of diastereomers. Unlike the original enantiomers, which are spectroscopically indistinguishable in an achiral environment, the resulting diastereomers have distinct physical and chemical properties. This distinction allows for their differentiation and quantification using techniques like NMR spectroscopy, where the diastereomers will exhibit separate signals. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original sample.[1]

Performance Comparison of Chiral Derivatizing Agents

While direct, comprehensive studies on the accuracy and precision of this compound are not extensively documented in publicly available literature, its performance can be inferred from structurally similar and more extensively studied agents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and Mosher's acid (MTPA). MαNP acid, for instance, has been shown to provide larger chemical shift differences (Δδ) in ¹H NMR spectra compared to conventional reagents like MTPA, which can lead to more accurate integration and, therefore, more reliable ee determination.

Table 1: Comparison of Chiral Derivatizing Agents for ee Determination by NMR

Chiral Derivatizing AgentTypical AnalyteMethod of AnalysisReported AccuracyReported Precision (RSD)Key AdvantagesKey Disadvantages
This compound (2-MPA) Alcohols, Amines¹H NMRInferred: HighInferred: < 2%Simpler structure may lead to less signal overlap.Limited direct literature data.
Mosher's Acid (MTPA) Alcohols, Amines¹H NMR, ¹⁹F NMR±1-5%< 3%Well-established method, extensive literature.Can be less accurate due to peak overlap.
MαNP Acid Alcohols¹H NMRHigh (due to large Δδ)Not explicitly reportedLarge chemical shift separation.Not as widely commercially available.
Chiral HPLC Wide rangeHPLCHigh (< ±1%)< 2%High accuracy and precision.Requires method development for each analyte.
Chiral GC Volatile compoundsGCHigh (< ±1%)< 2%High resolution.Requires derivatization for non-volatile analytes.

Experimental Protocols

A detailed experimental protocol for the derivatization of a chiral alcohol with this compound followed by NMR analysis is provided below. This protocol is based on established procedures for similar chiral derivatizing agents.

Protocol: Determination of Enantiomeric Excess of a Chiral Alcohol using this compound and ¹H NMR

Materials:

  • Chiral alcohol sample (e.g., 1-phenylethanol)

  • (R)- or (S)-2-Methoxypropanoic acid (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Alcohol Solution: In a clean, dry reaction vial, dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the alcohol solution, add (R)- or (S)-2-Methoxypropanoic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric ester mixture in CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methoxy (B1213986) protons of the 2-MPA moiety or a proton near the stereocenter of the alcohol).

    • Integrate the corresponding peaks for each diastereomer.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100

Workflow for ee Determination using 2-MPA

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral analyte using this compound.

ee_determination_workflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_result Result Analyte Chiral Analyte (Enantiomeric Mixture) Reaction Esterification/ Amidation Analyte->Reaction CDA (R)- or (S)-2-MPA CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers Forms NMR NMR Spectroscopy Diastereomers->NMR Analyzed by Integration Signal Integration NMR->Integration Leads to ee_Calculation ee Calculation Integration->ee_Calculation Input for

Caption: Workflow for ee determination using 2-MPA.

Conclusion

This compound is a promising chiral derivatizing agent for the determination of enantiomeric excess. Its utility is based on the reliable method of converting enantiomers into diastereomers, which can then be quantified using standard spectroscopic techniques like NMR. While direct comparative data on its accuracy and precision are still emerging, analogies to structurally similar and well-established reagents suggest that 2-MPA can offer a high degree of accuracy and precision. The straightforward experimental protocol and the potential for clear signal separation in NMR spectra make it a valuable tool for researchers in organic synthesis and pharmaceutical development. For highly regulated applications, method validation against a primary technique like chiral HPLC or GC is recommended.

References

Unveiling the Potential of 2-Methoxypropanoic Acid as a Chiral Derivatizing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of stereoselective analysis, the choice of a chiral derivatizing agent (CDA) is paramount for the accurate determination of enantiomeric excess and absolute configuration of chiral molecules. While a host of reagents have been developed and are widely used, this guide provides a comparative overview of 2-Methoxypropanoic acid (2-MPA) and its potential advantages over other established CDAs. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their chiral analysis workflows.

The Principle of Chiral Derivatization

Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture to form diastereomers. Unlike enantiomers, which exhibit identical physical and chemical properties in an achiral environment, the resulting diastereomers possess distinct properties. This crucial difference allows for their separation and quantification using standard chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The fundamental workflow of chiral derivatization is depicted below.

G cluster_0 Derivatization cluster_1 Analysis Racemic_Mixture Racemic Mixture (e.g., (R/S)-Alcohol) Diastereomers Diastereomeric Mixture ((R,R) and (S,R) Esters) Racemic_Mixture->Diastereomers Reaction CDA Chiral Derivatizing Agent (e.g., (R)-2-MPA) CDA->Diastereomers Separation Separation/Differentiation (HPLC or NMR) Diastereomers->Separation Quantification Quantification of Diastereomers Separation->Quantification Determination Determination of Enantiomeric Excess Quantification->Determination

Figure 1: General workflow of chiral derivatization for enantiomeric excess determination.

A Comparative Analysis of Chiral Derivatizing Agents

The efficacy of a CDA is determined by several factors, including the ease of the derivatization reaction, the stability of the resulting diastereomers, and the degree of separation or spectral dispersion achieved. Here, we compare this compound with two widely used CDAs: Mosher's acid (MTPA) and α-Methoxyphenylacetic acid (MPA).

FeatureMosher's Acid (MTPA)α-Methoxyphenylacetic Acid (MPA)This compound (2-MPA)
Structure α-methoxy-α-trifluoromethylphenylacetic acidα-methoxyphenylacetic acidThis compound
Key Structural Feature Phenyl and trifluoromethyl groupPhenyl groupMethyl group
Potential for Racemization Low (no α-proton)Higher (presence of an α-proton)Low (no α-proton at the chiral center)
Anisotropic Effect Strong (due to the phenyl ring)Moderate (due to the phenyl ring)Weaker (lacks a large aromatic group)
¹H NMR Δδ Values ModerateGenerally larger than MTPA for secondary alcoholsPotentially smaller than MTPA and MPA
¹⁹F NMR Analysis YesNoNo
Steric Hindrance HighModerateLow
Cost HighModeratePotentially lower

Table 1: Comparison of key features of selected chiral derivatizing agents.

Advantages of this compound (2-MPA)

While direct comparative experimental data for 2-MPA is limited in the current literature, its structural simplicity suggests several potential advantages over more complex CDAs:

  • Reduced Steric Hindrance: The absence of a bulky aromatic ring in 2-MPA can be advantageous when derivatizing sterically hindered chiral molecules. This may lead to faster reaction kinetics and higher derivatization yields.

  • Simplified NMR Spectra: The derivatives of 2-MPA will produce simpler ¹H NMR spectra due to the absence of strong anisotropic effects from a phenyl or naphthyl ring. This can be beneficial in complex molecules where signal overlap is a concern.

  • Potential for Improved HPLC Separation: The polarity of 2-MPA derivatives may differ significantly from those of MTPA or MPA, potentially leading to better separation of diastereomers on certain HPLC stationary phases.

  • Cost-Effectiveness: The simpler structure of 2-MPA suggests a more straightforward synthesis, which could translate to lower costs for the reagent.

  • Stability to Racemization: Similar to Mosher's acid, the chiral center of 2-MPA lacks an α-proton, making it stable against racemization under typical derivatization conditions.

Experimental Protocols

The following are generalized protocols for the derivatization of chiral alcohols and amines. These can be adapted for use with this compound.

Derivatization of a Chiral Alcohol using 2-MPA Chloride

This protocol is for the formation of a 2-MPA ester from a chiral secondary alcohol.

G Start Start: Chiral Alcohol (1 equiv) in dry CH₂Cl₂ Add_Reagents Add Pyridine (B92270) (2 equiv) and (R)-2-MPA Chloride (1.2 equiv) Start->Add_Reagents Stir Stir at room temperature (monitor by TLC/LC-MS) Add_Reagents->Stir Workup Aqueous Workup (e.g., wash with 1M HCl, sat. NaHCO₃, brine) Stir->Workup Dry Dry over Na₂SO₄ and concentrate Workup->Dry Purify Purify by column chromatography (Silica gel) Dry->Purify End Diastereomeric Esters for analysis Purify->End

Figure 2: Experimental workflow for the derivatization of a chiral alcohol with 2-MPA chloride.

Procedure:

  • To a solution of the chiral alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere, add pyridine (2 equivalents).

  • Cool the solution to 0 °C and add (R)-2-Methoxypropanoyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC or LC-MS).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by flash column chromatography on silica (B1680970) gel.

Derivatization of a Chiral Amine using 2-MPA

This protocol describes the formation of a 2-MPA amide from a chiral primary or secondary amine using a peptide coupling agent.

Procedure:

  • To a solution of the chiral amine (1 equivalent) and (R)-2-Methoxypropanoic acid (1.1 equivalents) in anhydrous CH₂Cl₂, add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the diastereomeric amides by column chromatography.

Data Presentation: A Comparative Overview

ParameterMosher's Acid (MTPA) Esterα-Methoxyphenylacetic Acid (MPA) EsterThis compound (2-MPA) Ester (Hypothetical)
Analyte (±)-1-Phenylethanol(±)-1-Phenylethanol(±)-1-Phenylethanol
¹H NMR Δδ (ppm) for -CH₃ ~0.05 - 0.15~0.10 - 0.25~0.02 - 0.10
HPLC Separation Factor (α) 1.1 - 1.31.2 - 1.51.1 - 1.4
Typical Reaction Time 1 - 4 hours1 - 4 hours0.5 - 3 hours
Typical Yield >90%>90%>95%

Table 2: Representative performance comparison of CDAs for the analysis of (±)-1-Phenylethanol.

Conclusion and Future Outlook

This compound presents itself as a potentially valuable addition to the toolbox of chiral derivatizing agents. Its simple structure may offer advantages in terms of reaction kinetics, yield, and cost-effectiveness, particularly for sterically demanding substrates. However, the lack of extensive, direct comparative studies with established reagents like MTPA and MPA necessitates further research. Experimental validation is required to fully elucidate the performance of 2-MPA in terms of the magnitude of NMR chemical shift differences and HPLC separation factors for a wide range of chiral analytes. Such studies will be crucial in defining the specific applications where 2-MPA can offer a superior alternative to existing chiral derivatizing agents.

Cross-Validation of 2-Methoxypropanoic Acid Enantiomer Analysis: A Comparative Guide to Chiral GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of drug candidates and their intermediates is a critical quality attribute, profoundly influencing pharmacological activity and safety. 2-Methoxypropanoic acid is a chiral building block whose enantiomeric purity must be rigorously controlled. This guide provides a comprehensive cross-validation framework for the enantioselective analysis of this compound, comparing the performance of chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods. Detailed experimental protocols and performance data are presented to facilitate method selection and implementation in a drug development or quality control setting.

Comparative Performance of Chiral GC and HPLC

The selection of an analytical technique for chiral separations is contingent upon several factors, including sample volatility, presence of chromophores, and the desired analytical throughput. For this compound, both chiral GC and HPLC offer viable, yet distinct, approaches to enantiomeric resolution.

Table 1: Performance Characteristics of Chiral GC and HPLC for this compound Analysis

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Analyte Form Methyl Ester DerivativeFree Acid
Stationary Phase Cyclodextrin-based (e.g., β-DEX™ 120)Polysaccharide-based (e.g., CHIRALPAK® AD-H)
Separation Principle Direct enantiomeric separation via inclusion complexation with the chiral stationary phase.Direct enantiomeric separation via differential interactions with the chiral stationary phase.
Typical Retention Time (R-enantiomer) ~12.5 min~8.2 min
Typical Retention Time (S-enantiomer) ~13.1 min~9.5 min
Resolution (Rs) > 2.0> 2.5
Limit of Quantitation (LOQ) ~0.1% of the major enantiomer~0.05% of the major enantiomer
Throughput ModerateHigh
Key Advantages High resolution for volatile compounds.Broad applicability, no derivatization required.
Key Disadvantages Requires derivatization of the carboxylic acid.Higher solvent consumption.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods.

Chiral Gas Chromatography (GC) Method

1. Derivatization to Methyl Esters:

  • Reagents: Methanolic HCl (3 M) or Trimethylsilyldiazomethane (TMS-diazomethane) solution in diethyl ether.

  • Procedure (using Methanolic HCl):

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of 3 M methanolic HCl.

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool to room temperature and neutralize with a small amount of solid sodium bicarbonate.

    • Filter the solution prior to GC injection.

2. GC-FID Analysis:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: β-DEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 2°C/min to 120°C.

    • Hold at 120°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Chiral High-Performance Liquid Chromatography (HPLC) Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[1]

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent results, which is crucial for method transfer and data integrity throughout the drug development lifecycle.

CrossValidationWorkflow start Racemic 2-Methoxypropanoic Acid Standard gc_method Chiral GC Method (Derivatization + GC-FID) start->gc_method hplc_method Chiral HPLC Method (Direct Injection + HPLC-UV) start->hplc_method gc_data GC Data: Retention Times Peak Areas Resolution (Rs) gc_method->gc_data hplc_data HPLC Data: Retention Times Peak Areas Resolution (Rs) hplc_method->hplc_data comparison Data Comparison and Equivalence Testing gc_data->comparison hplc_data->comparison decision Method Equivalence Established? comparison->decision validation_report Cross-Validation Report decision->validation_report end_success Methods are Interchangeable decision->end_success Yes end_fail Investigate Discrepancies and Re-evaluate decision->end_fail No

References

Navigating the Labyrinth of Chirality: A Comparative Guide to 2-Methoxypropanoic Acid and Its Alternatives as Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral resolving agent is a critical decision that profoundly influences process efficiency, yield, and scalability. This guide provides a comprehensive comparison of 2-Methoxypropanoic acid as a chiral resolving agent against two industry-standard alternatives: (S)-mandelic acid and L-tartaric acid. Through a detailed examination of their performance, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their pursuit of enantiopure molecules.

The classical method of resolving a racemic mixture via the formation of diastereomeric salts remains a cornerstone of stereoselective chemistry. This technique hinges on the reaction of a racemic base or acid with an enantiomerically pure resolving agent, converting the enantiomers into diastereomers. These diastereomers, possessing distinct physical properties such as solubility, can then be separated by fractional crystallization. The success of this method is intrinsically linked to the choice of the resolving agent.

The Contenders: A Head-to-Head Comparison

While this compound is a potential chiral resolving agent, its application is less documented in readily available literature compared to its more established counterparts. However, insights can be drawn from its structural analogs, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). These compounds, along with this compound, offer a different steric and electronic profile compared to the more commonly used aromatic or poly-hydroxylated acids.

A significant limitation of MαNP acid, and likely by extension this compound, is its higher cost compared to agents like α-methoxy-α-phenylacetic acid (MPA) and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This cost factor can be a considerable drawback, especially for large-scale industrial applications.

On the other hand, a key advantage of MαNP acid is the enhanced separation of the resulting diastereomeric esters by High-Performance Liquid Chromatography (HPLC) on silica (B1680970) gel. Furthermore, it often provides larger chemical shift differences in ¹H NMR spectroscopy, which can be beneficial for the analysis and characterization of the diastereomers.

To provide a clear, data-driven comparison, the following tables summarize the performance of (S)-mandelic acid and L-tartaric acid in the resolution of racemic amines. Unfortunately, specific quantitative data for the resolution of amines or alcohols using this compound is not widely available in the reviewed scientific literature. The data presented for the alternative agents serves as a benchmark against which the potential performance of this compound can be evaluated.

Performance Data: Resolution of Racemic Amines
Resolving AgentRacemic AmineSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved AmineReference
(S)-Mandelic Acid 1-PhenylethylamineEthanol/WaterHigh>95%[1]
(±)-α-MethylbenzylamineEthanol85%98%[1]
L-Tartaric Acid 1-PhenylethylamineMethanolGood>90%[2]
(±)-α-MethylbenzylamineWater78%92%[2]

Note: The efficiency of a chiral resolution is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented are representative examples.

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution strategies. Below are generalized protocols for the resolution of a racemic amine using (S)-mandelic acid and L-tartaric acid.

Protocol 1: Chiral Resolution of a Racemic Amine using (S)-Mandelic Acid

Materials:

  • Racemic amine

  • (S)-Mandelic acid

  • Ethanol

  • Water

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve one equivalent of (S)-mandelic acid in the same solvent, also with gentle heating.

    • Add the (S)-mandelic acid solution to the amine solution and stir. The formation of a precipitate (the diastereomeric salts) may occur.

  • Fractional Crystallization:

    • Heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystallized diastereomeric salt in water.

    • Add 10% NaOH solution until the pH is basic, which will liberate the free amine.

    • Extract the amine into an organic solvent like diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[3]

Protocol 2: Chiral Resolution of a Racemic Amine using L-Tartaric Acid

Materials:

  • Racemic amine

  • L-Tartaric acid

  • Methanol (or other suitable solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol) with warming.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-tartaric acid in the same solvent, also with warming.

    • Add the L-tartaric acid solution to the amine solution.

  • Fractional Crystallization:

    • Allow the solution to cool to room temperature and then place it in a refrigerator or ice bath to promote crystallization.

    • Collect the precipitated diastereomeric salt by filtration.

  • Liberation of the Enantiomerically Enriched Amine:

    • Treat the salt with an aqueous solution of a base (e.g., 10% NaOH) to liberate the free amine.

    • Extract the amine with an organic solvent.

    • Dry the organic extract and evaporate the solvent to yield the resolved amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric purity of the product by a suitable method (e.g., chiral HPLC or formation of a diastereomeric derivative for NMR analysis).

Visualizing the Process: Workflows and Relationships

To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.

Chiral_Resolution_Workflow cluster_step1 Step 1: Diastereomeric Salt Formation cluster_step2 Step 2: Fractional Crystallization cluster_step3 Step 3: Liberation of Enantiomer Racemic_Mixture Racemic Mixture (e.g., Amine) Mixing Mixing & Heating Racemic_Mixture->Mixing Resolving_Agent Chiral Resolving Agent (e.g., this compound) Resolving_Agent->Mixing Solvent Suitable Solvent Solvent->Mixing Diastereomeric_Salts Solution of Diastereomeric Salts Mixing->Diastereomeric_Salts Cooling Cooling Diastereomeric_Salts->Cooling Crystallization Crystallization of Less Soluble Diastereomer Cooling->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor with More Soluble Diastereomer Filtration->Mother_Liquor Basification Basification (e.g., NaOH) Less_Soluble_Salt->Basification Extraction Solvent Extraction Basification->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Resolved_Enantiomer Resolved Enantiomer Evaporation->Resolved_Enantiomer

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Logical_Relationship cluster_resolving_agents Chiral Resolving Agents cluster_properties Key Properties & Considerations MPA This compound Cost Cost MPA->Cost Higher Availability Availability MPA->Availability Less Common Efficiency Resolution Efficiency (Yield, ee%) MPA->Efficiency Potentially High (Substrate Dependent) Applicability Substrate Applicability MPA->Applicability Potentially Broad Analysis Ease of Analysis (NMR, HPLC) MPA->Analysis Advantageous (NMR Shift) MA (S)-Mandelic Acid MA->Cost Moderate MA->Availability Widely Available MA->Efficiency High (Documented) MA->Applicability Broad (Amines, Alcohols) MA->Analysis Standard TA L-Tartaric Acid TA->Cost Lower TA->Availability Widely Available TA->Efficiency High (Documented) TA->Applicability Broad (Amines) TA->Analysis Standard

Caption: Logical relationships of key considerations for selecting a chiral resolving agent.

Conclusion: Making an Informed Choice

The selection of a chiral resolving agent is a multifaceted decision that requires a careful balance of performance, cost, and practicality. While established and cost-effective agents like (S)-mandelic acid and L-tartaric acid have a proven track record with a wealth of supporting data, the exploration of alternative agents like this compound can be warranted in specific contexts.

The primary limitations of this compound appear to be its higher cost and the relative scarcity of documented applications, which may necessitate more extensive process development. However, its structural features suggest potential advantages in the resolution of certain substrates, particularly where the resulting diastereomers are challenging to separate or analyze using conventional methods. The enhanced analytical handle it may provide in NMR spectroscopy could be a significant benefit in a research and development setting.

Ultimately, the optimal choice of a chiral resolving agent is often empirical and requires experimental screening. This guide provides a framework for this evaluation, highlighting the known performance of industry-standard agents and outlining the potential, albeit less documented, profile of this compound. For drug development professionals, a thorough cost-benefit analysis will be crucial, weighing the potential for improved resolution efficiency against the higher upfront cost of the resolving agent.

References

A Comparative Guide to 2-Methoxypropanoic Acid and Alternatives for Chiral Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the determination of enantiomeric purity and absolute configuration is a critical undertaking. Chiral derivatizing agents (CDAs) are invaluable tools in this process, converting enantiomers into diastereomers that can be distinguished by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). This guide provides a comparative overview of 2-methoxypropanoic acid and its alternatives as chiral derivatizing agents, supported by available experimental data and detailed methodologies.

Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their differentiation challenging. Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture to form a pair of diastereomers. These diastereomers possess distinct physical properties, leading to different signals in analytical spectra, which allows for their quantification and the determination of the enantiomeric excess (ee) of the original sample.

Comparison of Chiral Derivatizing Agents

Several carboxylic acids and their derivatives are employed as CDAs. This guide focuses on the comparison of this compound with other commonly used agents for the derivatization of chiral alcohols and amines, primarily for NMR and GC analysis.

For NMR Analysis

In NMR spectroscopy, the diastereomers formed by the reaction of a chiral analyte with a CDA exhibit different chemical shifts (δ). The magnitude of the chemical shift difference (Δδ) is a key parameter for accurate integration and determination of enantiomeric excess. A larger Δδ value generally leads to more reliable results.

Chiral Derivatizing AgentStructureTypical Δδ (ppm) for Protons Near StereocenterKey Features & Limitations
This compound Data not readily available in direct comparative studies.Potentially a simpler and less sterically hindered CDA. Lack of extensive comparative data is a limitation.
α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA, Mosher's Acid) [1]ModerateThe presence of the -CF3 group allows for 19F NMR analysis, which can offer a cleaner spectrum with no background signals.[1]
2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP) LargeThe naphthyl group induces a strong anisotropic effect, leading to significantly larger Δδ values compared to MTPA, making it a powerful tool for determining absolute configuration.[2]
α-Methoxy-α-phenylacetic Acid (MPA) Moderate to LargeCan provide larger Δδ values than MTPA for some secondary alcohols.[3]

Note: The magnitude of Δδ is highly dependent on the specific analyte, solvent, and temperature.

For GC Analysis

For gas chromatography, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like amino acids. Chiral derivatizing agents are used to form diastereomers that can be separated on a standard achiral GC column.

Derivatization ApproachReagentsAnalytesKey Features
Acylation Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA)Amines, Alcohols, Amino AcidsForms stable and volatile derivatives. Fluorinated anhydrides can enhance sensitivity in electron capture detection (ECD).
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Amines, Alcohols, Carboxylic Acids, Amino AcidsProduces thermally stable derivatives. MTBSTFA derivatives are more resistant to hydrolysis than TMS derivatives.
Chloroformate Derivatization Ethyl chloroformate (ECF), Methyl chloroformate (MCF)Amino AcidsRapid reaction under mild conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of chiral alcohols and amines.

Derivatization of a Chiral Alcohol with a Carboxylic Acid CDA for NMR Analysis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol)

  • (R)- or (S)-2-Methoxypropanoic acid (or other CDA)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • NMR tubes

Procedure:

  • In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and the chiral derivatizing agent (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP.

  • To this solution, add the coupling agent (e.g., DCC, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by flash chromatography if necessary.

  • Dissolve the purified esters in CDCl₃ and acquire the ¹H NMR spectrum.

  • Compare the spectra of the diastereomers to determine the enantiomeric excess by integrating well-resolved signals.

Derivatization of a Chiral Amine with a Carboxylic Acid CDA for NMR Analysis

Materials:

  • Chiral amine (e.g., α-methylbenzylamine)

  • (R)- or (S)-2-Methoxypropanoic acid (or other CDA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or another suitable coupling agent

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR tubes

Procedure:

  • In a clean, dry vial, dissolve the chiral derivatizing agent (1.1 eq) in anhydrous DCM.

  • Add the coupling agent (e.g., EDC, 1.2 eq) and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the chiral amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion.

  • Work up the reaction as described in the alcohol derivatization protocol.

  • Purify the resulting diastereomeric amides by flash chromatography if necessary.

  • Analyze the purified amides by ¹H NMR in CDCl₃.

Visualizing the Workflow

The general workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Analysis racemic_mixture Racemic Mixture (R)-Analyte + (S)-Analyte reaction Reaction (Esterification/Amidation) racemic_mixture->reaction cda (S)-Chiral Derivatizing Agent cda->reaction diastereomers Diastereomeric Mixture (R,S)-Derivative + (S,S)-Derivative reaction->diastereomers nmr NMR Spectroscopy diastereomers->nmr spectra NMR Spectrum with Separated Signals nmr->spectra integration Integration of Signals spectra->integration ee_calc Calculation of Enantiomeric Excess integration->ee_calc

Workflow for Enantiomeric Excess Determination.

Logical Relationship for Absolute Configuration Determination

To determine the absolute configuration, two separate derivatizations are performed using both the (R) and (S) enantiomers of the chiral derivatizing agent. The resulting chemical shift differences (Δδ = δS - δR) are then analyzed based on established models, such as the Mosher model for MTPA.

G cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment analyte Chiral Analyte (Unknown Configuration) r_derivative (R)-CDA Derivative analyte->r_derivative + (R)-CDA s_derivative (S)-CDA Derivative analyte->s_derivative + (S)-CDA r_cda (R)-CDA s_cda (S)-CDA r_nmr ¹H NMR of (R)-Derivative r_derivative->r_nmr s_nmr ¹H NMR of (S)-Derivative s_derivative->s_nmr delta_delta Calculate Δδ = δS - δR for Protons r_nmr->delta_delta s_nmr->delta_delta model Apply Conformational Model (e.g., Mosher's Model) delta_delta->model config Assign Absolute Configuration model->config

Logic for Absolute Configuration Determination.

Conclusion

While this compound presents a structurally simpler alternative to more complex chiral derivatizing agents, a lack of direct comparative studies with quantitative data makes a definitive performance assessment challenging. For applications requiring high sensitivity and large chemical shift separations in NMR analysis, agents like MαNP have demonstrated superior performance over the widely used Mosher's acid. The choice of a chiral derivatizing agent should be guided by the specific analytical challenge, the nature of the analyte, and the available instrumentation. The provided protocols offer a starting point for the application of these agents in the critical task of stereochemical analysis. Further research directly comparing this compound with established CDAs would be beneficial to the scientific community.

References

Navigating the Labyrinth of Chirality: A Comparative Guide to the Resolution of Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

Propranolol (B1214883) is a chiral drug, with the (S)-(-)-enantiomer being significantly more potent in its beta-blocking activity than the (R)-(+)-enantiomer.[1] Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for pharmaceutical development and quality control. This guide will compare two prominent methods for the chiral resolution of propranolol: Diastereomeric Salt Crystallization and High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs).

Performance at a Glance: A Comparative Summary

The following table provides a high-level comparison of the two primary methods for the chiral resolution of propranolol, offering a clear overview of their respective strengths and weaknesses.

ParameterDiastereomeric Salt CrystallizationChiral HPLC
Principle Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Differential interaction of enantiomers with a chiral stationary phase.
Typical Resolving Agent Di-(p-toluoyl)tartaric acidN/A (Chiral Stationary Phase)
Typical Throughput Lower, suitable for batch processing and scale-up.Higher, suitable for analytical and preparative scale.
Development Time Can be lengthy, requiring screening of resolving agents and solvents.Generally faster, with established columns for many compounds.
Scalability Well-suited for large-scale industrial production.Can be challenging and costly for large-scale separation.
Enantiomeric Excess (ee) Can be high (>98%), but may require multiple recrystallizations.Typically very high (>99%).
Waste Generation Generates waste from resolving agent and solvents.Primarily solvent waste.

In-Depth Analysis: Experimental Protocols and Data

This section provides a detailed look at the experimental methodologies and resulting data for the chiral separation of propranolol using both diastereomeric salt crystallization and chiral HPLC.

Case Study 1: Diastereomeric Salt Resolution of Propranolol

This method relies on the reaction of racemic propranolol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Experimental Protocol:

  • Salt Formation: Racemic propranolol is reacted with an equimolar amount of a chiral resolving agent, such as di-(p-toluoyl)-L-tartaric acid, in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Crystallization: The solution is heated to dissolve the salts and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free enantiomer of propranolol, which is subsequently extracted with an organic solvent.

  • Recovery of Resolving Agent: The aqueous layer containing the resolving agent can be acidified to recover the resolving agent for reuse.

Quantitative Data:

Resolving AgentSolventYield of (S)-PropranololEnantiomeric Excess (ee)
Di-(p-toluoyl)-L-tartaric acidMethanol~45-50%>98%

Note: The yield is inherently limited to a theoretical maximum of 50% for the desired enantiomer in a classical resolution.

Case Study 2: Chiral HPLC Separation of Propranolol

Direct chiral separation using HPLC with a chiral stationary phase (CSP) is a powerful and widely used analytical technique for resolving enantiomers. Several different types of CSPs have been successfully employed for the separation of propranolol enantiomers.

Comparative HPLC Methods for Propranolol Resolution:

CSP TypeColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)
Amylose-basedChiralPak® IA[2]n-heptane/ethanol/diethylamine (B46881) (80/20/0.1)1.0UV at 230 nm(S)-4.7, (R)-5.31.75
Cellulose-basedChiralcel OD®[3]hexane:ethanol (75:25 v/v)0.7UV at 280 nmNot specifiedBaseline separation
Protein-basedα-Glycoprotein (AGP)[4]Propanol-2 and Ammonium acetate (B1210297) (0.5:99.5 v/v)0.9UV at 225 nm(S)-7.25, (R)-11.82Good separation
Cyclodextrin-basedβ-Cyclodextrin (BCD)[4]Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3 v/v/v/v)1.0UV at 225 nm(S)-16.18, (R)-18.50Good separation

Detailed HPLC Protocol (ChiralPak® IA): [1][2]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Propranolol hydrochloride is dissolved in methanol to a concentration of 0.5 mg/mL.

Visualizing the Workflow: From Racemate to Pure Enantiomer

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both diastereomeric salt resolution and chiral HPLC separation.

Diastereomeric_Salt_Resolution racemate Racemic Propranolol dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., Di-(p-toluoyl)-L-tartaric acid) resolving_agent->dissolution crystallization Selective Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Propranolol Salt) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt ((R)-Propranolol Salt) filtration->mother_liquor Liquid liberation Liberation of Enantiomer (Base Treatment) less_soluble_salt->liberation r_enantiomer_recovery Recovery of (R)-Propranolol mother_liquor->r_enantiomer_recovery resolving_agent_recovery Recovery of Resolving Agent mother_liquor->resolving_agent_recovery extraction Extraction liberation->extraction s_enantiomer (S)-Propranolol extraction->s_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution of Propranolol.

Chiral_HPLC_Separation racemic_sample Racemic Propranolol Sample hplc_system HPLC System racemic_sample->hplc_system chiral_column Chiral Stationary Phase (e.g., ChiralPak® IA) hplc_system->chiral_column detector UV Detector chiral_column->detector data_acquisition Data Acquisition & Chromatogram detector->data_acquisition fraction_collection Fraction Collection (Preparative) detector->fraction_collection s_enantiomer_peak (S)-Propranolol Peak data_acquisition->s_enantiomer_peak r_enantiomer_peak (R)-Propranolol Peak data_acquisition->r_enantiomer_peak pure_s_enantiomer Pure (S)-Propranolol fraction_collection->pure_s_enantiomer pure_r_enantiomer Pure (R)-Propranolol fraction_collection->pure_r_enantiomer

Caption: Workflow for Chiral HPLC Separation of Propranolol.

Conclusion: Selecting the Optimal Separation Strategy

The choice between diastereomeric salt crystallization and chiral HPLC for the resolution of propranolol, or any chiral compound, depends heavily on the specific requirements of the project. For large-scale production where cost and scalability are primary concerns, classical resolution via diastereomeric salt formation remains a viable and often preferred method. For analytical purposes, method development, and smaller-scale preparative work where high purity and rapid analysis are critical, chiral HPLC offers a powerful and efficient solution. This guide provides a framework for researchers to objectively compare these methods and make informed decisions based on their specific needs in the challenging yet rewarding field of chiral separations.

References

A Researcher's Guide to Chiral Derivatizing Agents: A Cost-Benefit Analysis of 2-Methoxypropanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the accurate determination of enantiomeric purity and absolute configuration is paramount for researchers in drug discovery, natural product synthesis, and materials science. Chiral derivatizing agents (CDAs) are indispensable tools in this pursuit, converting enantiomeric mixtures into diastereomers that can be readily distinguished by common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cost-benefit analysis of 2-Methoxypropanoic acid as a CDA, comparing its performance and cost against popular alternatives: Mosher's acid (MTPA), α-methoxy-α-phenylacetic acid (MPA), and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP).

Cost Comparison of Chiral Derivatizing Agents

The economic feasibility of a CDA is a critical factor for any research laboratory. The following table summarizes the approximate cost per gram for this compound and its common alternatives. Prices can vary between suppliers and are subject to change.

Chiral Derivatizing AgentCommon AbbreviationApproximate Price (USD/gram)
(R)-(+)-2-Methoxypropanoic acid-$365.00[1]
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA / Mosher's Acid$74.71 - $161.00[2][3]
(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA / Mosher's Acid$1407.50[4]
DL-α-Methoxyphenylacetic acidMPA~$26.33 (for 5g)[5]
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acidMαNP Acid~$1000+ (based on 100mg price)
(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acidMαNP AcidPrice on inquiry

Note: Prices are based on the smallest available quantities from major chemical suppliers and are intended for comparative purposes only.

Performance Comparison: NMR and HPLC Data

The efficacy of a CDA is determined by its ability to induce significant differences in the physicochemical properties of the resulting diastereomers. In NMR spectroscopy, this is quantified by the chemical shift difference (Δδ), while in HPLC, it is measured by the separation factor (α). A larger Δδ value in NMR and a higher α value in HPLC indicate better separation and more reliable analysis.

NMR Chemical Shift Differences (Δδ)

The magnitude of the induced chemical shift differences is a key performance indicator for CDAs in NMR spectroscopy. A larger Δδ value allows for more accurate integration of signals and, consequently, a more precise determination of enantiomeric excess. The following table presents typical ¹H NMR chemical shift differences observed for various CDAs when derivatizing secondary alcohols.

Chiral Derivatizing Agent (CDA)Analyte ClassObserved NucleusTypical Δδ (ppm)Reference / Notes
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid)Secondary Alcohols¹H0.05 - 0.20A widely used and well-established CDA.[6]
α-Methoxyphenylacetic acid (MPA)Secondary Alcohols¹H0.10 - 0.30Often provides larger Δδ values for alcohols compared to MTPA due to conformational preferences.[6]
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid)Secondary Alcohols¹H> 0.20The naphthyl group induces a larger anisotropic effect, leading to greater chemical shift dispersion.[6]
This compoundSecondary Alcohols¹HData not readily available in comparative studies-

It is important to note that the magnitude of Δδ can be influenced by the specific substrate, solvent, and temperature.

HPLC Separation Factor (α)

The separation factor (α) in HPLC is a measure of the relative retention of two diastereomers. A value of α > 1 is necessary for any separation to occur, with higher values indicating better resolution between the two peaks.

Chiral Derivatizing Agent (CDA)AnalyteSeparation Factor (α)Reference / Notes
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid)menthol (B31143)1.83This unusually large separation factor highlights the excellent resolving power of MαNP acid.[7]
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid)4-octanol>1.15Demonstrates good separation for aliphatic alcohols.[8]
Mosher's Acid (MTPA)mentholNot separatedThe diastereomeric MTPA esters of menthol were not separable by HPLC under the tested conditions.[7]
This compound-Data not readily available in comparative studies-

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as a chiral derivatizing agent for both NMR and HPLC analysis.

Protocol 1: Esterification of a Chiral Alcohol with (R)-(+)-2-Methoxypropanoic Acid for NMR Analysis

This protocol outlines the procedure for forming diastereomeric esters from a racemic or enantiomerically enriched alcohol for subsequent analysis by ¹H NMR spectroscopy.

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol)

  • (R)-(+)-2-Methoxypropanoic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) and (R)-(+)-2-Methoxypropanoic acid (1.1 equivalents) in anhydrous DCM.

  • Addition of Reagents: Add a catalytic amount of DMAP to the solution. In a separate vial, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.

  • Esterification: Slowly add the DCC solution to the stirring alcohol/acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica (B1680970) gel if necessary.

  • NMR Analysis: Dissolve a small sample of the purified diastereomeric esters in CDCl₃ and acquire the ¹H NMR spectrum. Determine the chemical shifts of well-resolved protons in each diastereomer and calculate the Δδ values. The ratio of the integrals of corresponding signals will give the enantiomeric ratio.

Protocol 2: HPLC Separation of Diastereomeric Esters

This protocol describes the separation of the diastereomeric esters prepared in Protocol 1 using HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. The exact ratio will require optimization to achieve baseline separation. A typical starting gradient could be 95:5 (hexane:ethyl acetate).

Procedure:

  • Sample Preparation: Dissolve the purified diastereomeric ester mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: Identify the two peaks corresponding to the diastereomers. Calculate the separation factor (α) using the retention times of the two peaks. The ratio of the peak areas corresponds to the enantiomeric ratio of the original alcohol.

Mandatory Visualizations

Experimental Workflow for Chiral Resolution using a Chiral Derivatizing Agent

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_separation Separation cluster_analysis Analysis racemic_alcohol Racemic Alcohol esterification Esterification (Coupling Agent, Catalyst) racemic_alcohol->esterification cda Chiral Derivatizing Agent (e.g., this compound) cda->esterification diastereomers Diastereomeric Mixture esterification->diastereomers hplc HPLC Separation (Normal Phase) diastereomers->hplc nmr NMR Analysis (Determine Δδ and ee) diastereomers->nmr separated_diastereomers Separated Diastereomers hplc->separated_diastereomers integration Peak Integration (Determine Enantiomeric Ratio) separated_diastereomers->integration

Caption: Workflow for chiral resolution using a CDA.

Conclusion

The selection of an appropriate chiral derivatizing agent is a critical decision in stereochemical analysis, balancing cost, availability, and performance. While this compound is a significantly more expensive option compared to the widely used MTPA and MPA, the limited available data for its direct competitors, particularly MαNP acid, suggests a potential for superior performance in terms of both NMR chemical shift dispersion and HPLC separation.

Benefits of this compound (and its analogue MαNP Acid):

  • Superior Performance: MαNP acid, a structurally similar CDA, has been shown to provide significantly larger Δδ values in NMR and higher α values in HPLC compared to MTPA and MPA, leading to more accurate and reliable results.[6][7]

  • Reduced Risk of Racemization: Unlike MPA, CDAs with a quaternary chiral center, such as this compound and MαNP acid, are not susceptible to racemization during the derivatization reaction.

Drawbacks:

  • High Cost: The primary disadvantage of this compound is its high cost, which may be prohibitive for routine or large-scale applications.

  • Limited Comparative Data: There is a lack of extensive, direct comparative studies in the scientific literature featuring this compound against the more established CDAs.

Recommendation:

For routine analyses where cost is a major consideration and moderate resolution is acceptable, MPA presents a cost-effective option. MTPA (Mosher's acid) remains a reliable and well-documented choice. However, for challenging separations requiring high resolution or for applications where the utmost accuracy in determining enantiomeric purity is critical, the superior performance of naphthyl-containing CDAs like MαNP acid may justify the higher cost. While direct comparative data for This compound is scarce, its structural similarity to MαNP acid suggests it could offer a similar performance advantage, albeit at a significant price point. Researchers are encouraged to consider the specific requirements of their analysis and budget when selecting the most appropriate chiral derivatizing agent.

References

A Comparative Guide to Inter-Laboratory Performance in 2-Methoxypropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance that can be expected from various laboratories and methods for the quantification of 2-Methoxypropanoic acid (2-MPA). In the absence of a formal, large-scale inter-laboratory comparison study for 2-MPA, this document presents a synthesized comparison based on established performance data for the analysis of similar short-chain carboxylic acids. The data herein is designed to be representative of typical results from proficient laboratories and serves as a benchmark for methods development, validation, and laboratory selection.

Inter-Laboratory Comparison: A Synthesized Study

To illustrate the expected variability and performance across different analytical techniques, we present a hypothetical inter-laboratory study. In this scenario, a reference sample containing a known concentration of this compound (25 µg/mL) in a synthetic biological matrix (human plasma, protein-precipitated) was distributed to a panel of six laboratories. The laboratories employed a variety of analytical methodologies, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

The following table summarizes the reported concentrations and key performance metrics from the participating laboratories. This data highlights the strengths and typical performance of each analytical approach.

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Accuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ) (µg/mL)
Lab-01HPLC-UV23.895.2%4.5%5.0
Lab-02HPLC-UV26.1104.4%3.8%2.5
Lab-03LC-MS/MS24.999.6%1.2%0.1
Lab-04LC-MS/MS25.3101.2%1.5%0.05
Lab-05GC-MS (Deriv.)24.196.4%3.1%1.0
Lab-06GC-MS (Deriv.)25.8103.2%2.7%0.5

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual performance may vary based on specific instrumentation, methodologies, and laboratory proficiency.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this synthesized study are provided below. These protocols are based on established methods for the analysis of short-chain carboxylic acids and are adaptable for this compound.

This method is suitable for the quantification of 2-MPA in less complex matrices or at higher concentrations.

  • Instrumentation:

    • HPLC system with a UV/Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (B129727) (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Sample Preparation:

    • To 1 mL of plasma, add 3 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter prior to injection.

This highly sensitive and selective method is ideal for the quantification of 2-MPA in complex biological matrices at low concentrations.

  • Instrumentation:

    • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

    • Reversed-phase C18 or HILIC column suitable for polar compounds.

  • Mobile Phase:

    • Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Ionization Mode: Negative ESI

  • MRM Transitions:

    • 2-MPA: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard (e.g., isotopically labeled 2-MPA): Precursor ion > Product ion.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution.

    • Perform protein precipitation with 300 µL of ice-cold methanol.

    • Vortex and centrifuge as described for the HPLC-UV method.

    • Dilute the supernatant with an appropriate volume of water before injection.

GC-MS analysis of 2-MPA requires a derivatization step to increase its volatility.

  • Instrumentation:

    • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Derivatization Agent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.

  • Derivatization Protocol:

    • Extract 2-MPA from the sample using a suitable solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the extract to dryness.

    • Add the derivatization agent and heat at 60-80°C for 30-60 minutes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 280°C.

  • MS Conditions:

    • Electron Ionization (EI) at 70 eV.

    • Acquisition in Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

To further clarify the processes involved in an inter-laboratory comparison and method selection, the following diagrams are provided.

InterLab_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Reference Material Preparation (2-MPA Standard) B Sample Homogenization & Aliquoting A->B C Sample Distribution B->C D Sample Receipt & Storage C->D E Analysis using Designated Method D->E F Data Reporting E->F G Statistical Analysis (z-scores, etc.) F->G H Performance Evaluation G->H I Final Report Generation H->I

Caption: Generalized workflow for an inter-laboratory comparison study.

Method_Selection cluster_questions cluster_methods Start Start: Need to analyze 2-MPA Q1 High Sensitivity Required? Start->Q1 Q2 Complex Matrix (e.g., Plasma)? Q1->Q2 No Q3 LC-MS/MS Available? Q1->Q3 Yes GCMS GC-MS (Deriv.) Q2->GCMS Yes HPLC HPLC-UV Q2->HPLC No LCMS LC-MS/MS Q3->LCMS Yes Q3->GCMS No

Caption: Decision tree for selecting an analytical method for 2-MPA.

A Comparative Guide to Chiral Derivatization: Exploring Alternatives to 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess and absolute configuration of chiral molecules is paramount. Chiral derivatization, the process of reacting a chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely used technique for this purpose. These resulting diastereomers, possessing distinct physicochemical properties, can then be readily distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

This guide provides an objective comparison of alternative methods to chiral derivatization with 2-Methoxypropanoic acid. We will delve into the performance of several prominent CDAs, supported by experimental data, and provide detailed protocols for their application.

Performance Comparison of Chiral Derivatizing Agents

The choice of a chiral derivatizing agent is critical and depends on the nature of the analyte (e.g., alcohol, amine, carboxylic acid), the analytical technique employed, and the desired outcome (determination of enantiomeric excess vs. absolute configuration). Below is a comparative overview of key performance indicators for this compound and its common alternatives.

Data Presentation: Comparison of Chiral Derivatizing Agents for Alcohols

Chiral Derivatizing AgentAnalyteReaction TimeReaction ConditionsDiastereomeric Excess (de) / Enantiomeric Excess (ee)Analytical MethodReference
This compound (±)-1-Phenylethanol12 hDCC, DMAP, CH2Cl2, rt>98% de¹H NMR[1]
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) (±)-1-Phenylethanol2-6 hPyridine (B92270), CDCl3, rt>99% de¹H NMR, ¹⁹F NMR[2]
(R)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP Acid) (±)-2-ButanolNot specifiedNot specifiedBaseline separation (α=1.15)HPLC[3]
(+)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) Hydroxy acids30-120 minCH2Cl2:acetic acid (4:1), 70-80°CQuantitative derivatizationLC-MS/MS[4]

Data Presentation: Comparison of Chiral Derivatizing Agents for Amines

Chiral Derivatizing AgentAnalyteReaction TimeReaction ConditionsDiastereomeric Excess (de) / Enantiomeric Excess (ee)Analytical MethodReference
This compound (±)-α-Methylbenzylamine12 hDCC, DMAP, CH2Cl2, rt>98% de¹H NMR[1]
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid) (±)-α-Methylbenzylamine2-6 hPyridine, CDCl3, rt>99% de¹H NMR, ¹⁹F NMR[2]
N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) α-Hydroxy acids5 minAnhydrous ACN, Pyridine, 25°CComplete reactionNot specified[4]
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) Aliphatic amines40 min0.2 M Boric acid buffer (pH 7.5), 50°CGood separationHPLC[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the derivatization of chiral alcohols and amines with this compound and its key alternatives.

Protocol 1: Derivatization with this compound

Objective: To form diastereomeric esters or amides for NMR or HPLC analysis.

Materials:

  • Chiral alcohol or amine (1.0 eq)

  • (S)-2-Methoxypropanoic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • NMR tubes or HPLC vials

Procedure:

  • In a clean, dry vial, dissolve the chiral alcohol or amine in anhydrous dichloromethane.

  • Add (S)-2-Methoxypropanoic acid, followed by DMAP.

  • Cool the mixture in an ice bath and add DCC.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • The filtrate containing the diastereomeric derivatives is then ready for analysis by NMR or HPLC.[1]

Protocol 2: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid)

Objective: To form Mosher's esters or amides for the determination of enantiomeric excess and absolute configuration by NMR.

Materials:

  • Chiral alcohol or amine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral alcohol or amine in approximately 0.5 mL of anhydrous deuterated solvent.

  • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

  • Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.[2] A parallel reaction using (S)-(+)-Mosher's acid chloride is typically performed for the assignment of absolute configuration.

Protocol 3: Derivatization with N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC)

Objective: To achieve rapid derivatization of amines, alcohols, and carboxyl groups.

Materials:

  • Analyte containing amine, alcohol, or carboxyl group

  • N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) solution (at least 1.25 mM)

  • Anhydrous acetonitrile (B52724) (ACN)

  • Pyridine

Procedure:

  • Dissolve the analyte in anhydrous acetonitrile.

  • Add a solution of TSPC in anhydrous acetonitrile.

  • Add pyridine to neutralize the hydrochloric acid produced during the reaction.

  • The reaction is typically complete within 5 minutes at 25°C.[4] The resulting solution can be directly analyzed.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for chiral derivatization followed by either NMR or HPLC analysis.

Chiral_Derivatization_NMR_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis Analyte Chiral Analyte (Alcohol/Amine) Reaction Reaction Mixture in NMR Tube Analyte->Reaction CDA Chiral Derivatizing Agent (CDA) CDA->Reaction Solvent Anhydrous Solvent (e.g., CDCl3) Solvent->Reaction Incubation Incubation (rt, 2-12h) Reaction->Incubation Mix NMR NMR Spectrometer Incubation->NMR Analyze Spectrum Diastereomeric Spectrum NMR->Spectrum Integration Signal Integration & ee Calculation Spectrum->Integration

A typical workflow for chiral derivatization followed by NMR analysis.

Chiral_Derivatization_HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Analyte Chiral Analyte (Alcohol/Amine) Reaction Reaction in Vial Analyte->Reaction CDA Chiral Derivatizing Agent (CDA) CDA->Reaction Reagents Reaction Reagents (e.g., DCC, DMAP) Reagents->Reaction Workup Reaction Workup (e.g., Filtration) Reaction->Workup Incubate HPLC HPLC System (Achiral Column) Workup->HPLC Inject Chromatogram Chromatogram with Separated Diastereomers HPLC->Chromatogram Quantification Peak Integration & ee Calculation Chromatogram->Quantification

A typical workflow for chiral derivatization followed by HPLC analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxypropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxypropanoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.

Hazard Profile of this compound

This compound is recognized as a substance that can be harmful if swallowed or inhaled, and it may cause skin and serious eye irritation.[1][2][3] It is also known to potentially cause respiratory irritation.[4] Due to these properties, it is classified as a hazardous waste, and its disposal is subject to stringent regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Procedure for this compound

The primary method for the disposal of small quantities of this compound generated in a laboratory setting is through neutralization. This process renders the acidic compound less harmful, allowing for safe disposal in accordance with local regulations. For larger quantities or in cases where neutralization is not feasible, professional hazardous waste disposal services must be engaged.

Experimental Protocol for Neutralization:

  • Dilution: In a large beaker, prepare a cold water or ice water bath. Slowly and cautiously add the this compound to the cold water, aiming for a dilution ratio of at least 1:10 (one part acid to ten parts water).[5][6] This step is crucial for dissipating the heat that will be generated during neutralization. Never add water directly to the acid.

  • Neutralization: While continuously stirring the diluted acid solution, slowly add a weak basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] The gradual addition is necessary to control the rate of the reaction and prevent excessive foaming or heat generation.

  • pH Monitoring: Regularly check the pH of the solution using pH paper or a calibrated pH meter. Continue to add the basic solution in small increments until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[6]

  • Final Disposal: Once the solution has been neutralized to the target pH range, it can typically be discharged into the sanitary sewer system, followed by a thorough flushing with at least 20 parts of water for every one part of the neutralized solution.[5][6] It is essential to consult and comply with your local wastewater regulations for the final disposal of neutralized solutions.

Quantitative Data for Neutralization

ParameterGuidelineRationale
Acid to Water Dilution Ratio 1:10To safely dissipate the heat of reaction.
Neutralizing Agent 5% Sodium Bicarbonate or Sodium CarbonateWeak bases provide a more controlled neutralization reaction.
Target pH Range 6.0 - 8.0Ensures the waste is no longer corrosive before disposal.[6]
Post-Neutralization Flush >20 parts waterTo further dilute the solution and ensure it is safely flushed through the plumbing.[5][6]
Disposal of Large Quantities and Contaminated Materials

For quantities of this compound exceeding what can be safely neutralized in the lab, or for materials significantly contaminated with the acid, direct disposal through a certified hazardous waste management service is mandatory.[7] All waste must be collected in appropriately labeled, sealed, and compatible containers.

Spill Response

In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. The absorbed material should then be collected into a sealed container and disposed of as hazardous waste. For small spills, neutralization can be performed by cautiously applying a weak base like sodium bicarbonate.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: 2-Methoxypropanoic Acid Waste Generated is_small_quantity Is the quantity small enough for in-lab neutralization? start->is_small_quantity neutralize Neutralize with weak base (e.g., NaHCO3) to a pH of 6.0-8.0. is_small_quantity->neutralize Yes hazardous_waste Collect in a labeled, sealed, and compatible container for hazardous waste pickup. is_small_quantity->hazardous_waste No check_regulations Consult local wastewater regulations for drain disposal. neutralize->check_regulations drain_disposal Dispose down the drain with copious amounts of water. check_regulations->drain_disposal end End: Proper Disposal drain_disposal->end hazardous_waste->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Methoxypropanoic acid, ensuring the well-being of laboratory personnel and the integrity of your research. By adhering to these protocols, you can minimize risks and maintain a safe and efficient working environment.

Essential Safety and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin and eye irritation.[1] Inhalation may also lead to respiratory irritation. Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Primary Protective Measures:
  • Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]

  • Skin and Body Protection: A lab coat is required at all times.[2] When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron should also be worn.[2] Full-length pants and closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds to inform your risk assessment and handling procedures.

ParameterValue/RecommendationSource(s)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem
Recommended Glove Materials Butyl Rubber, Neoprene[4][5]
Glove Breakthrough Time (Acetic Acid) Neoprene: > 480 minButyl Rubber: > 480 minNitrile: 1 min[4]
Occupational Exposure Limit (Propionic Acid - TWA) 10 ppmNIOSH[7]

Note: TWA (Time-Weighted Average) is the permissible exposure limit over an 8-hour workday. The data for Acetic Acid is provided as a conservative proxy for this compound due to structural similarity.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the standard procedure for safely weighing and dissolving solid this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Stir bar and stir plate

  • All required PPE (see above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required personal protective equipment.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing paper/boat. Avoid creating dust.

    • Record the exact weight.

  • Dissolving:

    • Place a stir bar in the beaker or flask containing the desired volume of solvent.

    • Position the beaker/flask on a stir plate within the fume hood.

    • Slowly and carefully add the weighed this compound to the solvent while it is stirring.

    • Crucially, always add acid to the solvent, never the other way around, to avoid a potentially violent exothermic reaction. [1][6][8]

    • Allow the mixture to stir until the solid is completely dissolved.

    • Cap the container to prevent the release of vapors.

  • Cleanup:

    • Carefully clean the spatula and any other contaminated reusable equipment.

    • Dispose of the weighing paper/boat and any other contaminated disposable materials in the designated solid hazardous waste container.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Operational Plan: Chemical Spill and Disposal

A proactive plan for managing spills and waste is critical for laboratory safety.

Chemical Spill Response:

In the event of a this compound spill, follow these steps immediately:

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer) to contain the spill. Work from the outside of the spill inwards.

  • Neutralize and Absorb: Apply the neutralizing agent over the spill area. Once the reaction has ceased, use an absorbent material to soak up the neutralized residue.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and the appropriate environmental health and safety office.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste - Corrosive, Acidic."

  • Solid Waste: All solid waste, including contaminated gloves, weighing papers, and absorbent materials from spills, must be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's designated hazardous waste management program. Do not pour this compound down the drain.[1]

Visualization of Chemical Spill Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Workflow spill Chemical Spill Occurs alert Alert Personnel in the Area spill->alert evacuate Evacuate Immediate Area alert->evacuate assess Assess Spill Hazard evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain neutralize Neutralize and Absorb contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose report Report Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.